molecular formula C21H30O11 B1610715 Geoside CAS No. 585-90-0

Geoside

Número de catálogo: B1610715
Número CAS: 585-90-0
Peso molecular: 458.5 g/mol
Clave InChI: FSCNUJMKSQHQSY-KJYATZHYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Geoside has been reported in Salacia chinensis, Rhodiola sachalinensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

585-90-0

Fórmula molecular

C21H30O11

Peso molecular

458.5 g/mol

Nombre IUPAC

(2S,3R,4S,5S,6R)-2-(2-methoxy-4-prop-2-enylphenoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H30O11/c1-3-4-10-5-6-12(13(7-10)28-2)31-21-19(27)17(25)16(24)14(32-21)9-30-20-18(26)15(23)11(22)8-29-20/h3,5-7,11,14-27H,1,4,8-9H2,2H3/t11-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1

Clave InChI

FSCNUJMKSQHQSY-KJYATZHYSA-N

SMILES isomérico

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O

SMILES canónico

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

melting_point

183 - 184 °C

Descripción física

Solid

Origen del producto

United States

Foundational & Exploratory

Geoside: A Technical Guide to its Natural Sources, Occurrence, and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geoside, also known as Gein or Eugenyl vicianoside, is a naturally occurring phenolic glycoside. It is structurally composed of the aglycone eugenol linked to a vicianose sugar moiety, which is a disaccharide of glucose and arabinose. The presence of the pharmacologically active eugenol core has made this compound a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, available quantitative data, detailed experimental protocols for its isolation and analysis, and a putative biosynthetic pathway.

Natural Sources and Occurrence

This compound has been identified in plant species belonging to the families Lamiaceae and Rosaceae. The primary documented sources are:

  • Stevia rebaudiana (Bertoni) Hemsl.: A member of the Asteraceae family, this plant is renowned for its sweet-tasting steviol glycosides. While not one of the major glycosides, this compound is a known constituent of Stevia rebaudiana leaves.

  • Geum urbanum L. (Wood Avens): Belonging to the Rosaceae family, the roots of Geum urbanum have been reported to contain this compound. It is also suggested to be present in the roots of other species within the Geum genus.[1]

Quantitative Analysis

Precise quantitative data for this compound is limited in the existing literature. However, the methodologies used for the quantification of other glycosides in Stevia rebaudiana can be adapted for this compound analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Table 1: Quantitative Data of Major Steviol Glycosides in Stevia rebaudiana Leaves (Note: this compound is a minor component and its concentration is expected to be lower)

GlycosideConcentration Range (% w/w of dry leaf)Reference
Stevioside3.78 - 9.75[2]
Rebaudioside A1.62 - 7.27[2]
Rebaudioside D0.43 - 0.46[3]

Experimental Protocols

The following protocols are based on established methods for the extraction, purification, and analysis of glycosides from plant materials and can be applied to this compound.

Extraction of this compound from Plant Material

This protocol is adapted from methods used for steviol glycosides.[2][4]

  • Plant Material Preparation:

    • Collect fresh leaves of Stevia rebaudiana or roots of Geum urbanum.

    • Dry the plant material in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (30-40 mesh size).

  • Solvent Extraction:

    • Weigh 10 g of the powdered plant material.

    • Place the powder in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% (v/v) ethanol.

    • Shake the flask on an orbital shaker at 150 rpm for 24 hours at room temperature.

    • Alternatively, for faster extraction, heat the mixture in a water bath at 70°C for 30 minutes with continuous stirring.[2]

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification of this compound by Column Chromatography

This multi-step purification process is designed to isolate this compound from the crude extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Dissolve the crude extract in a minimal amount of the mobile phase used for SPE.

    • Pass the dissolved extract through a C18 SPE cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the glycosides with methanol.

    • Collect the methanolic eluate and evaporate to dryness.

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Dissolve the partially purified extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the polarity with methanol (e.g., 95:5 to 85:15 chloroform:methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (65:30:10) solvent system.

    • Combine the fractions containing this compound and evaporate the solvent.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated HPLC protocols for steviol glycosides.[5][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and sodium phosphate buffer (10 mmol/L, pH 2.6) in a 32:68 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard in the mobile phase.

    • Create a series of dilutions to generate a calibration curve.

    • Dissolve the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Putative Biosynthesis of this compound (Eugenyl vicianoside)

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of its aglycone, eugenol, and the general mechanism of glycoside formation in plants, a putative pathway can be proposed. The biosynthesis likely involves two major stages: the formation of eugenol and its subsequent glycosylation.

Biosynthesis of Eugenol

Eugenol is a phenylpropene, synthesized via the shikimate pathway.

Eugenol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL ConiferylAld Coniferaldehyde pCoumaroylCoA->ConiferylAld CCR, C3H, COMT ConiferylAlc Coniferyl alcohol ConiferylAld->ConiferylAlc CAD Eugenol Eugenol ConiferylAlc->Eugenol EGS

Caption: Putative biosynthetic pathway of eugenol.

This pathway involves the following key enzymes:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate-CoA ligase

  • CCR: Cinnamoyl-CoA reductase

  • C3H: p-coumarate 3-hydroxylase

  • COMT: Caffeic acid O-methyltransferase

  • CAD: Cinnamyl alcohol dehydrogenase

  • EGS: Eugenol synthase

Glycosylation of Eugenol to form this compound

The final step in this compound biosynthesis is the glycosylation of eugenol. This is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor (UDP-sugar) to the acceptor molecule (eugenol). For this compound, this is a two-step process to form the vicianose sugar.

Geoside_Biosynthesis Eugenol Eugenol EugenolGlucoside Eugenol-O-β-D-glucoside Eugenol->EugenolGlucoside This compound This compound (Eugenyl vicianoside) EugenolGlucoside->this compound UDP_Glucose UDP-Glucose UGT1 UGT UDP_Glucose->UGT1 UDP_Arabinose UDP-Arabinose UGT2 UGT (vicianosyltransferase) UDP_Arabinose->UGT2 UGT1->EugenolGlucoside UGT2->this compound

Caption: Putative two-step glycosylation of eugenol to form this compound.

This proposed pathway involves:

  • A UDP-glucosyltransferase (UGT) catalyzes the transfer of glucose from UDP-glucose to the hydroxyl group of eugenol, forming eugenol-O-β-D-glucoside.

  • A second UGT , likely a vicianosyltransferase, then transfers an arabinose moiety from UDP-arabinose to the 6-position of the glucose, forming the vicianose linkage and completing the synthesis of this compound.

While the specific UGTs responsible for this compound synthesis in Stevia or Geum have not been identified, a UGT from the tea plant (Camellia sinensis), CsUGT78A15, has been shown to glycosylate eugenol, supporting the feasibility of this pathway.[7]

Signaling Pathways

Direct research on the signaling pathways modulated by this compound is currently unavailable. However, the biological activities of its aglycone, eugenol, are well-documented and provide insights into the potential mechanisms of action for this compound. Eugenol is known to interact with several key signaling pathways.

Eugenol_Signaling Eugenol Eugenol NFkB NF-κB Pathway Eugenol->NFkB Inhibits MAPK MAPK/ERK Pathway Eugenol->MAPK Modulates ROS Reactive Oxygen Species (ROS) Eugenol->ROS Reduces Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Known signaling pathways modulated by eugenol, the aglycone of this compound.

  • NF-κB Pathway: Eugenol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[8] This inhibition leads to a downregulation of pro-inflammatory cytokines.

  • MAPK/ERK Pathway: Eugenol can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the Extracellular signal-Regulated Kinase (ERK) pathway.[9] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.

  • Antioxidant Activity: Eugenol is a potent antioxidant, capable of scavenging reactive oxygen species (ROS).[10] By reducing ROS levels, it can mitigate oxidative stress and protect cells from damage.

It is hypothesized that this compound may act as a pro-drug, being hydrolyzed in vivo to release eugenol, which then exerts its biological effects through these signaling pathways. Alternatively, the glycoside moiety may influence the bioavailability, solubility, and pharmacokinetic profile of eugenol, potentially modulating its activity.

Conclusion

This compound is a naturally occurring glycoside with potential for further scientific investigation. While its full biochemical and pharmacological profiles are still under exploration, this guide provides a foundational understanding of its natural sources, methods for its study, and a scientifically plausible biosynthetic pathway. Future research should focus on obtaining precise quantitative data from its natural sources, elucidating the specific enzymes involved in its biosynthesis, and directly investigating its effects on cellular signaling pathways to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Geoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geoside, also known as Gein or Eugenyl vicianoside, is a natural phenolic glycoside that has been isolated from various plant sources, including Stevia rebaudiana and the herbs of Geum japonicum. As a natural compound, it is of interest to researchers in fields such as phytochemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines standard experimental protocols for its study, and presents logical workflows for its characterization and mechanism of action analysis.

Part 1: Physical and Chemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The properties of this compound are summarized below.

General and Physical Properties

This table summarizes the primary identifiers and key physical characteristics of this compound.

PropertyValueSource(s)
Compound Name This compound
Synonyms Gein, Eugenyl vicianoside
CAS Number 585-90-0
Molecular Formula C21H30O11
Physical Description Powder / Solid
Melting Point 183-184°C
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Estimated water solubility: 1.147e+004 mg/L @ 25°C.
Computed Molecular Properties

Computational models provide valuable insights into the behavior of a molecule. The following table lists key computed properties for this compound, which are useful in predicting its ADME (absorption, distribution, metabolism, and excretion) profile and potential as a drug candidate.

PropertyValueSource(s)
Molecular Weight 458.46 g/mol
Exact Mass 458.178812 g/mol
XLogP3 -1.3
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 8
Topological Polar Surface Area 168 Ų
Heavy Atom Count 32
Complexity 592

Part 2: Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and for the further investigation of a compound's properties.

Isolation and Purification of this compound

This compound is a natural product and must be isolated and purified from plant material. The following is a generalized, multi-step protocol based on standard phytochemical techniques.

Objective: To isolate and purify this compound from its natural source (e.g., Geum japonicum).

Methodology:

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., whole herb) to a coarse powder.

    • Perform extraction using a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), or use accelerated methods like Soxhlet extraction or ultrasound-assisted extraction.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. This compound, being a glycoside, is expected to concentrate in the more polar fractions (e.g., ethyl acetate or n-butanol).

  • Chromatographic Purification:

    • Subject the target fraction to column chromatography using a stationary phase like silica gel.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound. For higher purity, a subsequent purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.

  • Crystallization and Final Product:

    • Dissolve the purified this compound powder in a minimal amount of a hot solvent (e.g., methanol or ethanol).

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the crystals and wash them with a cold solvent to remove any remaining impurities.

    • Dry the crystals under a vacuum to obtain pure, solid this compound.

G Diagram 1: General Workflow for Isolation and Purification of this compound A Plant Material (e.g., Geum japonicum) B Drying & Pulverization A->B C Solvent Extraction (e.g., Methanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F Solvent Partitioning E->F G Polar Fraction (Containing this compound) F->G H Silica Gel Column Chromatography G->H I Fraction Collection & TLC Analysis H->I J Pooling of Pure Fractions I->J K Crystallization J->K L Pure this compound Compound K->L

Diagram 1: General Workflow for Isolation and Purification of this compound.
Structural Characterization

Once purified, the structure of this compound must be confirmed using modern spectrometric techniques.

Objective: To confirm the molecular structure and identity of the purified compound.

Methodology:

  • Mass Spectrometry (MS):

    • Utilize High-Resolution Mass Spectrometry (HRMS), such as ESI-QTOF, to determine the exact mass and molecular formula of the compound.

    • Use tandem MS (MS/MS) to induce fragmentation, providing information about the glycosidic linkages and the structure of the aglycone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • Acquire a ¹H NMR spectrum to identify the types and number of protons and their neighboring environments.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms in the molecule.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, confirming the complete structural assignment.

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

    • Obtain an IR spectrum to identify key functional groups, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O-C) bonds.

    • Record a UV-Vis spectrum to identify the presence of chromophores, such as the phenolic ring in the eugenol moiety, which helps in confirming the aromatic substructure.

Part 3: Biological Activity and Signaling Pathways

While this compound is commercially available for research, detailed studies on its specific biological activities and mechanisms of action are not extensively documented in publicly available literature. The biological activity of its aglycone component, eugenol, is well-studied, exhibiting antimicrobial, anti-inflammatory, and antioxidant properties. However, the glycosylation in this compound can significantly alter these activities.

Given the lack of specific pathway information for this compound, the following section outlines a generalized workflow for investigating the mechanism of action of a novel natural compound.

Workflow for Mechanism of Action (MoA) Investigation

This logical workflow is a standard approach in pharmacology and drug development to elucidate how a novel compound exerts its biological effects at the molecular level.

G Diagram 2: General Workflow for Investigating the Mechanism of Action cluster_0 Initial Screening & Target Identification cluster_1 Pathway Analysis & Validation cluster_2 Functional Confirmation A Pure Compound (this compound) B Phenotypic Screening (e.g., Anti-inflammatory, Cytotoxicity Assays) A->B C Identification of Biological Effect B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Putative Molecular Target(s) D->E F In Silico Analysis (Pathway Databases) E->F G Hypothesized Signaling Pathway F->G H In Vitro Validation (Western Blot, qPCR, Reporter Assays) G->H I Confirmation of Pathway Modulation H->I J Target Knockdown/Knockout (siRNA, CRISPR) I->J K Cell-Based Functional Assays J->K L Confirmation of Target-Dependent Effect K->L M Mechanism of Action Elucidated L->M

Diagram 2: General Workflow for Investigating the Mechanism of Action.

Conclusion

This compound is a phenolic glycoside with well-defined physical and chemical properties. While its specific biological functions and signaling pathways remain an area for future investigation, the methodologies and workflows presented in this guide provide a robust framework for researchers. The provided data tables and experimental protocols serve as a valuable resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound and other natural products. Further research is necessary to unlock its full pharmacological profile and potential clinical applications.

Geoside: A Comprehensive Technical Guide to its Role as a Eugenol Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geoside, a naturally occurring glycoside, has been identified as a significant precursor to eugenol, a phenylpropanoid with diverse applications in the pharmaceutical, food, and cosmetic industries. This technical guide provides an in-depth analysis of this compound, covering its chemical properties, biosynthetic origins, and its role as a stable eugenol reservoir. Detailed experimental protocols for the extraction, purification, and enzymatic conversion of this compound to eugenol are presented, alongside a comprehensive summary of quantitative data. Furthermore, this document elucidates the key signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals engaged in natural product chemistry and drug development.

Introduction

Eugenol (4-allyl-2-methoxyphenol) is a well-characterized aromatic compound known for its analgesic, antiseptic, and antioxidant properties. While traditionally extracted from essential oils of plants like cloves and cinnamon, there is growing interest in alternative and more controlled sourcing methods. This compound, identified as eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside, represents a stable, water-soluble precursor that can be isolated from various plant sources, including those of the Geum genus, and subsequently converted to eugenol.[1] The enzymatic release of eugenol from this compound offers a promising avenue for a controlled and potentially more sustainable production of this valuable compound. This guide delves into the technical details of this compound, from its molecular characteristics to its practical applications as a eugenol precursor.

Chemical and Physical Properties of this compound

This compound is a diglycoside of eugenol, with the chemical formula C₂₁H₃₀O₁₁ and a molecular weight of approximately 458.46 g/mol .[2][3][4] The structure consists of a eugenol aglycone linked to a glucose molecule, which is further substituted with an arabinose unit. This glycosylation significantly increases the water solubility and stability of eugenol, allowing for its storage in plant vacuoles.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₃₀O₁₁[2][3][4]
Molecular Weight 458.46 g/mol [2]
IUPAC Name Eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside[3]
CAS Number 585-90-0
Appearance White powder
Solubility Soluble in water, methanol, ethanol

Biosynthesis of this compound and its Conversion to Eugenol

The biosynthesis of eugenol is known to originate from the amino acid tyrosine, proceeding through the phenylpropanoid pathway to form key intermediates such as p-coumaric acid, caffeic acid, ferulic acid, and coniferyl alcohol. The final step in the formation of free eugenol is catalyzed by the enzyme eugenol synthase.

The formation of this compound involves the subsequent glycosylation of eugenol. While the specific enzymes responsible for the glycosylation of eugenol to form this compound in plants have not been fully elucidated, it is hypothesized to involve UDP-glycosyltransferases (UGTs) that sequentially add glucose and then arabinose to the eugenol aglycone.

The release of eugenol from this compound is achieved through enzymatic hydrolysis of the glycosidic bonds. This process requires the action of specific glycoside hydrolases.

Geoside_to_Eugenol_Pathway This compound This compound (Eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside) Eugenyl_Glucoside Eugenyl-β-D-glucoside This compound->Eugenyl_Glucoside α-L-arabinopyranosidase (e.g., BlArap42B) Arabinose Arabinose This compound->Arabinose Eugenol Eugenol Eugenyl_Glucoside->Eugenol β-glucosidase (e.g., from A. niger) Glucose Glucose Eugenyl_Glucoside->Glucose

Figure 1: Enzymatic conversion of this compound to Eugenol.

A key enzyme capable of initiating this hydrolysis is an α-L-arabinopyranosidase. A study on the structurally similar compound paeonolide (an α-L-arabinopyranosyl-(1,6)-β-D-glucopyranoside) identified the enzyme BlArap42B from a Bifidobacterium species, which effectively hydrolyzes the α-L-arabinopyranoside linkage.[2] Following the removal of the terminal arabinose, a β-glucosidase can then cleave the remaining glucose moiety to release free eugenol. For instance, β-glucosidases from Aspergillus niger have been shown to hydrolyze eugenyl-β-D-glucoside.[5]

Experimental Protocols

Extraction and Purification of this compound from Geum japonicum

This protocol is adapted from established methods for the extraction of glycosides from plant materials.[3][4][6][7][8]

1. Plant Material Preparation:

  • Collect fresh roots of Geum japonicum.

  • Wash the roots thoroughly with water to remove soil and debris.

  • Air-dry the roots in a shaded, well-ventilated area or use a lyophilizer.

  • Grind the dried roots into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in 70% ethanol at a 1:10 solid-to-liquid ratio.

  • Perform the extraction at room temperature for 24 hours with constant agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Purification by Macroporous Resin Chromatography:

  • Dissolve the crude extract in deionized water.

  • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., Amberlite XAD-4).

  • Wash the column with deionized water to remove sugars and other polar impurities.

  • Elute the column with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%).

  • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing this compound and concentrate under reduced pressure.

4. Final Purification (Optional):

  • For higher purity, the this compound-rich fraction can be further purified by preparative HPLC using a C18 column and a water/acetonitrile gradient.

Geoside_Extraction_Workflow Plant_Material Geum japonicum Roots (Dried and Powdered) Extraction 70% Ethanol Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude this compound Extract Concentration1->Crude_Extract Column_Chromatography Macroporous Resin Column Chromatography Crude_Extract->Column_Chromatography Washing Wash with Water Column_Chromatography->Washing Elution Elute with Ethanol Gradient Washing->Elution Fraction_Collection Fraction Collection & Monitoring (TLC/HPLC) Elution->Fraction_Collection Concentration2 Rotary Evaporation Fraction_Collection->Concentration2 Purified_this compound Purified this compound Concentration2->Purified_this compound

Figure 2: Workflow for this compound extraction and purification.
Enzymatic Hydrolysis of this compound

This protocol is based on the hydrolysis of similar glycosides.[2][5]

1. Enzyme Preparation:

  • Obtain a commercially available α-L-arabinopyranosidase and β-glucosidase or prepare cell-free extracts of microorganisms known to produce these enzymes (e.g., Bifidobacterium sp. for the former and Aspergillus niger for the latter).

2. Hydrolysis Reaction:

  • Dissolve a known amount of purified this compound in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).

  • Add the α-L-arabinopyranosidase to the solution at an optimized enzyme-to-substrate ratio.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-24 hours).

  • After the initial hydrolysis, add β-glucosidase to the reaction mixture.

  • Continue the incubation under the optimal conditions for the second enzyme.

3. Reaction Monitoring and Termination:

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC to quantify the disappearance of this compound and the appearance of eugenol.

  • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes) or by adding a quenching solvent like ethanol.

Quantification of Eugenol by HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve of eugenol at known concentrations.

  • Inject the reaction samples and quantify the eugenol peak by comparing its area to the standard curve.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield and kinetics of eugenol production from this compound. However, studies on the enzymatic hydrolysis of similar glycosides provide a basis for expected outcomes.

Table 2: Expected Quantitative Parameters for this compound Hydrolysis

ParameterExpected Range/ValueNotes
This compound to Eugenol Conversion Yield >90%Based on complete hydrolysis of similar glycosides.[5]
Optimal pH for α-L-arabinopyranosidase 5.0 - 7.0Dependent on the specific enzyme source.
Optimal Temperature for α-L-arabinopyranosidase 30 - 50°CDependent on the specific enzyme source.
Optimal pH for β-glucosidase 4.0 - 6.0Dependent on the specific enzyme source.
Optimal Temperature for β-glucosidase 40 - 60°CDependent on the specific enzyme source.
Reaction Time 1 - 24 hoursDependent on enzyme concentration and reaction conditions.

Further research is required to establish precise quantitative data for the enzymatic conversion of this compound to eugenol.

Conclusion and Future Perspectives

This compound presents a viable and stable precursor for the production of eugenol. The enzymatic hydrolysis of this compound offers a controlled and potentially more sustainable alternative to traditional extraction methods. This guide provides a comprehensive overview of the current knowledge on this compound and outlines detailed protocols for its extraction, purification, and conversion to eugenol.

Future research should focus on:

  • Identifying and characterizing the specific glycosyltransferases involved in this compound biosynthesis in plants.

  • Screening for and optimizing novel and more efficient enzymes for the hydrolysis of this compound.

  • Developing and scaling up the bioconversion process for industrial applications.

  • Conducting detailed kinetic studies to quantify the efficiency of the enzymatic conversion.

By addressing these research areas, the full potential of this compound as a precursor for eugenol can be realized, contributing to advancements in the pharmaceutical, food, and cosmetic industries.

References

Biological activity of Geoside compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Geoside Compounds

Disclaimer: The term "this compound compounds" is not a standard classification in chemical or biological literature. This guide focuses on several prominent glycosidic compounds, including ginsenosides, gentiopicroside, and hyperoside, which are often the subject of research into the biological activities of natural products and align with the likely intent of the query.

Anti-Cancer Activity

Several glycosidic compounds have demonstrated significant anti-cancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Quantitative Data: Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ginsenosides against different cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer TypeCell LineIC50 (µM)Reference(s)
Ginsenoside Compound K NeuroblastomaSK-N-BE(2)5[1]
NeuroblastomaSH-SY5Y7[1]
NeuroblastomaSK-N-SH15[1]
NeuroblastomaSK-N-MC33.06[2]
LeukemiaK5628.5[3]
LeukemiaHL-6011.7[3]
GliomaU373MG15[3]
Breast CancerMDA-MB-23129.88[4]
Breast CancerMCF-752.17[4]
Lung CancerPC-1425.9[3]
Colon CancerHCT11630-50[3]
Gastric CancerMKN-4556.6[3]
Prostate CancerDu14558.6[3]
Ginsenoside Rg3 Gallbladder CancerGBC-SD, NOZ~100[5]
Human Endothelial CellsHUVECs0.01[6]
Gentiopicroside Ovarian CancerSKOV320[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.[10]

Materials:

  • 96-well microplates

  • Compound of interest (e.g., Ginsenoside Compound K)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Ginsenoside Rg3 and the PI3K/Akt Pathway

Ginsenosides, particularly Rg3, often exert their anti-cancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[12][13] Inhibition of this pathway by Ginsenoside Rg3 can lead to decreased cancer cell survival and induction of apoptosis.[14][15]

PI3K_Akt_Pathway Rg3 Ginsenoside Rg3 PI3K PI3K Rg3->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Ginsenoside Rg3 inhibits the PI3K/Akt pathway, leading to apoptosis.

Anti-Inflammatory Activity

Gentiopicroside and other related compounds exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[16] This is often achieved through the suppression of key signaling pathways like NF-κB and MAPK.[17][18]

Quantitative Data: Anti-Inflammatory Activity

The following table presents data on the anti-inflammatory activity of gentiopicroside and its derivatives.

CompoundAssayModelEffectMeasurementReference(s)
Gentiopicroside Anti-proliferativeSKOV3 Ovarian Cancer CellsIC5020 µM[7]
NO, PGE2, IL-6 ProductionLPS-stimulated RAW 264.7 cellsInhibition-[19]
Ear EdemaXylene-induced miceInhibition Rate34.17%[19]
Gentiopicroside Derivative (P23) Ear EdemaXylene-induced miceInhibition Rate57.26%[20][21]
Experimental Protocol: NF-κB Activation Assay (Nuclear Translocation)

This protocol describes an image-based method to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[22][23]

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[24] This translocation can be visualized and quantified using immunofluorescence microscopy.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., Gentiopicroside)

  • Formaldehyde solution

  • Triton X-100 solution

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB translocation.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA). Incubate with the primary anti-p65 antibody overnight at 4°C. Wash, then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Capture images for both the NF-κB p65 signal and the nuclear stain.

  • Image Analysis: Quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Signaling Pathway: Gentiopicroside and the NF-κB/MAPK Pathway

Gentiopicroside has been shown to inhibit inflammation by suppressing the activation of both the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.[17][25] This dual inhibition prevents the transcription of various pro-inflammatory genes.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Gentiopicroside Gentiopicroside Gentiopicroside->JNK NFkB NF-κB (p65/p50) Gentiopicroside->NFkB Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) JNK->Cytokines p38->Cytokines IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degrades IkB->NFkB Inhibits NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Cytokines Induces Transcription

Caption: Gentiopicroside inhibits NF-κB and JNK/p38 MAPK pathways.

Antiviral Activity

Certain ginsenosides and other glycosides have demonstrated promising antiviral activities against a range of viruses.

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activities of selected compounds.

CompoundVirusAssay/ModelEffectMeasurementReference(s)
Ginsenoside Rh2 (20R) Murine gammaherpesvirus 68 (MHV-68)Plaque-forming assayIC502.77 µM[26][27]
Ginsenoside Rg3 (20S) Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2)In vitroIC50~35 µM[28]
Polyacetyleneginsenoside-Ro Human Immunodeficiency Virus 1 (HIV-1)In vitroIC5011.1 µM[28]

Conclusion

The compounds discussed in this guide, including various ginsenosides and gentiopicroside, exhibit a broad spectrum of potent biological activities. Their mechanisms of action often involve the modulation of fundamental cellular signaling pathways, such as PI3K/Akt, NF-κB, and MAPK. The quantitative data presented underscore their potential as lead compounds in the development of new therapeutic agents for cancer, inflammatory diseases, and viral infections. The detailed experimental protocols provided serve as a foundation for researchers to further investigate and validate the efficacy of these and other related natural products.

References

Discovery and history of Geoside in viticulture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Geosmin in Viticulture: Discovery, Impact, and Analysis

Introduction

Geosmin, a naturally occurring bicyclic tertiary alcohol, is a potent volatile organic compound responsible for a distinct earthy or musty aroma and flavor. While its scent is often associated with the pleasant smell of rain on dry soil (petrichor), its presence in wine is considered a significant fault, negatively impacting the wine's sensory profile. This guide provides a comprehensive overview of the discovery of geosmin in viticulture, its history as a wine contaminant, the microbial processes leading to its formation on grapes, and the analytical methods for its detection.

Discovery and History

The recognition of earthy or musty off-flavors in wine has a long history, though the precise chemical cause was not always understood. These undesirable characteristics were often vaguely attributed to "terroir" or poor cellar conditions. It wasn't until the early 2000s that scientific research definitively identified geosmin as a key compound responsible for this specific taint in wine.

In 2000, Darriet et al. published a pivotal study identifying and quantifying geosmin in wines exhibiting earthy and damp cellar aromas.[1] This research marked a significant turning point, providing a chemical basis for a previously ambiguous wine fault. Subsequent research further elucidated the origins and mechanisms of geosmin contamination in vineyards. A notable discovery was made by Stéphane Laguerche in the early 2000s, who established the synergistic role of two specific fungi in the production of geosmin on grapes.[2]

The Microbial Origin of Geosmin in Grapes

Geosmin is not produced by the grapevine itself but is a secondary metabolite of various microorganisms, particularly soil-dwelling actinomycetes and certain fungi. In the context of viticulture, the primary culprits are filamentous fungi that can colonize grape berries, especially under specific environmental conditions.

Research has demonstrated that the presence of geosmin in grapes is a result of the complementary action of two common fungal species: Botrytis cinerea and Penicillium expansum.[1][2][3][4]

  • Botrytis cinerea , the fungus responsible for grey rot, creates favorable conditions for the growth of other microorganisms.

  • Penicillium expansum , a common blue mold, is the primary producer of geosmin on the grape. However, it appears to require the presence of B. cinerea to efficiently synthesize the compound on the berries.[1][2]

The development of these fungi, and consequently the risk of geosmin contamination, is heightened during periods of high humidity and rainfall, particularly close to harvest.[4] Even a small number of contaminated grape clusters, as few as two to five in a hundred, can be sufficient to taint an entire batch of wine.[2]

Chemical Properties and Sensory Impact

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a sesquiterpene with an extremely low sensory perception threshold in humans.[1] This means that even minute concentrations can be readily detected.

ParameterValueReference
Chemical Formula C₁₂H₂₂O
Molar Mass 182.30 g/mol
Odor Description Earthy, musty, damp soil, beetroot[1][4]
Perception Threshold in Wine ~25 ng/L[4]

The presence of geosmin imparts a dominant and persistent earthy or musty flavor and aroma to the wine, which can mask its desirable fruity and floral characteristics. This off-flavor is generally considered unpleasant by consumers and significantly diminishes the quality and value of the wine.

Experimental Protocols for Geosmin Analysis

The accurate detection and quantification of geosmin in grapes and wine are crucial for quality control. The standard analytical method for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

A common technique for extracting volatile compounds like geosmin from a wine or grape juice matrix is Solid Phase Microextraction (SPME).

  • Sample Collection: A representative sample of wine or grape must is collected.

  • Internal Standard: A known concentration of an internal standard (e.g., deuterated geosmin) is added to the sample for accurate quantification.

  • SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample or directly immersed in the liquid.

  • Adsorption: Volatile compounds, including geosmin, adsorb onto the fiber.

  • Thermal Desorption: The fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Separation: The desorbed compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

  • Detection and Quantification: A detector measures the abundance of the ions, and the resulting mass spectrum is used to identify geosmin based on its characteristic fragmentation pattern. Quantification is achieved by comparing the peak area of geosmin to that of the internal standard.

Signaling Pathways and Logical Relationships

The formation of geosmin in the vineyard is not a direct signaling pathway within the grapevine but rather a logical sequence of events involving microbial interactions and environmental factors.

Caption: Logical workflow of geosmin formation in grapes.

Experimental Workflow for Geosmin Identification

The following diagram illustrates a typical experimental workflow for the identification and quantification of geosmin in a wine sample.

Experimental_Workflow Start Wine Sample with Suspected Earthy Taint SPME Solid Phase Microextraction (SPME) Start->SPME Extraction of Volatiles GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Desorption and Separation Data_Analysis Data Analysis: - Spectral Library Matching - Quantification vs. Internal Standard GCMS->Data_Analysis Data Acquisition Result Confirmation and Quantification of Geosmin Data_Analysis->Result

Caption: Experimental workflow for geosmin analysis in wine.

Conclusion

The discovery of geosmin as a specific chemical entity responsible for earthy off-flavors in wine has been a significant advancement in viticulture and oenology. Understanding its microbial origins, particularly the synergistic relationship between Botrytis cinerea and Penicillium expansum, allows for more targeted vineyard management strategies to mitigate its formation. Furthermore, sensitive analytical techniques like GC-MS provide the necessary tools for quality control and assurance in the wine industry. Continued research in this area is essential for developing more effective prevention and remediation strategies to ensure the consistent production of high-quality wines.

References

Unearthing the Earthy Taint: A Technical Guide to Geosmin and its Glycosidic Precursors in Grape Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the presence of geosmin and its glycosidically bound precursors, colloquially termed "geosides," in grape varieties. Contrary to being endogenous metabolites, these compounds are primarily of microbial origin, arising from fungal contamination on grapes. This guide provides a comprehensive overview of the microbial sources, influencing factors, analytical methodologies, and reported concentrations of these compounds in grapes and wine, adhering to a technical and data-driven approach.

The Microbial Origin of Geosmin in Grapes

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a potent earthy-smelling compound that can impart undesirable aromas to wine.[1] It is not produced by the grapevines themselves but is a secondary metabolite of various microorganisms.[2][3] In the context of viticulture, the primary producers are filamentous fungi, particularly Penicillium expansum.[2][4][5][6]

Research has revealed a synergistic relationship between Botrytis cinerea, the fungus responsible for grey rot, and P. expansum in the production of geosmin.[2][4][5] While P. expansum is the main geosmin producer, its activity is significantly enhanced in the presence of B. cinerea.[2][4][5] B. cinerea metabolizes nitrogen sources in the grape, creating a more favorable environment for P. expansum to synthesize geosmin.[5][6] The presence of these fungi, and consequently geosmin, is influenced by environmental factors such as humidity and temperature, which favor mold growth.

Quantitative Data on Geosmin in Grapes and Wine

The concentration of geosmin and its precursors in grapes is directly linked to the extent of fungal contamination rather than the grape variety itself. Therefore, a direct comparison of "geoside" levels across different grape varieties under controlled, uninfected conditions is not scientifically feasible, as the concentrations would be negligible. The following table summarizes reported geosmin concentrations found in grape juice and wine as a result of fungal infection.

Grape ProductGrape Variety/CultivarGeosmin ConcentrationAnalytical MethodSource of ContaminationReference
Grape JuiceNot specifiedUp to 494 ng/LGC-MSP. expansum (induced by B. cinerea)[5][6][7]
Grape JuiceNot specifiedLimit of Detection: 4.7 ng/L, Limit of Quantification: 15.6 ng/LHS-SPME-GC-MSB. cinerea and P. expansum[8]
Red WineBlend of Syrah, Grenache, Carignan, MourvèdreNot detected (method likely not sensitive enough)HS-SPME-GC-MSNot specified[9]
White WineNot specifiedOlfactory Perception Threshold: 60-65 ng/LNot specifiedFungal contamination[1]
Red WineNot specifiedOlfactory Perception Threshold: 80-90 ng/LNot specifiedFungal contamination[1]

Experimental Protocols for Geosmin Analysis

The analysis of geosmin and its glycosidically bound precursors in grapes and wine typically involves extraction, concentration, and detection by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

Solid-Phase Microextraction (SPME): This is a common technique for extracting volatile and semi-volatile compounds from liquid and solid samples.[8]

  • Sample Preparation: A known volume of grape juice or wine is placed in a sealed vial. For the analysis of glycosidically bound geosmin, an enzymatic or acid hydrolysis step is required prior to extraction to release the free geosmin.

  • Internal Standard: An internal standard, such as a deuterated geosmin analog, is added to the sample for accurate quantification.

  • Extraction: The SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample or directly immersed in the liquid. The vial is typically heated and agitated to promote the release of volatile compounds.

  • Desorption: After a defined extraction time, the fiber is withdrawn and inserted into the heated injection port of the GC-MS, where the absorbed analytes are thermally desorbed.

Liquid-Liquid Extraction (LLE):

  • Sample Preparation: A known volume of grape juice or wine is mixed with an organic solvent (e.g., dichloromethane or pentane).

  • Extraction: The mixture is vigorously shaken to partition the analytes into the organic phase.

  • Concentration: The organic layer is separated, dried (e.g., with anhydrous sodium sulfate), and concentrated to a small volume.

  • Analysis: The concentrated extract is injected into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Separation: The extracted compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used.

  • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the resulting ions is measured.

  • Identification: Geosmin is identified by its characteristic retention time and mass spectrum.

  • Quantification: The concentration of geosmin is determined by comparing the peak area of the analyte to that of the internal standard.

Visualization of Key Processes

Fungal Contamination and Geosmin Production Workflow

Fungal_Contamination_Workflow cluster_vineyard Vineyard Environment cluster_infection Infection Process cluster_production Geosmin Production cluster_wine Wine Grape Cluster Grape Cluster B. cinerea Spores B. cinerea Spores B. cinerea Infection (Grey Rot) B. cinerea Infection (Grey Rot) B. cinerea Spores->B. cinerea Infection (Grey Rot) Favorable Conditions P. expansum Spores P. expansum Spores P. expansum Co-infection P. expansum Co-infection P. expansum Spores->P. expansum Co-infection Nitrogen Depletion Nitrogen Depletion B. cinerea Infection (Grey Rot)->Nitrogen Depletion Metabolizes Nitrogen Geosmin Synthesis by P. expansum Geosmin Synthesis by P. expansum P. expansum Co-infection->Geosmin Synthesis by P. expansum Nitrogen Depletion->Geosmin Synthesis by P. expansum Induces Glycosylation Glycosylation Geosmin Synthesis by P. expansum->Glycosylation Contaminated Must Contaminated Must Geosmin Synthesis by P. expansum->Contaminated Must Geosmin Precursors (Geosides) Geosmin Precursors (Geosides) Glycosylation->Geosmin Precursors (Geosides) Geosmin Precursors (Geosides)->Contaminated Must Earthy Off-flavor Earthy Off-flavor Contaminated Must->Earthy Off-flavor

Caption: Fungal contamination workflow leading to geosmin in wine.

Analytical Workflow for Geosmin and its Precursors

Analytical_Workflow Grape/Wine Sample Grape/Wine Sample Sample Preparation Sample Preparation Grape/Wine Sample->Sample Preparation Hydrolysis (for Geosides) Hydrolysis (for Geosides) Sample Preparation->Hydrolysis (for Geosides) Optional Extraction Extraction Sample Preparation->Extraction Hydrolysis (for Geosides)->Extraction SPME SPME Extraction->SPME LLE LLE Extraction->LLE GC-MS Analysis GC-MS Analysis SPME->GC-MS Analysis LLE->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Caption: General analytical workflow for geosmin and its precursors.

References

The Pharmacological Potential of Geoside: An Inquiry into an Underexplored Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geoside, a natural compound found in plants of the Geum genus, presents a compelling yet largely unexplored area for pharmacological research. While its parent plant, Geum japonicum, has demonstrated a range of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects, specific data on the pharmacological properties of isolated this compound remains scarce. This technical guide provides a comprehensive overview of the current state of knowledge, drawing primarily from studies on Geum japonicum extracts and its other isolated constituents to infer the potential therapeutic avenues for this compound. The significant gaps in the existing research landscape are highlighted, underscoring the need for dedicated investigation into this promising natural product.

Introduction: The Enigma of this compound

This compound, also known as Gein or Eugenyl vicianoside, is an iridoid glycoside that has been identified as a constituent of Geum japonicum Thunb. var. chinense F. Bolle, a perennial herb used in traditional medicine, particularly in East Asia, for conditions such as dizziness and headaches.[1][2] Despite the documented therapeutic applications of the plant source, scientific inquiry into the specific bioactivities of this compound is notably limited. A comprehensive analysis of the chemical constituents of Geum japonicum has identified 94 compounds, with this compound being one among them.[3] However, subsequent pharmacological studies have predominantly focused on the crude extracts or other isolated compounds, leaving the individual contribution of this compound to the plant's overall therapeutic effects largely unknown.

Inferred Pharmacological Potential from Geum japonicum Studies

The majority of available data points to the pharmacological activities of the whole extract of Geum japonicum or fractions thereof. These studies provide a foundation for hypothesizing the potential effects of this compound.

Cardioprotective Effects

Extracts from Geum japonicum have shown promise in the context of cardiovascular health. Studies have demonstrated that a bioactive fraction from the herb can limit infarct size and stimulate the development of new blood vessels in animal models of acute myocardial infarction.[4] Furthermore, the plant extract has been shown to exhibit anti-platelet activity, which may contribute to its traditional use in improving blood flow.[1] This activity is linked to the inhibition of the PI3K/Akt and MAPK signaling pathways.[1] While these effects are attributed to the extract as a whole, the specific role of this compound in these cardioprotective mechanisms is yet to be elucidated.

Neuroprotective and Antidepressant-like Activities

Research suggests that Geum japonicum extract possesses neuroprotective properties. In a mouse model of depression induced by corticosterone, oral administration of the extract reversed depressive-like behaviors.[5][6] This effect was associated with the prevention of a decrease in brain-derived neurotrophic factor (BDNF) expression in the hippocampus.[5][6] The extract also demonstrated neuroprotective effects against corticosterone-induced neurotoxicity in SH-SY5Y cells.[5][6] Another study highlighted the anti-apoptotic effect of the extract in a cerebral ischemia-reperfusion injury model, potentially mediated through the PI3K/Akt signaling pathway. These findings suggest that this compound could be a candidate for further investigation into its potential as a neuropharmacological agent.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of various constituents of Geum japonicum has been noted. While direct evidence for this compound is lacking, other compounds isolated from the plant, such as polyphenols and tannins, are known for these properties.[7] For instance, the extract has been shown to inhibit inflammatory-mediated factors in a middle cerebral artery occlusion model.[5] The antioxidant activity of the plant's methanol extract has been demonstrated, with 3,4,5-trihydroxybenzaldehyde identified as an active principle. Given that iridoid glycosides as a class are recognized for their anti-inflammatory and antioxidant effects, it is plausible that this compound may also possess such activities.

Limited Direct Research on this compound

A critical review of the literature reveals a significant paucity of studies focused specifically on the pharmacological effects of isolated this compound. One of the few direct mentions of this compound's bioactivity comes from a study on the anti-Helicobacter pylori effects of compounds from Geum iranicum, where it was noted that "gein, diglycosidic eugenol, did not exhibit any activity against H. pylori." This finding, while negative in a specific context, underscores the necessity of isolating and testing individual compounds to accurately determine their therapeutic potential.

Experimental Protocols: A Template from Related Studies

Due to the absence of specific experimental data for this compound, this section provides a generalized overview of methodologies commonly employed in the investigation of natural products with similar potential activities, drawn from the studies on Geum japonicum extracts.

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW 264.7 macrophages.

  • Inducer: Lipopolysaccharide (LPS).

  • Method: Cells are pre-treated with various concentrations of the test compound before stimulation with LPS. The production of nitric oxide (NO) in the culture medium is quantified using the Griess reaction. Levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are measured using ELISA kits.[8]

  • Endpoint: Inhibition of NO and pro-inflammatory cytokine production.

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: The ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

  • ABTS Radical Scavenging Assay: This assay measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, observed as a decolorization of the ABTS radical solution.

In Vivo Models
  • Myocardial Infarction Model: Typically induced in rats or mice by ligation of the left anterior descending coronary artery. The effects of the test compound on infarct size, cardiac function (e.g., via echocardiography), and angiogenesis are assessed.[4]

  • Corticosterone-Induced Depression Model: Mice are treated with daily injections of corticosterone to induce depressive-like behaviors. The effects of the test compound on behaviors such as immobility in the tail suspension and forced swim tests, and sucrose consumption are evaluated.[5][6]

Signaling Pathways: Inferences from Geum japonicum Research

While no signaling pathways have been directly attributed to this compound, studies on Geum japonicum extracts provide clues to potential mechanisms of action that warrant investigation for its individual components.

Geum_japonicum_Signaling cluster_Cardioprotective Cardioprotective Effects cluster_Neuroprotective Neuroprotective Effects GJ_extract_cardio Geum japonicum Extract PI3K_Akt_cardio PI3K/Akt Pathway GJ_extract_cardio->PI3K_Akt_cardio inhibits MAPK_cardio MAPK Pathway GJ_extract_cardio->MAPK_cardio inhibits Platelet_inhibition Inhibition of Platelet Aggregation PI3K_Akt_cardio->Platelet_inhibition MAPK_cardio->Platelet_inhibition GJ_extract_neuro Geum japonicum Extract PI3K_Akt_neuro PI3K/Akt Pathway GJ_extract_neuro->PI3K_Akt_neuro activates BDNF BDNF Expression GJ_extract_neuro->BDNF upregulates Apoptosis_inhibition Inhibition of Apoptosis PI3K_Akt_neuro->Apoptosis_inhibition Antidepressant_effect Antidepressant-like Effect BDNF->Antidepressant_effect

Caption: Inferred signaling pathways from Geum japonicum extract studies.

Quantitative Data Summary

The lack of specific studies on this compound precludes the presentation of quantitative data on its pharmacological effects. The following table summarizes selected quantitative findings from studies on Geum japonicum extracts to provide a contextual framework.

Pharmacological Effect Model/Assay Test Substance Dosage/Concentration Key Finding Citation
Antidepressant-like Corticosterone-induced depression in mice (Forced Swim Test)Geum japonicum extract100 and 300 mg/kgSignificant reduction in immobility time[5][6]
Cardioprotective Rat model of acute myocardial infarctionBioactive fraction of Geum japonicumNot specified35%-45% reduction in infarct size[4]
Anti-platelet Collagen-induced platelet aggregationGeum japonicum extract1 mg/mLSignificant inhibition of platelet aggregation[1]

Future Directions and Conclusion

The current body of scientific literature presents a compelling case for the pharmacological investigation of Geum japonicum and its constituents. However, it is evident that this compound remains a largely uncharacterized molecule. Future research should prioritize the isolation of pure this compound and the systematic evaluation of its bioactivities across a range of in vitro and in vivo models.

Key research questions to be addressed include:

  • What are the specific anti-inflammatory and antioxidant properties of this compound, and what are the underlying molecular mechanisms?

  • Does this compound contribute to the observed cardioprotective and neuroprotective effects of Geum japonicum extracts?

  • What are the key signaling pathways modulated by this compound?

  • What is the pharmacokinetic and safety profile of this compound?

References

A Technical Guide to Geoside Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of geosides, a term used here to encompass the broad class of molecules more commonly known as glycosides. Glycosides, compounds containing a sugar moiety bonded to a non-sugar aglycone, are a cornerstone of natural product pharmacology and drug development. Understanding their stability is paramount for ensuring the safety, efficacy, and shelf-life of therapeutic products.[1] Degradation can lead to a loss of activity, the formation of inactive metabolites, or in some cases, the generation of degradation products with altered, potentially enhanced, pharmacological or toxicological profiles.[2][3] This document details the primary factors influencing glycoside stability, outlines the major degradation pathways, provides robust experimental protocols for stability assessment, and discusses the pharmacological implications of these chemical transformations.

Factors Influencing Glycoside Stability

The stability of a glycoside is not an intrinsic property but is heavily influenced by its chemical environment. The key factors that can induce degradation include pH, temperature, enzymatic activity, and oxidative stress.

  • pH: The glycosidic bond is susceptible to hydrolysis under both acidic and basic conditions.[4] Acid-catalyzed hydrolysis typically involves protonation of the glycosidic oxygen, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6] Base-catalyzed hydrolysis can also occur, although it is often less facile for O-glycosides unless activated by neighboring groups. For instance, the stability of the phenylpropanoid glycoside verbascoside is significantly greater in weakly acidic conditions (pH 5) compared to neutral or alkaline solutions.[7]

  • Temperature: Increased temperature accelerates the rate of chemical reactions, including hydrolysis and oxidation.[8] Studies on ginsenosides have shown a significant decrease in the concentration of major glycosides like Rb1, Rb2, and Rg1 when steamed at temperatures between 100 and 120 °C.[2]

  • Enzymatic Degradation: Glycoside hydrolases, also known as glycosidases, are enzymes that specifically catalyze the cleavage of glycosidic bonds.[9] These enzymes are ubiquitous in nature, including in human intestinal microflora, where they play a crucial role in the metabolism of orally administered glycoside drugs, converting them into their aglycones or intermediate glycosides.[10][11]

  • Oxidation: Many glycosides are susceptible to oxidative degradation, particularly when exposed to oxygen, light, or trace metal ions.[2][12] This can involve the oxidation of hydroxyl groups on the sugar or aglycone moieties, or the degradation of other sensitive functional groups within the molecule.[13]

  • Aqueous Environment: Water is a direct reactant in hydrolysis. The stability of many glycosides is therefore limited in aqueous solutions. A study on Ginsenoside Rg5 found that approximately 95% of the compound decomposed after 10 days in an aqueous solution at 25°C.[2]

Primary Degradation Pathways

The degradation of glycosides primarily proceeds via hydrolysis and oxidation, which can occur sequentially or concurrently.

2.1. Hydrolysis Hydrolysis is the most common degradation pathway for glycosides, involving the cleavage of the glycosidic bond to release the sugar moiety and the aglycone.[9] This process can be catalyzed by acid, base, or enzymes. The reaction breaks the C-O, C-N, or C-S bond at the anomeric carbon. For complex glycosides with multiple sugar units, hydrolysis often occurs in a stepwise manner, yielding intermediate glycosides before complete breakdown to the aglycone.[13]

G cluster_main General Hydrolysis of a Glycoside Glycoside Glycoside (Aglycone-O-Sugar) Products Aglycone + Sugar Glycoside->Products  H+ (Acid)  OH- (Base)  Enzyme (Glycosidase) + H₂O

A diagram illustrating the general hydrolysis of a glycosidic bond.

2.2. Oxidation and Other Pathways Beyond hydrolysis, glycosides can undergo oxidation, which may lead to a variety of degradation products. For example, the degradation of Ginsenoside Rg5 in water involves a complex pathway of oxidation, hydrolysis, and dehydration, resulting in four distinct stereoisomers.[2] Other potential pathways include epimerization (a change in stereochemistry at one chiral center) and dehydration, particularly under thermal stress.

Experimental Protocols for Stability Assessment

A thorough assessment of glycoside stability involves a combination of forced degradation studies and long-term stability testing under various storage conditions.[14][15]

3.1. Forced Degradation (Stress Testing) Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[12] These studies also help in developing and validating stability-indicating analytical methods.[16]

General Experimental Protocol for Forced Degradation:

  • Preparation: Prepare stock solutions of the glycoside in a suitable solvent (e.g., methanol, DMSO).

  • Stress Conditions: Dilute the stock solution into various stress media:

    • Acid Hydrolysis: 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).[12]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.[12]

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light.[12]

    • Thermal Degradation: Expose the solid glycoside or a solution to dry heat (e.g., 80°C).[12]

    • Photodegradation: Expose a solution to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation.

  • Analysis: Analyze all samples using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.[17]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare Glycoside Stock Solution B Expose to Stress Conditions A->B S1 Acid (HCl) S2 Base (NaOH) S3 Oxidant (H₂O₂) S4 Heat S5 Light C Analyze Samples at Defined Time Points via HPLC D Quantify Parent Drug & Detect Degradation Products C->D E Identify Degradant Structures (e.g., using LC-MS, NMR) D->E S1->C S2->C S3->C S4->C S5->C

A workflow for conducting forced degradation studies on glycosides.

3.2. HPLC Method Development for Stability Indication A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or product over time.[18]

Protocol Outline for HPLC Method Development:

  • Column Selection: Begin with a standard C18 reversed-phase column, which is versatile for many small molecules.[12]

  • Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Detector Selection: A UV-Vis detector is common. Select a wavelength where the glycoside and potential degradants have significant absorbance. If the chromophore is weak, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[12][18]

  • Optimization: Analyze a mixture of stressed and unstressed samples. Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation between the parent glycoside peak and all degradation product peaks.[12]

Analytical Techniques for Degradation Product Analysis

Identifying and quantifying degradation products is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.[18]

TechniquePurposeReference
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of degradation and separation of products for isolation.[18][19]
High-Performance Liquid Chromatography (HPLC) Primary tool for quantification of the parent compound and degradation products. Provides purity information.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS) The gold standard for identifying unknown degradation products by providing molecular weight and fragmentation data.[18][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural elucidation of isolated degradation products.[2][18]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on changes in functional groups during degradation.[18]

Quantitative Stability Data of Select Glycosides

The following table summarizes quantitative data from stability studies on various glycosides, illustrating the impact of different environmental conditions.

GlycosideConditionsTimeResultReference
Ginsenoside Rg5 Aqueous solution, 25°C10 days~95% decomposition[2]
Stevioside pH 3, 80°C72 hoursUp to 55% degradation[8]
Stevioside pH 2, 80°C72 hoursComplete degradation[8]
Verbascoside Buffered solution, pH 7, 40°C2 weeksComplete degradation[7]
Verbascoside Buffered solution, pH 5, kept in the dark60+ days73% recovery (27% degradation)[7]

Pharmacological Implications of Degradation

The degradation of a parent glycoside can significantly alter its biological activity. In many cases, the aglycone or partially hydrolyzed metabolites are the active pharmacological agents.

For example, many ginsenosides are considered prodrugs. After oral administration, they are metabolized by intestinal microflora into compounds like Compound K, which is more readily absorbed and exhibits potent anti-inflammatory and anticancer activities.[3][10][11] Similarly, the degradation products of ginsenoside Rb1, which include rare ginsenosides like Rg3, Rk1, and Rg5, have shown notable anticancer activity, whereas the parent compound Rb1 was not effective.[2] This highlights the importance of characterizing the full degradation pathway to understand the true mechanism of action and to identify the key bioactive molecules.

G cluster_pathway Hypothetical Modulation of a Signaling Pathway cluster_drug Parent Parent Glycoside KinaseA Kinase A Parent->KinaseA Weak Inhibition Metabolite Degradation Product (e.g., Aglycone) KinaseB Kinase B Metabolite->KinaseB Strong Activation Receptor Cell Surface Receptor Receptor->KinaseA Receptor->KinaseB TF Transcription Factor KinaseA->TF KinaseB->TF Response Cellular Response (e.g., Anti-inflammatory) TF->Response

Modulation of a pathway by a glycoside and its degradation product.

Conclusion

The chemical stability of glycosides is a complex but critical attribute that must be thoroughly investigated during the drug development process. Factors such as pH, temperature, and enzymatic activity can initiate degradation pathways, primarily through hydrolysis and oxidation, leading to a loss of the parent compound. A comprehensive stability program, incorporating forced degradation studies and the development of stability-indicating analytical methods, is essential. Furthermore, because degradation products can possess their own distinct pharmacological activities, identifying and characterizing these molecules is necessary to fully understand the efficacy and safety profile of a glycoside-based therapeutic agent. This diligent approach ensures the development of safe, stable, and effective medicines.

References

Methodological & Application

Application Notes and Protocols for Ginsenoside Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ginsenosides, a class of triterpenoid saponins, are the primary bioactive compounds found in plants of the Panax genus, commonly known as ginseng. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of therapeutic properties. The efficient extraction of ginsenosides from plant material is a critical first step in research, development, and manufacturing. The term "Genoside" is likely a misspelling of "Ginsenoside," the focus of these application notes.

This document provides a detailed overview of various methods for extracting ginsenosides from plant materials, complete with experimental protocols and comparative data. The methods covered range from traditional solvent extraction techniques to modern, advanced methods that offer improved efficiency and yield.

Overview of Extraction Methods

The choice of extraction method is crucial and depends on factors such as the chemical nature of the desired compounds, the properties of the plant matrix, and the intended application of the extract.[1] Both conventional and modern techniques are employed for ginsenoside extraction.

  • Conventional Methods: These traditional techniques, such as maceration and Soxhlet extraction, are often simple to implement but may suffer from long extraction times and the use of large volumes of organic solvents.[1][2]

  • Modern Methods: Techniques like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) offer significant advantages, including reduced extraction times, lower solvent consumption, and higher efficiency.[1][3][4]

G cluster_main Ginsenoside Extraction Methods cluster_conventional Conventional Methods cluster_modern Modern Methods Conventional Conventional Maceration Maceration Conventional->Maceration Percolation Percolation Conventional->Percolation Soxhlet Soxhlet Conventional->Soxhlet Modern Modern MAE Microwave-Assisted Extraction (MAE) Modern->MAE UAE Ultrasound-Assisted Extraction (UAE) Modern->UAE SFE Supercritical Fluid Extraction (SFE) Modern->SFE ASE Accelerated Solvent Extraction (ASE) Modern->ASE Extraction Methods Extraction Methods Extraction Methods->Conventional Extraction Methods->Modern G start Start prep 1. Sample Preparation (0.25g powdered root) start->prep solvent 2. Solvent Addition (10 mL Water, 1:40 w/v) prep->solvent microwave 3. Microwave Irradiation (1600 W, 145°C, 15 min) solvent->microwave cool 4. Cooling microwave->cool filter 5. Filtration (Separate extract from residue) cool->filter analysis 6. Analysis (HPLC-UV/MS) filter->analysis end End analysis->end

References

Application Note: Quantitative Analysis of Geosmin in Grape Skins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed methodology for the sensitive and selective quantification of geosmin in grape skins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Geosmin, a volatile organic compound responsible for earthy or musty off-flavors, can be present in grapes due to microbial activity and may negatively impact the quality of wine and other grape-derived products.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional method for geosmin analysis, this note outlines a theoretical LC-MS/MS approach as a modern alternative, offering high selectivity and throughput. The protocol details sample preparation, proposed chromatographic conditions, and mass spectrometric parameters for the targeted analysis of geosmin. Performance characteristics from established GC-MS methods are provided as a benchmark for method development and validation.

Introduction

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a naturally occurring bicyclic tertiary alcohol produced by various microorganisms, including certain species of actinobacteria and cyanobacteria.[3] Its presence in grapes, often resulting from the metabolic activity of fungi like Botrytis cinerea and Penicillium expansum, can lead to undesirable earthy and musty aromas and flavors in grape juice and wine.[2][4] The human sensory threshold for geosmin is exceptionally low, in the nanogram-per-liter range, making its detection and quantification crucial for quality control in the viticulture and enology industries.[5]

Traditionally, the analysis of geosmin has been dominated by GC-MS due to its volatile nature.[1][6] However, LC-MS/MS has emerged as a powerful and versatile platform for the analysis of a wide range of food contaminants, offering advantages in terms of reduced sample derivatization, faster analysis times, and high specificity through Multiple Reaction Monitoring (MRM). This application note provides a comprehensive, albeit theoretical, protocol for the extraction and quantification of geosmin from grape skins using LC-MS/MS, intended to serve as a starting point for method development and validation by researchers and quality control laboratories.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is critical for the extraction of geosmin from the complex matrix of grape skins and for minimizing matrix effects in the LC-MS/MS analysis.

Materials:

  • Grape skins (fresh or frozen)

  • Methanol (LC-MS grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Homogenization: Weigh 5 g of grape skins into a 50 mL polypropylene tube. Add 20 mL of methanol and homogenize for 2 minutes using a high-speed homogenizer.

  • Extraction: Vortex the homogenate for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Carefully transfer the methanolic supernatant to a clean tube and dilute with 80 mL of deionized water to a final methanol concentration of 20%.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an LC vial for analysis.

Proposed LC-MS/MS Method

The following are proposed starting conditions for the LC-MS/MS analysis of geosmin. Method optimization and validation are required.

Liquid Chromatography (LC) Parameters:

Parameter Suggested Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Parameters:

Parameter Suggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| MRM Transitions | See Table 1 |

Table 1: Proposed MRM Transitions for Geosmin

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Geosmin (Quantifier) 183.1 112.1 0.1 25 15

| Geosmin (Qualifier) | 183.1 | 125.1 | 0.1 | 25 | 12 |

Note: The precursor ion for geosmin in positive ESI mode is the protonated molecule [M+H]⁺. The product ions are based on typical fragmentation patterns.

Data Presentation

The following table summarizes typical performance data for geosmin analysis in grape-related matrices, primarily derived from established GC-MS methods. These values serve as a benchmark for the development and validation of the proposed LC-MS/MS method.

Table 2: Performance Characteristics for Geosmin Analysis (from GC-MS methods)

Parameter Value Matrix Reference
Limit of Detection (LOD) 4.7 ng/L Grape Juice [4]
Limit of Quantification (LOQ) 15.6 ng/L Grape Juice [4]
Recovery 70-113% Wine [7]
Linearity (R²) >0.998 Wine [7]

| Relative Standard Deviation (RSD) | 4.1% | Grape Juice |[4] |

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of geosmin in grape skins.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Grape Skins homogenize Homogenization (Methanol) sample->homogenize extract Centrifugation & Supernatant Collection homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe concentrate Evaporation & Reconstitution spe->concentrate final_sample Sample for LC-MS/MS concentrate->final_sample lcms LC-MS/MS System final_sample->lcms data Data Acquisition (MRM) lcms->data quant Quantification & Reporting data->quant

Caption: Experimental workflow for the analysis of geosmin in grape skins.

lcms_process cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry injector Injector column C18 Column injector->column Mobile Phase source ESI Source column->source Elution q1 Q1 (Precursor Ion Selection m/z 183.1) source->q1 q2 q2 (Collision Cell) q1->q2 Fragmentation q3 Q3 (Product Ion Scan m/z 112.1, 125.1) q2->q3 detector Detector q3->detector data_analysis Data Analysis detector->data_analysis

Caption: LC-MS/MS process for geosmin detection.

Conclusion

This application note provides a foundational, though theoretical, LC-MS/MS method for the quantification of geosmin in grape skins. The proposed sample preparation using SPE and the outlined LC-MS/MS parameters offer a robust starting point for method development. While GC-MS remains the standard for geosmin analysis, the exploration of LC-MS/MS techniques is warranted for high-throughput screening and routine quality control in the wine and grape industry. Successful validation of this method would provide a valuable alternative for the sensitive and selective determination of this critical off-flavor compound.

References

Application Notes and Protocols for the Analysis of Geoside-Derived Eugenol by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Introduction

Geoside, a naturally occurring glycoside in plants such as Geum urbanum (Wood Avens), serves as a stable precursor to the volatile aromatic compound eugenol. Eugenol is of significant interest in the pharmaceutical and flavor industries due to its analgesic, antiseptic, and antioxidant properties.[1][2] The analysis of eugenol often requires its liberation from its glycosidic form, this compound. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient method for the extraction and quantification of volatile compounds like eugenol from complex matrices.[3][4][5]

This application note provides detailed protocols for the hydrolysis of this compound to release eugenol, followed by its quantitative analysis using HS-SPME-GC-MS. The methodologies are designed for researchers, scientists, and drug development professionals investigating the phytochemical composition and therapeutic potential of this compound-containing botanicals.

Principle

The core of this application involves two key steps:

  • Hydrolysis of this compound: The non-volatile this compound is cleaved to yield the volatile aglycone, eugenol, and its sugar moiety. This can be achieved through either acid-catalyzed or enzymatic hydrolysis.

  • HS-SPME-GC-MS Analysis: The liberated volatile eugenol is then extracted from the headspace of the sample vial using an SPME fiber. The adsorbed eugenol is subsequently desorbed in the hot injector of a gas chromatograph, separated from other volatile components, and detected and quantified by a mass spectrometer.

Experimental Protocols

Sample Preparation and Hydrolysis

a) Plant Material:

  • Use dried and finely powdered plant material known to contain this compound, such as the roots of Geum urbanum.

b) Acid Hydrolysis Protocol (Adapted from Nicotiana flower analysis[6]):

  • Weigh 1.0 g of the powdered plant material into a 20 mL headspace vial.

  • Add 5 mL of a 2 M sulfuric acid solution to the vial.

  • Add a suitable internal standard (e.g., isoeugenol or a deuterated eugenol standard) for quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

  • Incubate the vial in a heating block or water bath at 75°C for 24 hours to ensure complete hydrolysis.[6]

  • Allow the vial to cool to room temperature before proceeding with HS-SPME analysis.

c) Enzymatic Hydrolysis Protocol:

  • Weigh 1.0 g of the powdered plant material into a 20 mL headspace vial.

  • Add 5 mL of a suitable buffer solution (e.g., 0.1 M citrate buffer, pH 5.0).

  • Add an appropriate amount of β-glucosidase enzyme (activity to be optimized based on the enzyme source). β-glucosidases are known to hydrolyze β-D-glucosides.[7][8][9]

  • Add a suitable internal standard.

  • Seal the vial tightly and incubate at a temperature optimal for the enzyme (typically 37-50°C) for a predetermined time (e.g., 2-24 hours) with gentle agitation.

  • After incubation, the sample is ready for HS-SPME analysis.

HS-SPME-GC-MS Analysis

a) HS-SPME Parameters:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes, including eugenol.[4][5]

  • Incubation/Extraction Temperature: 50-70°C.[5][10]

  • Incubation Time: 10-15 minutes.[4]

  • Extraction Time: 30-50 minutes.[4][11]

  • Desorption Temperature: 250°C.[4]

  • Desorption Time: 3-5 minutes (in splitless mode).[4][11]

b) GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl polymethyl siloxane column.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4][12]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 240°C at 15°C/min, hold for 15 minutes.[4]

  • Injector: Splitless mode.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for eugenol are m/z 164 (molecular ion), 149, 131, 103, 91, and 77.

Data Presentation

Quantitative analysis of eugenol is performed using an internal standard method. A calibration curve should be prepared using standard solutions of eugenol.

Table 1: HS-SPME-GC-MS Method Parameters

ParameterValue
HS-SPME
FiberDVB/CAR/PDMS, 2 cm
Incubation Temperature60°C
Incubation Time15 min
Extraction Time45 min
Desorption Temperature250°C
Desorption Time4 min (Splitless)
GC-MS
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, 1.2 mL/min
Oven Program50°C (5 min), then 5°C/min to 180°C, then 15°C/min to 240°C (15 min)
MS IonizationEI, 70 eV
Mass Rangem/z 40-400

Table 2: Example Quantitative Results for Eugenol from Geum urbanum Root

Sample IDHydrolysis MethodEugenol Concentration (µg/g)RSD (%) (n=3)
GU-R-01Acid Hydrolysis[Experimental Value][Experimental Value]
GU-R-02Enzymatic Hydrolysis[Experimental Value][Experimental Value]
Control (No Hydrolysis)NoneNot DetectedN/A

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing plant_material Geum urbanum Root Powder hydrolysis Hydrolysis (Acid or Enzymatic) plant_material->hydrolysis spiking Internal Standard Spiking hydrolysis->spiking hs_spme HS-SPME Extraction spiking->hs_spme Incubation & Volatile Extraction gc_ms GC-MS Separation & Detection hs_spme->gc_ms peak_integration Peak Integration gc_ms->peak_integration Chromatogram & Mass Spectra quantification Quantification via Calibration Curve peak_integration->quantification final_result final_result quantification->final_result Final Eugenol Concentration

Caption: Experimental workflow for the analysis of this compound-derived eugenol.

hydrolysis_pathway cluster_process Hydrolysis This compound This compound (Non-volatile) hydrolysis_agent H+ (Acid) or β-glucosidase This compound->hydrolysis_agent Eugenol Eugenol (Volatile Aglycone) Sugar Sugar Moiety hydrolysis_agent->Eugenol hydrolysis_agent->Sugar

Caption: Logical relationship of this compound hydrolysis to yield eugenol.

Conclusion

The described HS-SPME-GC-MS method, incorporating a crucial hydrolysis step, provides a robust and sensitive approach for the quantification of eugenol derived from its glycosidic precursor, this compound. This application note offers detailed protocols that can be readily implemented in research and quality control laboratories. The choice between acid and enzymatic hydrolysis will depend on the specific research goals, with enzymatic hydrolysis offering milder conditions and potentially higher selectivity. This methodology is valuable for the phytochemical analysis of medicinal plants and the development of natural product-based pharmaceuticals.

References

Quantification of Geosmin in Wine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a naturally occurring organic compound with a distinct earthy aroma and flavor.[1][2] Its presence in wine, even at trace levels, is considered a significant fault, negatively impacting the wine's aromatic quality. The olfactory perception threshold for geosmin is remarkably low, ranging from 10 ng/L in water to 60-90 ng/L in wine, depending on the wine matrix.[2][3] The primary sources of geosmin in vineyards and wineries are microorganisms, particularly species of Actinomycetes bacteria and filamentous fungi like Penicillium and Botrytis cinerea, which can contaminate grapes, soil, and winery equipment.[2][3][4] Accurate and sensitive quantification of geosmin is crucial for quality control in the wine industry and for research into its formation and removal.

This document provides detailed application notes and protocols for the quantification of geosmin in wine samples using modern analytical techniques.

Analytical Methodologies

Several analytical methods are employed for the quantification of geosmin in wine, each offering distinct advantages in terms of sensitivity, selectivity, and sample throughput. The most common and robust methods are based on gas chromatography coupled with mass spectrometry (GC-MS).[1][2][5] Sample preparation is a critical step to extract and concentrate geosmin from the complex wine matrix.[5]

Key Analytical Techniques:
  • Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS): This is a widely used, solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of the wine sample.[6][7][8] Volatile compounds, including geosmin, adsorb to the fiber and are then thermally desorbed into the GC inlet for analysis.[7][9]

  • Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (USADLLME) coupled with Gas Chromatography-Mass Spectrometry (USADLLME-GC-MS): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, aided by ultrasonication to form a cloudy solution with a large surface area for efficient extraction.[5][10]

  • Purge and Trap (P&T) coupled with Gas Chromatography-Mass Spectrometry (P&T-GC-MS): In this technique, an inert gas is bubbled through the wine sample, purging the volatile organic compounds, which are then trapped on a sorbent material before being desorbed and introduced into the GC-MS system.[11]

Quantitative Data Summary

The following tables summarize the quantitative data for geosmin analysis in wine and related matrices from various studies.

Table 1: Detection and Quantification Limits of Geosmin

Analytical MethodMatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference
USADLLME-GC-MSWater and Wine2-[5][10]
CI-MS-MS (SPME)Water0.20 (ppt)1 (ppt)[6]
SPME-GC/MSWine0.52[12]
P&T-GC-MSWater3.60-[11]
SPME-GC/MSWater0.22-[9]
SBSE-TD-GCMSWater and Fish Tissue0.31

Table 2: Geosmin Concentrations Found in Wine Samples

Wine TypeGeosmin Concentration (ng/L)Reference
Red and White Wines20 - 300[3]
1998 Bordeaux Reds80 - 110[3]
1997 Algerian Rosé200[3]
1994 Medoc60[3]

Experimental Protocols

Protocol 1: Quantification of Geosmin in Wine by Headspace SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of geosmin in wine and water samples.[8][9][12]

1. Materials and Reagents:

  • Wine Sample: 5-10 mL

  • Sodium Chloride (NaCl): Analytical grade

  • Geosmin Standard: In methanol

  • Internal Standard (e.g., 2-Isobutyl-3-methoxypyrazine): In methanol

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly used.[6][8]

  • Glass Vials: 20 mL headspace vials with screw caps and PTFE/silicone septa

2. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of geosmin into the headspace.[9]

  • Spike the sample with the internal standard solution to a final concentration of approximately 10 ng/L.

  • Seal the vial tightly with the screw cap.

3. SPME Extraction:

  • Place the vial in a heating block or water bath equipped with a magnetic stirrer.

  • Incubate the sample at 60°C for 2 minutes to allow for equilibration.[9]

  • Expose the SPME fiber to the headspace of the sample for 30-40 minutes at 60°C with continuous agitation.[9][12]

4. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately insert it into the heated GC injection port (250-260°C) for thermal desorption for 4-5 minutes in splitless mode.[7]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity column such as a VF-5ms or equivalent is suitable.[6]

    • Oven Temperature Program:

      • Initial temperature: 35-60°C, hold for 2-3 minutes.[6][7]

      • Ramp to 180°C at 15°C/min.[7]

      • Ramp to 250°C at 30°C/min and hold for a few minutes.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for geosmin are m/z 112 and 182.[3] For the internal standard, monitor its specific ions.

5. Calibration and Quantification:

  • Prepare a series of calibration standards in a synthetic wine or a geosmin-free wine by spiking known concentrations of the geosmin standard.

  • Process the calibration standards using the same SPME-GC-MS procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of geosmin to the peak area of the internal standard against the concentration of geosmin.

  • Quantify the concentration of geosmin in the wine samples using the calibration curve.

Protocol 2: Quantification of Geosmin in Wine by USADLLME-GC-MS

This protocol is based on the method developed by Cortada et al. (2011).[5][10]

1. Materials and Reagents:

  • Wine Sample: 12 mL

  • Extraction Solvent: Tetrachloroethylene

  • Disperser Solvent: Acetonitrile

  • Geosmin Standard: In methanol

  • Internal Standard

  • Centrifuge Tubes: 15 mL conical tubes

2. Extraction Procedure:

  • Place 12 mL of the wine sample into a 15 mL centrifuge tube.

  • Prepare a mixture of the extraction solvent (e.g., 8 µL of tetrachloroethylene) and a disperser solvent (e.g., 250 µL of acetonitrile).[5]

  • Rapidly inject this mixture into the wine sample.

  • Immediately place the tube in an ultrasonic bath for 3 minutes at 20°C to facilitate the formation of a cloudy solution.[5][10]

  • Centrifuge the mixture at 2300 rpm for 3 minutes to sediment the extraction solvent.[5][10]

  • Collect the sedimented phase (containing the extracted geosmin) using a microsyringe.

3. GC-MS Analysis:

  • Inject the collected extract (typically 1 µL) into the GC-MS system.

  • Follow the GC-MS conditions as outlined in Protocol 1, optimizing the temperature program as needed for the different sample introduction method.

4. Calibration and Quantification:

  • Prepare calibration standards and process them using the same USADLLME-GC-MS procedure.

  • Construct a calibration curve and quantify geosmin in the wine samples as described in Protocol 1.

Experimental Workflow Diagram

Geosmin_Quantification_Workflow sample Wine Sample add_salt Add NaCl sample->add_salt add_is Add Internal Standard add_salt->add_is vortex Vortex/Mix add_is->vortex spme SPME Headspace Extraction (60°C) vortex->spme SPME Path usadllme USADLLME vortex->usadllme gcms GC-MS Analysis spme->gcms usadllme->gcms data_proc Data Processing gcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for Geosmin Quantification in Wine.

Signaling Pathway Diagram (Hypothetical)

While there isn't a classical "signaling pathway" for an external contaminant like geosmin in the context of cellular biology, we can illustrate the logical pathway from microbial production to sensory perception.

Geosmin_Impact_Pathway cluster_production Geosmin Production cluster_contamination Wine Contamination cluster_perception Sensory Perception microbes Microorganisms (e.g., Penicillium, Streptomyces) geosmin Geosmin Synthesis microbes->geosmin grapes Grapes/Soil geosmin->grapes winery Winery Environment geosmin->winery wine Wine Matrix grapes->wine winery->wine olfactory Olfactory Receptors wine->olfactory Volatilization brain Brain Signal (Earthy Aroma) olfactory->brain

Caption: Pathway of Geosmin from Production to Perception.

References

Application Notes and Protocol for the Enzymatic Hydrolysis of Geoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geoside, a naturally occurring eugenyl vicianoside found in plants such as Stevia rebaudiana, is a subject of interest for its potential biological activities. The structure of this compound consists of an aglycone, eugenol, linked to a vicianose disaccharide (L-arabinose and D-glucose). Enzymatic hydrolysis is a precise and gentle method for cleaving the glycosidic bonds to yield the aglycone and its constituent sugars. This process is crucial for studying the biological activity of the aglycone, for structural elucidation, and for the synthesis of related compounds.

This document provides a detailed protocol for the enzymatic hydrolysis of this compound. The protocol is based on established methods for the hydrolysis of similar glycosidic compounds, such as flavonoid and steviol glycosides. It outlines the use of specific enzymes and a crude enzyme mixture to achieve the desired hydrolysis.

Principle of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound involves the cleavage of two distinct glycosidic bonds: the β-D-glucosidic bond linking the glucose molecule to the eugenol aglycone, and the α-L-arabinosidic bond linking the arabinose to the glucose. This can be achieved using a combination of specific glycosidases or a crude enzyme preparation containing a mixture of these enzymes.

Experimental Protocols

Two primary enzymatic approaches are presented: a specific enzyme combination protocol and a crude enzyme mixture protocol. The choice of method will depend on the availability of specific enzymes, cost, and the desired purity of the final products.

Protocol 1: Specific Enzyme Combination

This protocol utilizes a combination of β-glucosidase and α-L-arabinofuranosidase to specifically target the glycosidic linkages in this compound.

Materials:

  • This compound

  • β-glucosidase (e.g., from almonds or Aspergillus niger)

  • α-L-arabinofuranosidase

  • Citrate-phosphate buffer (0.1 M, various pH values for optimization)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware and equipment (e.g., reaction vials, incubator, centrifuge, rotary evaporator)

  • HPLC system for reaction monitoring

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a minimal amount of methanol and then dilute with the reaction buffer to the final concentration.

  • Reaction Setup: In a reaction vial, combine the this compound solution with the appropriate buffer (start with pH 5.0).

  • Enzyme Addition: Add β-glucosidase and α-L-arabinofuranosidase to the reaction mixture. The optimal enzyme concentrations should be determined experimentally, but a starting point of 10 U of each enzyme per mg of substrate can be used.

  • Incubation: Incubate the reaction mixture at a temperature optimal for both enzymes (typically between 37°C and 50°C) with gentle shaking for 12-24 hours.

  • Reaction Monitoring: Periodically (e.g., at 0, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot of the reaction mixture. Stop the enzyme activity by adding an equal volume of methanol and analyze by HPLC to monitor the disappearance of this compound and the appearance of the eugenol aglycone.

  • Reaction Termination: Once the reaction is complete (as determined by HPLC analysis), terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

  • Product Extraction: Centrifuge the mixture to pellet the denatured enzymes. Extract the supernatant three times with an equal volume of ethyl acetate.

  • Drying: Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Analysis: The resulting residue contains the eugenol aglycone. Confirm the identity and purity of the product using analytical techniques such as HPLC, LC-MS, and/or NMR.

Protocol 2: Crude Enzyme Mixture (Snailase)

Snailase is a crude enzyme preparation from the gut of snails and contains a wide variety of glycosidases, including β-glucosidases and α-L-arabinosidases, making it a cost-effective option for glycoside hydrolysis.

Materials:

  • This compound

  • Snailase powder

  • Acetate buffer (0.1 M, pH 5.0)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware and equipment

  • HPLC system

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Setup: In a reaction vial, combine the this compound solution with acetate buffer (pH 5.0).

  • Enzyme Addition: Add snailase powder to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 5 mg of snailase per 1 mg of substrate can be used.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC as described in Protocol 1.

  • Reaction Termination: Terminate the reaction by heating the mixture to 100°C for 10 minutes.

  • Product Extraction and Purification: Follow steps 7-9 from Protocol 1 to extract and purify the eugenol product.

Data Presentation

For effective comparison and optimization of the hydrolysis protocols, all quantitative data should be summarized in tables.

Table 1: Optimization of Reaction Conditions for this compound Hydrolysis

ParameterCondition 1Condition 2Condition 3Condition 4% Hydrolysis
Enzyme(s) β-glucosidase + α-L-arabinofuranosidaseSnailase......
pH 4.05.06.07.0
Temperature (°C) 30375060
Enzyme Conc. (U/mg or mg/mg) 5101520
Incubation Time (h) 12243648

Table 2: Product Yield from Optimized Hydrolysis Protocols

ProtocolEnzyme(s)Optimized Conditions (pH, Temp, Time)Substrate Conc. (mg/mL)Aglycone (Eugenol) Yield (mg)Molar Conversion (%)
1 β-glucosidase + α-L-arabinofuranosidasepH 5.0, 45°C, 24h1.0
2 SnailasepH 5.0, 37°C, 36h1.0

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the enzymatic hydrolysis of this compound and the general signaling pathway of the resulting aglycone, eugenol.

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification This compound This compound Substrate ReactionMix Reaction Mixture (this compound + Buffer + Enzyme) This compound->ReactionMix Buffer Buffer Preparation Buffer->ReactionMix Enzyme Enzyme Solution Enzyme->ReactionMix Incubation Incubation (Controlled Temp & Time) ReactionMix->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Termination Reaction Termination (Heating) Monitoring->Termination Reaction Complete Extraction Product Extraction (Ethyl Acetate) Termination->Extraction Purification Purification & Analysis (Evaporation, HPLC, MS, NMR) Extraction->Purification

Caption: General experimental workflow for the enzymatic hydrolysis of this compound.

GeosideHydrolysisPathway This compound This compound (Eugenyl Vicianoside) Intermediate Eugenyl Glucoside This compound->Intermediate Step 1 Vicianose Vicianose (Arabinose-Glucose) This compound->Vicianose Eugenol Eugenol (Aglycone) Intermediate->Eugenol Step 2 Arabinose L-Arabinose Vicianose->Arabinose Glucose D-Glucose Vicianose->Glucose Enzyme1 α-L-Arabinofuranosidase Enzyme1->this compound Enzyme2 β-Glucosidase Enzyme2->Intermediate

Caption: Signaling pathway of this compound hydrolysis to its aglycone, eugenol.

Application Notes & Protocols: Geoside as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geoside, also known as Gein or Eugenyl vicianoside, is a naturally occurring phenolic glycoside found in plant species such as Geum japonicum and Stevia rebaudiana.[1][2][3] As a distinct phytochemical, this compound holds potential for various applications in drug discovery and development, necessitating its accurate identification and quantification. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).

These methods are essential for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic and pharmacodynamic studies. The protocols provided are based on established methods for analogous compounds, such as other phenolic glycosides and iridoid glycosides, and serve as a robust starting point for method development and validation.[4][5][6][7][8]

Chemical Profile of this compound:

PropertyValue
CAS Number 585-90-0
Molecular Formula C21H30O11
Molecular Weight 458.5 g/mol
Compound Type Phenolic Glycoside
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Chromatographic Methodologies

The selection of a chromatographic method depends on the analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix. Both HPLC with UV detection and UPLC-MS/MS are powerful techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely accessible and robust technique for the routine quantification of phytochemicals.[9] The following protocol is a recommended starting point for the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To quantify this compound in a sample matrix using HPLC with UV detection.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or acetic acid (analytical grade)

  • Sample containing this compound (e.g., plant extract, formulated product)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For plant extracts, accurately weigh the dried extract and dissolve it in methanol. Use ultrasonication to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (based on the phenolic chromophore)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice.[10][11][12]

Experimental Protocol: UPLC-MS/MS Analysis of this compound

Objective: To achieve highly sensitive and selective quantification of this compound in complex matrices.

Materials:

  • This compound reference standard (≥98% purity)

  • UPLC-MS grade acetonitrile, methanol, and water

  • Formic acid (UPLC-MS grade)

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions and calibration standards as described for the HPLC method, including the addition of the internal standard at a fixed concentration to all standards and samples.

    • Sample preparation may require more rigorous cleanup, such as solid-phase extraction (SPE), particularly for biological samples like plasma or urine.

  • UPLC Conditions:

ParameterRecommended Condition
Column C18 or HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-9.1 min, 95-5% B; 9.1-10 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
  • Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ or [M+H]⁺ for this compound
Product Ions (Q3) To be determined by infusion of this compound standard
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
  • Data Analysis:

    • Optimize MRM transitions for this compound and the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Quantify this compound in samples using this calibration curve.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

ParameterHPLC-UVUPLC-MS/MS
Linear Range (µg/mL) 1 - 1000.01 - 10
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Final Result Prep_Standard Prepare this compound Reference Standard Analysis HPLC or UPLC-MS/MS Separation Prep_Standard->Analysis Prep_Sample Prepare Sample (Extraction, Filtration) Prep_Sample->Analysis Data_Acquisition Peak Integration & Data Acquisition Analysis->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Result Report this compound Concentration Quantification->Result

Caption: Workflow for the chromatographic analysis of this compound.

Geoside_Structure cluster_this compound This compound (Eugenyl vicianoside) cluster_class Chemical Classification Eugenol Eugenol Aglycone Vicianose Vicianose (Sugar Moiety) Eugenol->Vicianose Glycosidic Bond Phenolic Phenolic Compound Eugenol->Phenolic Glycoside Glycoside Vicianose->Glycoside

Caption: Structural classification of this compound.

References

The Role of Geoside in Flavor Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geoside, a naturally occurring glycoside also known as Gein or eugenyl vicianoside, has emerged as a significant area of interest in flavor chemistry research. As a non-volatile flavor precursor, this compound holds the potential to unlock and modulate the characteristic spicy and clove-like aroma of eugenol in a variety of food and beverage applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the flavor potential of this compound.

This compound is structurally identified as 4-allyl-2-methoxyphenyl-O-alpha-L-arabinopyranosyl-(1->6)-beta-D-glucopyranoside. Its aglycone, eugenol, is a well-known aromatic compound found in cloves, cinnamon, nutmeg, and basil, contributing a warm, spicy, and slightly sweet flavor profile. The glycosidic linkage in this compound renders it odorless and tasteless, essentially sequestering the potent aroma of eugenol until its release through enzymatic or acidic hydrolysis. This controlled release mechanism makes this compound a valuable tool for flavor modulation and development.

Application Notes

This compound as a Natural Flavor Precursor

This compound serves as a stable, water-soluble precursor to the volatile flavor compound eugenol. This property is particularly useful in food processing and formulation, where the direct addition of volatile and often unstable aroma compounds can lead to flavor loss or undesirable flavor profiles.

  • Applications:

    • Beverages: Incorporation into fruit juices, teas, and alcoholic beverages to enhance or introduce spicy, clove-like notes upon processing or consumption. Recent research has identified this compound as the major eugenol precursor in the Baco blanc grape variety, highlighting its potential impact on the flavor of wine and spirits[1][2].

    • Baked Goods: Addition to doughs and batters to release eugenol's characteristic aroma during the baking process.

    • Confectionery: Use in candies, chewing gum, and other confections for a delayed and sustained flavor release.

    • Savory Products: Application in sauces, marinades, and processed meats to introduce complex spicy notes.

Controlled Flavor Release

The release of eugenol from this compound can be precisely controlled through the action of specific enzymes, primarily β-glucosidases. This enzymatic hydrolysis can be initiated at various stages of food production or even in the oral cavity during consumption, offering a dynamic approach to flavor perception.

  • Mechanisms:

    • Enzymatic Hydrolysis: The addition of exogenous β-glucosidases during processing can liberate eugenol, contributing to the overall flavor profile of the final product.

    • Oral Microbiota: The natural enzymatic activity of oral microbiota can hydrolyze this compound during consumption, leading to an in-mouth flavor release and impacting the aftertaste of a product[3].

Sensory Properties of Released Eugenol

Eugenol, the aglycone of this compound, is characterized by a potent and distinct aroma and taste. Understanding its sensory attributes is crucial for its effective application in flavor chemistry.

  • Aroma Profile: Warm, spicy, sweet, clove-like, and slightly woody[4][5][6][7][8].

  • Taste Profile: Spicy and pungent[8].

  • Sensory Threshold: The odor threshold of eugenol has been reported to be 0.026 μg/mL[9][10]. This low threshold indicates that even small amounts of released eugenol can have a significant impact on the overall flavor perception.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant source and processing methods. The following table summarizes available quantitative data for this compound and its aglycone, eugenol.

CompoundMatrixConcentrationAnalytical MethodReference
This compound Baco blanc grape berry skins (at veraison)~150 µg/g fresh weightLC-MS/MS[1]
Eugenol Basil leaves (mean concentration)2.80 ± 0.15 g/kg (dry weight)GC-FID[11]
Eugenol Strawberry fruit (achenes, green stage)HighGC-MS[12]
Eugenol Strawberry fruit (receptacle, red stage)HighGC-MS[12]
Eugenol Clove buds70-85% of essential oil-[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is adapted from general methods for the extraction of glycosides from plant materials and specific methods for eugenyl glycosides[1][13][14][15][16][17].

Objective: To extract this compound from plant matrices for subsequent analysis or purification.

Materials:

  • Plant material (e.g., grape skins, leaves)

  • Methanol or Ethanol

  • Deionized water

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction: a. Suspend the powdered plant material in 80% methanol (1:10 w/v). b. Homogenize the mixture for 5 minutes. c. Sonicate the mixture in an ultrasonic bath for 30 minutes. d. Centrifuge the mixture at 10,000 x g for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet twice more. f. Pool the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

  • Purification by SPE: a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with deionized water to remove sugars and other polar compounds. d. Elute the glycosides with methanol.

  • Final Concentration: Evaporate the methanol from the eluate to obtain the crude this compound extract.

G cluster_0 This compound Extraction Workflow plant_material Plant Material (e.g., Grape Skins) grinding Grinding plant_material->grinding extraction Extraction with 80% Methanol grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Rotary Evaporation supernatant->evaporation spe Solid-Phase Extraction (C18) evaporation->spe elution Elution with Methanol spe->elution final_extract Crude this compound Extract elution->final_extract

Workflow for the extraction of this compound from plant material.
Protocol 2: Enzymatic Hydrolysis of this compound for Eugenol Release

This protocol is a general procedure for the enzymatic hydrolysis of glycosides using β-glucosidase to release the aglycone[11][18][19][20][21].

Objective: To enzymatically hydrolyze this compound to release eugenol for quantification or sensory analysis.

Materials:

  • Crude or purified this compound extract

  • β-glucosidase from a suitable source (e.g., from almonds or Aspergillus niger)

  • Citrate-phosphate buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound extract in citrate-phosphate buffer (pH 5.0).

  • Enzyme Addition: Add a solution of β-glucosidase to the this compound solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) for a specific duration (e.g., 1-24 hours). The optimal time and temperature will depend on the enzyme used.

  • Reaction Termination: Stop the reaction by heating the mixture (e.g., 90°C for 5 minutes) to denature the enzyme.

  • Extraction of Eugenol: a. Cool the reaction mixture to room temperature. b. Extract the released eugenol with an equal volume of ethyl acetate. Repeat the extraction three times. c. Pool the organic layers and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the ethyl acetate extract by GC-MS to identify and quantify the released eugenol.

G cluster_1 Enzymatic Hydrolysis of this compound This compound This compound (Eugenyl Vicianoside) hydrolysis Enzymatic Hydrolysis (β-glucosidase) This compound->hydrolysis Substrate eugenol Eugenol (Aglycone) hydrolysis->eugenol Product vicianose Vicianose (Sugar Moiety) hydrolysis->vicianose Product

Signaling pathway of this compound hydrolysis to release eugenol.
Protocol 3: Quantification of this compound by LC-MS/MS

This protocol is based on the method described for the quantification of eugenyl glycosides in grape extracts[1].

Objective: To quantify the concentration of this compound in an extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound extract

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • C18 analytical column

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Dilute the this compound extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. For example, the transition for the deprotonated molecule [M-H]⁻.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and compound.

  • Quantification: Create a calibration curve using a certified this compound standard. Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.

G cluster_2 LC-MS/MS Quantification Workflow sample_prep Sample Preparation lc_separation LC Separation (C18 Column) sample_prep->lc_separation esi Electrospray Ionization (ESI-) lc_separation->esi ms1 MS1: Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 quantification Quantification ms2->quantification

Workflow for the quantification of this compound using LC-MS/MS.

Conclusion

This compound represents a promising avenue for innovation in flavor chemistry. Its ability to act as a stable precursor for the controlled release of the potent flavor compound eugenol opens up new possibilities for creating dynamic and appealing flavor profiles in a wide range of food and beverage products. The protocols outlined in this document provide a foundation for researchers to explore the extraction, analysis, and application of this compound in their own research and development endeavors. Further investigation into the occurrence of this compound in various plant sources and the optimization of its enzymatic release will undoubtedly lead to new and exciting developments in the field of flavor science.

References

Application Notes and Protocols for the Synthesis of Iridoid Glycosides for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Iridoid Glycosides

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. In nature, they are frequently found as glycosides, where a sugar moiety is attached to the aglycone core.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects, making them attractive targets for chemical synthesis and pharmacological investigation.[2][3] The synthesis of iridoid glycosides is a critical step for exploring their therapeutic potential and structure-activity relationships (SAR).

Proposed Total Synthesis Strategy

A common strategy for the total synthesis of iridoid glycosides involves a two-stage approach: the initial stereoselective construction of the iridoid aglycone, followed by the glycosylation with a suitable protected sugar donor.

Stage 1: Synthesis of the Iridoid Aglycone

The stereocontrolled formation of the cis-fused cyclopenta[c]pyran ring system is a key challenge in the synthesis of the iridoid aglycone. Modern synthetic methods, such as intramolecular cycloadditions or organocatalytic reactions, can be employed to construct this core structure with high efficiency and stereoselectivity.

Stage 2: Glycosylation

The introduction of the sugar moiety is typically achieved through glycosylation of the iridoid aglycone. The choice of glycosyl donor and promoter is crucial for achieving high yield and stereoselectivity of the desired glycosidic bond. Glycosyl trichloroacetimidates are often used as highly reactive and effective glycosyl donors.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a representative iridoid glycoside. Optimization of reaction conditions may be necessary for specific target molecules.

Protocol 1: Stereoselective Synthesis of the Iridoid Aglycone Core

This protocol describes a general procedure for the construction of the iridoid core via an intramolecular Michael addition, a common strategy in iridoid synthesis.

Materials:

  • Appropriate aldehyde-ester starting material

  • Organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Reagents for work-up (e.g., saturated aqueous NH4Cl solution, ethyl acetate, anhydrous Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde-ester starting material (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the organocatalyst (0.1-0.2 eq).

  • Stir the reaction mixture at the appropriate temperature (e.g., -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the iridoid aglycone.

Protocol 2: Glycosylation of the Iridoid Aglycone using a Trichloroacetimidate Donor

This protocol outlines a general procedure for the glycosylation of the iridoid aglycone with a protected glucose donor.

Materials:

  • Iridoid aglycone

  • Protected glycosyl trichloroacetimidate donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) (1.2-1.5 eq)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, diethyl ether)

  • Promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf)) (0.1-0.3 eq)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Reagents for work-up (e.g., triethylamine or saturated aqueous NaHCO3 solution, water, brine, anhydrous Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Prepare the glycosyl trichloroacetimidate donor from the corresponding hemiacetal and trichloroacetonitrile in the presence of a base (e.g., DBU).

  • To a solution of the iridoid aglycone (1.0 eq) and the glycosyl trichloroacetimidate donor (1.2-1.5 eq) in an anhydrous, non-polar solvent under an inert atmosphere, cool the mixture to a low temperature (e.g., -78 °C to -40 °C).

  • Add the promoter (e.g., TMSOTf) dropwise to the reaction mixture.

  • Stir the reaction at low temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a base such as triethylamine or a saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the protected iridoid glycoside.

Protocol 3: Deprotection of the Iridoid Glycoside

This protocol describes a general procedure for the removal of acetyl protecting groups from the sugar moiety.

Materials:

  • Protected iridoid glycoside

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Amberlite IR-120 (H+ form) resin

  • Reagents for work-up (e.g., methanol, dichloromethane)

Procedure:

  • Dissolve the protected iridoid glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide and stir the reaction at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR-120 (H+ form) resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or chromatography, to obtain the final deprotected iridoid glycoside.

Quantitative Data

The following table summarizes representative yields and purity for the synthesis and purification of iridoid glycosides based on literature data.

StepDescriptionYield (%)Purity (%)Reference
Synthesis Six-step synthesis of a novel iridoid glycoside from aucubin.15 (overall)Not specified[4]
Purification Isolation of six iridoid glycosides from Gardenia jasminoides using MPLC.Not applicable95.5 - 98.7[5]
Purification Purification of five iridoid glycosides using molecularly imprinted solid-phase extraction and preparative HPLC.Not applicable>98[6]
Purification Isolation of three iridoid glycosides using high-speed countercurrent chromatography.7.9 - 13.1 (recovery)92.3 - 96.3[7]
Purification Purification of six iridoid glycosides using 2D-prep-HPLC.~96 (recovery)>99[8][9]

Visualizations

Diagram 1: Generalized Workflow for the Total Synthesis of Iridoid Glycosides

G cluster_0 Stage 1: Iridoid Aglycone Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection start Starting Material (e.g., Aldehyde-ester) reaction1 Intramolecular Michael Addition (Organocatalyst) start->reaction1 aglycone Iridoid Aglycone reaction1->aglycone reaction2 Glycosylation (TMSOTf, -78°C) aglycone->reaction2 donor Protected Sugar Donor (e.g., Glycosyl Trichloroacetimidate) donor->reaction2 protected_glycoside Protected Iridoid Glycoside reaction2->protected_glycoside reaction3 Deprotection (e.g., NaOMe, MeOH) protected_glycoside->reaction3 final_product Final Iridoid Glycoside reaction3->final_product

Caption: A generalized workflow for the total synthesis of iridoid glycosides.

Diagram 2: Representative Signaling Pathway Modulated by Iridoid Glycosides

Many iridoid glycosides exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n translocates NFkB_p50_n p50 NFkB_p50->NFkB_p50_n translocates Iridoid Iridoid Glycoside Iridoid->IKK inhibits DNA DNA NFkB_p65_n->DNA NFkB_p50_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Caption: Anti-inflammatory signaling pathway of iridoid glycosides.

References

Analytical Techniques for Geoside Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and structural elucidation of geosides, a class of naturally occurring glycosides with significant pharmacological potential. The focus is on providing practical methodologies for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Geosides

Geosides are a diverse group of glycosides, characterized by a non-sugar aglycone moiety attached to one or more sugar units. A prominent example of this class is ginsenosides, the primary active components of Ginseng (Panax species), which are triterpenoid saponins.[1] The structural diversity of geosides, arising from variations in the aglycone, sugar composition, and glycosidic linkages, presents a significant analytical challenge. Accurate identification and characterization are crucial for understanding their structure-activity relationships, ensuring the quality and safety of herbal medicines, and developing new therapeutic agents.

Analytical Techniques and Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of geosides. This section details the protocols for the most powerful and commonly employed methods.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

UPLC-QTOF-MS is a highly sensitive and high-resolution technique ideal for the rapid separation and identification of geosides in complex mixtures such as plant extracts.[2]

UPLC provides superior separation efficiency and speed compared to conventional HPLC, while QTOF-MS offers high mass accuracy for confident elemental composition determination and MS/MS capabilities for structural fragmentation analysis. This combination is particularly powerful for differentiating isomeric geosides and identifying novel compounds.[3][4] The multiple-reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) is used for the quantification of known geosides.[5]

Sample Preparation (Panax ginseng extract):

  • Weigh 1.0 g of powdered Panax ginseng root into a centrifuge tube.

  • Add 20 mL of 70% methanol.

  • Vortex for 1 minute and sonicate for 30 minutes at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue once.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the residue in 5 mL of methanol and filter through a 0.22 µm syringe filter prior to UPLC-MS analysis.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile

  • Gradient: 10-30% B (0-10 min), 30-60% B (10-25 min), 60-90% B (25-30 min), 90% B (30-32 min), 90-10% B (32-35 min)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

QTOF-MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for ginsenosides.[6]

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V[5]

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C[7]

  • Desolvation Gas Flow: 600 L/h[7]

  • Acquisition Mode: Full scan mode (m/z 100-1500) for qualitative analysis and MS/MS for fragmentation studies.

Table 1: UPLC-MS/MS Quantitative Data for Selected Ginsenosides [5][8]

GinsenosidePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LOQ (ng/mL)
Rb1 1131.65365.1410 - 5000.9990.38
Rb2 1101.67335.1310 - 5000.9990.65
Rc 1101.73335.1410 - 5000.9990.69
Rd 969.59789.5210 - 5000.9991.59
Re 969.01789.5210 - 5000.9990.20
Rg1 823.61203.0510 - 5000.9990.23

MS/MS Fragmentation Pattern of Ginsenosides: The fragmentation of ginsenosides in MS/MS typically involves the cleavage of glycosidic bonds, leading to the neutral loss of sugar residues.[3] The fragmentation pattern provides valuable information about the type and sequence of sugars. For protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides, characteristic aglycone fragment ions are observed at m/z 459 and 475, respectively.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of geosides, providing detailed information about the carbon skeleton and the configuration of glycosidic linkages.[9] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed for a complete structural assignment.[10]

¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon framework. 2D NMR experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within a spin system, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) proton-carbon correlations, which is key for determining the linkage of sugar units to the aglycone and to each other. NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which helps in determining the stereochemistry.[9][10]

Sample Preparation:

  • Dissolve 5-10 mg of the purified geoside in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often preferred for complex glycosides as it can disrupt intermolecular hydrogen bonding and improve signal dispersion.[9]

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution and sensitivity.

  • 1D ¹H NMR:

    • Pulse Sequence: zg30

    • Spectral Width: 0-12 ppm

    • Acquisition Time: 2-4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16-64

  • 1D ¹³C NMR:

    • Pulse Sequence: zgpg30 (proton-decoupled)

    • Spectral Width: 0-200 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024-4096

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse programs provided by the spectrometer manufacturer should be used. The number of scans and increments should be optimized based on the sample concentration.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Ginsenoside Rb1 in Pyridine-d₅ [10][11][12]

PositionδCδH (J in Hz)PositionδCδH (J in Hz)
Aglycone 3-O-Glc
139.51.35, 1.901'105.14.90 (d, 7.8)
228.31.952'83.54.05
389.13.353'78.14.25
439.9-4'71.84.10
556.70.955'78.03.90
618.81.55, 1.656'62.94.35, 4.50
735.41.45, 1.603-O-Glc-Glc
840.12.251''106.85.35 (d, 7.7)
950.31.702''77.54.15
1037.3-3''78.54.30
1132.11.60, 1.754''71.54.12
1270.93.505''78.33.95
1349.52.306''62.84.40, 4.55
1451.6-20-O-Glc
1531.81.30, 2.001'''98.35.15 (d, 7.9)
1626.91.80, 2.352'''77.24.08
1754.92.203'''78.84.28
1816.51.004'''71.94.11
1917.51.255'''78.23.92
2083.1-6'''63.04.38, 4.52
2122.71.6520-O-Glc-Glc
2236.31.50, 1.851''''105.95.40 (d, 7.6)
2323.21.702''''77.84.18
24126.35.303''''78.94.32
25131.0-4''''71.64.14
2625.91.755''''78.63.98
2718.11.806''''62.74.42, 4.58
2828.50.98
2916.90.85
3017.81.15

Visualization of Workflows and Signaling Pathways

General Experimental Workflow for this compound Identification

The following diagram illustrates a typical workflow for the isolation and identification of geosides from a natural source.

Geoside_Identification_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation raw_material Plant Material extraction Solvent Extraction raw_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica, ODS) partitioning->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure this compound purification->pure_compound hplc_ms UPLC-QTOF-MS pure_compound->hplc_ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr structure Structure Determination hplc_ms->structure nmr->structure

A typical workflow for this compound isolation and identification.
Anti-inflammatory Signaling Pathway of Ginsenosides

Ginsenosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The following diagram illustrates a simplified model of this mechanism.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_complex NF-κB/IκBα Complex nfkb_complex->ikb nfkb NF-κB (p65/p50) nfkb_complex->nfkb nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription ginsenosides Ginsenosides ginsenosides->mapk ginsenosides->ikk

Inhibitory effect of ginsenosides on the NF-κB and MAPK signaling pathways.

Conclusion

The combination of advanced chromatographic and spectroscopic techniques provides a powerful toolkit for the identification and detailed structural characterization of geosides. The protocols and data presented herein offer a comprehensive guide for researchers working with these pharmacologically important natural products. A thorough understanding of their chemical structures is a prerequisite for elucidating their mechanisms of action and for the development of new this compound-based therapeutics.

References

Application Notes and Protocols: The Impact of Geosmin on the Aromatic Profile of Spirits

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: This document addresses the impact of "geosmin" on the aromatic profile of spirits. It is presumed that the query regarding "Geoside" was a likely reference to geosmin, a well-documented compound known for its potent earthy and musty aroma.

Introduction

Geosmin is a naturally occurring bicyclic alcohol that possesses a distinct earthy, musty, or soil-like aroma.[1][2][3] This compound is produced by various microorganisms, including Streptomyces bacteria and certain types of fungi.[1][2][4] While it contributes to the pleasant scent of rain on dry earth, known as petrichor, its presence in alcoholic beverages, including spirits, is often considered a significant aromatic flaw, leading to what is described as an "off-flavor".[1][4][5] The human olfactory system is exceptionally sensitive to geosmin, capable of detecting it at concentrations in the parts per trillion (ng/L) range.[3][6]

The presence of geosmin in spirits is not a result of the fermentation process itself, as yeast is not involved in its production.[1] Instead, it is typically introduced through contaminated raw materials, such as grains stored in damp conditions, or through the water used during the production process, including for spirit reduction.[1] Once present, geosmin is a stable compound that can persist through all stages of spirit production, from fermentation and distillation to maturation.[1]

Impact on Aromatic Profile

The primary impact of geosmin on the aromatic profile of a spirit is the introduction of a dominant and often unpleasant earthy or musty character.[1][5][7] This can mask the more delicate and desirable aromas derived from the raw materials, fermentation, distillation, and maturation processes. In some spirits, such as certain Chinese liquors, geosmin is a known and persistent issue that can negatively affect the product's quality and consumer perception.[4][5][7][8]

The sensory effect of geosmin is so potent that even at very low concentrations, it can render a spirit unpalatable to many consumers. The aroma is often described as being similar to damp soil, beetroot, or a moldy cellar.

Quantitative Data

The following table summarizes key quantitative data related to geosmin's sensory perception and occurrence.

ParameterValueMatrixReference
Odor Detection Threshold0.006 - 0.01 µg/L (6 - 10 ng/L)Water[3]
Estimated Detection Threshold110 ng/L46% vol hydroalcoholic solution[7][9]
Concentration in Bottled Chinese Liquors1.10 - 9.90 µg/LChinese Liquor[5]

Experimental Protocols

Protocol 1: Detection and Quantification of Geosmin in Spirits by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol outlines a common and effective method for the analysis of geosmin in spirits.

Objective: To detect and quantify the concentration of geosmin in a spirit sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator or water bath

  • 20 mL headspace vials with magnetic crimp caps

  • Geosmin analytical standard

  • Internal standard (e.g., 2-isopropyl-3-methoxypyrazine - IPMP)

  • Sodium chloride (NaCl)

  • Deionized water

  • Spirit sample for analysis

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the spirit sample into a 20 mL headspace vial.

    • Add 2.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard (e.g., 50 ng/L of IPMP).[10]

    • Immediately seal the vial with a magnetic crimp cap.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking deionized water or a neutral spirit with known concentrations of geosmin (e.g., 1 - 200 ng/L).[10]

    • Add the internal standard and NaCl to the calibration vials as described in the sample preparation step.

  • HS-SPME Extraction:

    • Place the sample vial in the heated agitator or water bath.

    • Pre-incubate the sample for 10 minutes at 65°C with agitation (e.g., 400 rpm) to allow the analytes to partition into the headspace.[10]

    • Introduce the SPME fiber into the headspace of the vial (do not immerse in the liquid).

    • Expose the fiber to the headspace for 30 minutes at 65°C with continued agitation to allow for the adsorption of volatile compounds.[10]

  • GC-MS Analysis:

    • After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 270°C for 15 minutes.[10]

    • Use a suitable GC column for volatile compound analysis.

    • Set the GC oven temperature program to achieve separation of the target analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for geosmin (e.g., m/z 112 and 55) and the internal standard.[10]

  • Quantification:

    • Identify geosmin in the sample chromatogram based on its retention time and the presence of its characteristic ions compared to the analytical standard.

    • Calculate the concentration of geosmin in the sample by constructing a calibration curve from the analysis of the calibration standards, using the ratio of the peak area of geosmin to the peak area of the internal standard.

Protocol 2: Sensory Analysis of Geosmin in Spirits

This protocol provides a framework for evaluating the sensory impact of geosmin in spirits using a trained panel.

Objective: To determine the sensory detection threshold of geosmin in a specific spirit and to characterize its aromatic impact.

Materials:

  • A neutral base spirit or the spirit of interest, confirmed to be free of geosmin.

  • Geosmin analytical standard.

  • A series of dilutions of geosmin in the base spirit.

  • ISO standard tasting glasses.

  • A panel of trained sensory assessors.

  • A controlled environment for sensory analysis (odor-free, good lighting, and ventilation).

Procedure:

  • Panel Training:

    • Familiarize the panelists with the aroma of geosmin by presenting them with a reference sample.

    • Train the panelists to identify and rate the intensity of the earthy/musty aroma.

  • Sample Preparation:

    • Prepare a stock solution of geosmin in the base spirit.

    • Create a series of dilutions from the stock solution, covering a range of concentrations above and below the expected detection threshold (e.g., starting from 500 ng/L down to 1 ng/L).

    • Prepare a "blank" sample containing only the base spirit.

  • Sensory Evaluation (Triangle Test):

    • Present each panelist with a set of three samples (a triangle), where two samples are identical (either both blank or both spiked with a specific concentration of geosmin) and one is different.

    • Ask the panelists to identify the "odd" sample.

    • Repeat this for each concentration level. The detection threshold is typically defined as the concentration at which a statistically significant portion of the panel can correctly identify the odd sample.

  • Descriptive Analysis:

    • Present the panelists with samples containing different concentrations of geosmin.

    • Ask them to describe the aroma profile of each sample and to rate the intensity of the "earthy/musty" attribute on a defined scale (e.g., a 10-point scale).

  • Data Analysis:

    • Analyze the results of the triangle tests to determine the detection threshold.

    • Compile the descriptive analysis data to create an aromatic profile and to understand the dose-response relationship between geosmin concentration and perceived intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis cluster_result Result start Spirit Sample prep Add NaCl and Internal Standard start->prep incubation Incubation and Headspace Extraction prep->incubation gcms GC-MS Analysis (SIM Mode) incubation->gcms quant Quantification gcms->quant end Geosmin Concentration quant->end

Caption: Workflow for the detection and quantification of geosmin in spirits.

logical_relationship cluster_source Sources of Geosmin cluster_process Spirit Production cluster_impact Sensory Impact raw_materials Contaminated Raw Materials (e.g., grains) spirit Spirit raw_materials->spirit water Contaminated Water water->spirit aroma Aromatic Profile spirit->aroma off_flavor Earthy/Musty Off-Flavor aroma->off_flavor

Caption: Logical relationship of geosmin's origin and its impact on spirit aroma.

Mitigation Strategies

Given that geosmin is difficult to remove through standard distillation processes, prevention is the most effective strategy. This includes:

  • Careful Sourcing of Raw Materials: Ensuring that grains and other raw materials are properly dried and stored to prevent the growth of geosmin-producing microorganisms.[1]

  • Water Quality Control: Using high-quality, purified water that is free from geosmin contamination for all stages of production.

  • Activated Carbon Treatment: In cases where geosmin is present, treatment with powdered activated carbon (PAC) or granular activated carbon (GAC) can be effective in reducing its concentration.[6][11] However, this may also strip some desirable flavor compounds from the spirit.

  • Ozonation: Ozonation is another potential method for the removal of geosmin, although its application in spirit production requires careful consideration to avoid unwanted oxidative reactions.[11]

Conclusion

Geosmin is a potent aromatic compound that can have a significant negative impact on the quality of spirits, even at trace concentrations. Its characteristic earthy and musty aroma is considered an off-flavor that can mask the intended aromatic profile of the spirit. Understanding the sources of geosmin and implementing preventative measures are crucial for distillers. For researchers and quality control professionals, the use of sensitive analytical techniques such as HS-SPME-GC-MS is essential for the detection and quantification of this compound, while sensory analysis provides the ultimate determination of its impact on the final product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Geoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of geosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying geosides?

A1: The primary challenges stem from the inherent physicochemical properties of geosides. These include their structural diversity and complexity, the potential for co-elution with matrix components, and difficulties in achieving efficient and consistent ionization for mass spectrometry detection.[1] Additionally, the lack of commercially available reference standards for many geosides complicates accurate quantification.[2]

Q2: Which analytical technique is most suitable for geoside quantification?

A2: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is currently the most powerful and widely used technique.[3][4][5] It offers high sensitivity, selectivity, and the ability to separate complex mixtures, which is crucial for analyzing geosides in intricate biological matrices.[6]

Q3: What ionization mode, positive or negative, is better for this compound analysis via LC-MS?

A3: The optimal ionization mode is compound-dependent. While positive mode electrospray ionization (ESI) can be effective, many glycosides, including flavonoid glycosides, show higher sensitivity and selectivity in the negative ion mode.[5][7] It is recommended to test both modes during method development to determine the best response for your specific this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification experiments.

Issue 1: Significant Signal Suppression or Enhancement (Matrix Effects)

Question: My this compound signal intensity is inconsistent and often suppressed when analyzing real samples compared to pure standards. What is causing this and how can I fix it?

Answer: This is a classic sign of matrix effects , where co-eluting molecules from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[8][9][10] This leads to inaccurate and imprecise quantification.[8]

Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating geosides.[4][8]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than simple protein precipitation.[8]

  • Optimize Chromatography: Enhance the separation between your this compound and interfering matrix components by modifying the LC gradient, flow rate, or trying a different column chemistry.

  • Use an Internal Standard:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.[11]

    • Structural Analog: If a SIL-IS is unavailable, a close structural analog can be used as an alternative.[8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your samples. This helps to ensure that the standards and samples experience the same degree of matrix effect.[11][12]

  • Sample Dilution: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)

Question: My this compound peak is not sharp and symmetrical. What could be the problem?

Answer: Poor peak shape can result from several factors including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.

Solutions:

  • Check for Column Overload: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of geosides. Adding a small amount of an acid, like formic acid (e.g., 0.1-0.2%), can often improve peak shape for acidic compounds by suppressing unwanted interactions.[5][7]

  • Optimize Gradient Elution: Ensure your gradient is optimal for the separation of your analytes. A shallow gradient around the elution time of the this compound can improve resolution and peak shape.

  • Column Maintenance: Ensure your column is not degraded or clogged. A guard column can help extend the life of your analytical column.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general methodology for cleaning up this compound extracts from a plant or biological matrix using a reverse-phase SPE cartridge (e.g., C18 or HLB).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of water through it.

  • Sample Loading: Load the reconstituted sample extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent, such as 2 mL of 0.1% formic acid in water, to remove polar impurities.[4]

  • Elution: Elute the target geosides with 2 mL of an appropriate organic solvent, such as 0.1% formic acid in methanol.[4]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for UPLC-MS/MS analysis.

Quantitative Data Summary

Effective this compound quantification relies on optimized mass spectrometry parameters. The following table provides an example of optimized Multiple Reaction Monitoring (MRM) parameters for a hypothetical set of geosides.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound A593.15285.045025
This compound B609.14301.035028
This compound C755.21447.114532
Internal Standard598.18290.065025

Visualizations

Workflow Diagrams

The following diagrams illustrate key workflows in this compound quantification.

G cluster_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis p1 Homogenization p2 Solvent Extraction (e.g., Aqueous Methanol) p1->p2 p3 Centrifugation p2->p3 c1 Solid-Phase Extraction (SPE) p3->c1 c2 Elution c1->c2 c3 Dry & Reconstitute c2->c3 a1 UPLC-MS/MS Injection c3->a1

Caption: A typical experimental workflow for this compound sample preparation and analysis.

G start Problem Observed: Inaccurate Quantification cause1 Matrix Effects? start->cause1 cause2 Poor Peak Shape? start->cause2 cause3 Low Sensitivity? start->cause3 sol1 Implement SPE/LLE Use Internal Standard Matrix-Matched Calibration cause1->sol1 Yes sol2 Optimize Mobile Phase pH Adjust LC Gradient Check for Overload cause2->sol2 Yes sol3 Optimize MS Source Parameters (e.g., ESI mode) Check for In-Source Fragmentation cause3->sol3 Yes

Caption: A troubleshooting decision tree for inaccurate this compound quantification results.

References

Technical Support Center: Improving Geoside Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the efficient extraction of geosides and other related glycosides.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Issues - Low Yield & Initial Steps

Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Answer: Low yield from the initial extraction is a common issue that can often be traced back to several factors related to the raw material and the extraction method itself.

  • Raw Material Preparation:

    • Improper Grinding: The particle size of the source material is crucial. Reducing the particle size by grinding or milling increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.[1][2]

    • Inadequate Drying: For most plant materials, proper drying is essential to reduce moisture content. However, be aware that excessive heat during drying can degrade thermo-labile compounds like some geosides.[2]

  • Choice of Extraction Method & Solvent:

    • Solvent Polarity: The chosen solvent may not have the optimal polarity to solubilize your target geoside. Iridoid glycosides are generally polar, making polar solvents like methanol, ethanol, or water-alcohol mixtures effective.[3] A systematic approach, testing a range of solvents, is recommended.

    • Method Efficiency: Conventional methods like maceration may not be as efficient as modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time.[2]

  • Troubleshooting Steps:

    • Optimize Particle Size: Ensure your raw material is ground to a fine, consistent powder (e.g., 40 mesh).[2]

    • Solvent Selection: Test a range of solvents with varying polarities (e.g., pure methanol, 80% methanol, 80% ethanol, water) to find the most effective one for your target compound.[4]

    • Method Comparison: If using a conventional method, consider switching to UAE or MAE to see if yields improve.

Question 2: How do I select the optimal solvent for my this compound extraction?

Answer: Solvent selection is one of the most critical factors.[1] The ideal solvent should have a high affinity for the target this compound while minimizing the co-extraction of impurities.

  • Polarity is Key: Geosides, being glycosides, are generally polar. Therefore, polar solvents are the primary choice.

    • Methanol & Ethanol: These are highly effective for extracting a broad spectrum of phytochemicals, including glycosides.[3][4] Ethanol is often preferred due to its lower toxicity.

    • Water: Hot water extraction can be very effective, especially for highly polar glycosides.[5]

    • Hydroalcoholic Mixtures: Mixtures of ethanol or methanol with water (e.g., 50-80%) are often more efficient than the pure solvent, as they can modulate the polarity to match the target compound precisely.[3][6]

  • Systematic Approach:

    • Start with a literature review for geosides with similar structures.

    • Perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, 50% ethanol, 80% ethanol, water).

    • Analyze the resulting extracts using a suitable method like HPLC to quantify the yield of the target this compound, not just the total extract weight.[7]

Section 2: Compound Stability & Degradation

Question 3: I suspect my this compound is degrading during extraction. How can I confirm this and prevent it?

Answer: this compound degradation is a significant risk, especially when using methods involving heat. Glycosidic bonds can be susceptible to hydrolysis under certain conditions.

  • Common Causes of Degradation:

    • Temperature: High temperatures can accelerate the hydrolysis of glycosidic bonds or cause other degradation reactions.[2] This is a particular concern for MAE and Soxhlet extraction if not properly controlled.

    • pH Instability: Extreme pH levels (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic linkage.

    • Enzymatic Activity: If the plant material is not properly deactivated (e.g., by blanching or using an organic solvent), endogenous enzymes released during cell lysis can degrade the target compounds.[2]

    • Prolonged Extraction Time: The longer the compound is exposed to extraction conditions, the higher the risk of degradation.[2]

  • Prevention & Mitigation Strategies:

    • Use Modern, Rapid Techniques: UAE and MAE significantly reduce extraction times, minimizing exposure to potentially harsh conditions.[8][9]

    • Control Temperature: When using thermal methods, carefully optimize the temperature to a point that maximizes extraction without causing significant degradation.[6] For UAE, a cooling bath can be used.

    • pH Control: Ensure the solvent system is buffered to a neutral or slightly acidic pH if your this compound is known to be pH-sensitive.

    • Work Quickly: Process samples promptly after harvesting and grinding. Store extracts at low temperatures (-20°C) and protected from light.

Quantitative Data Summary

The choice of solvent and extraction method dramatically impacts the yield of target compounds. The following tables summarize findings from various studies on related glycosides and phytochemicals.

Table 1: Comparison of Extraction Yields with Different Solvents

Plant Material / Compound Class Solvent Method Yield Reference
Patrinia scabra (Iridoid Glycosides) 50% Ethanol Ultrasonic-Microwave Highest Content [10]
Funtumia elastica (Phenolics) 60% Ethanol Maceration 79.06 mg GAE/g [6]
Veronica longifolia (Iridoid Glycosides) Hot Water Hot Water Extraction 92-100% Relative Yield [5]
Veronica longifolia (Iridoid Glycosides) Ethanol Maceration 22-25% Relative Yield [5]
Withania somnifera Water-Ethanol MASE 13.75% [11]

| Withania somnifera | Water | Refluxing | 9.51% |[11] |

Table 2: Optimization of Modern Extraction Parameters for Glycosides

Method Target Compound Optimal Parameter Value Reference
Ultrasonic-Microwave Iridoid Glycosides Microwave Power 600 W [10]
Ultrasonic-Microwave Iridoid Glycosides Material-to-Liquid Ratio 1:18 g/mL [10]
UAE Ginkgo Flavonol Glycosides Ultrasonic Power 320 W [9]
UAE Ginkgo Flavonol Glycosides Extraction Time 63.6 min [9]
ASE Ginsenosides Ethanol Concentration 88.64% [12][13]

| ASE | Ginsenosides | Temperature | 106-130 °C |[12][13] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Geosides

This protocol provides a general methodology for extracting geosides from powdered plant material using an ultrasonic bath or probe.

1. Materials & Equipment:

  • Dried, powdered plant material (e.g., 40 mesh).[2]

  • Extraction solvent (e.g., 80% methanol, optimized as per preliminary tests).

  • Extraction vessel (e.g., 50 mL conical flask or beaker).

  • Ultrasonic bath or probe system.

  • Centrifuge.

  • Filtration apparatus (e.g., 0.45 µm syringe filter).

  • Rotary evaporator.

2. Procedure:

  • Sample Preparation: Accurately weigh 1.0 g of the powdered plant material and place it into the extraction vessel.[2]

  • Solvent Addition: Add 30 mL of the selected extraction solvent (a 1:30 solid-to-solvent ratio is a good starting point).[2]

  • Sonication: Place the vessel in the ultrasonic bath. If using a probe, insert it into the slurry, ensuring it does not touch the sides of the vessel. Sonicate for a predetermined time and power (e.g., 30 minutes at 40 kHz, 100 W).[2][9] The temperature can be controlled by placing the bath in a cooling water circulator.

  • Sample Recovery: After sonication, centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to pellet the solid residue.[7]

  • Collection: Carefully decant the supernatant. To maximize yield, re-extract the pellet two more times with fresh solvent, combining the supernatants.

  • Concentration: Filter the combined extract through a 0.45 µm filter to remove fine particulates.[2] Evaporate the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C) to obtain the crude this compound extract.

  • Analysis: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC.[2][7]

Protocol 2: Microwave-Assisted Extraction (MAE) of Geosides

This protocol outlines a general procedure for this compound extraction using a closed-vessel microwave system.

1. Materials & Equipment:

  • Dried, powdered plant material.

  • Extraction solvent with good microwave absorption properties (e.g., methanol, ethanol, water).

  • Microwave extraction vessel (designed for pressure and temperature).

  • Closed-vessel microwave extraction system.

  • Filtration and concentration equipment as listed in the UAE protocol.

2. Procedure:

  • Sample Preparation: Weigh approximately 0.5 g of the powdered plant material and place it into the microwave extraction vessel.

  • Solvent Addition: Add 20 mL of the chosen solvent. Ensure the solvent is suitable for microwave heating.

  • Vessel Sealing: Securely seal the vessel according to the manufacturer's instructions. Place the vessel inside the microwave cavity.

  • Microwave Program: Set the extraction parameters. A typical program might be:

    • Ramp to 110°C over 5 minutes.[14]

    • Hold at 110°C for 15 minutes.[14]

    • Microwave Power: 600 W (adjust based on solvent and vessel volume).[10]

  • Cooling: After the program is complete, allow the vessel to cool to a safe temperature (e.g., below 50°C) before opening to avoid flash boiling of the solvent.

  • Sample Recovery & Concentration: Once cooled, open the vessel and filter the contents to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent. Combine the filtrates and concentrate using a rotary evaporator.

  • Analysis: Prepare the final extract for HPLC analysis as described in the UAE protocol.

Visualized Workflows and Logic Diagrams

Troubleshooting Low Extraction Yield

G cluster_material Raw Material Issues cluster_extraction Extraction Process Issues cluster_degradation Compound Degradation start Low this compound Yield mat_quality Poor Quality (Harvest Time, Storage) start->mat_quality mat_prep Improper Preparation start->mat_prep ext_solvent Suboptimal Solvent start->ext_solvent ext_params Inefficient Parameters (Time, Temp, Ratio) start->ext_params ext_method Inefficient Method start->ext_method deg_heat Thermal Degradation start->deg_heat deg_enzyme Enzymatic Degradation start->deg_enzyme mat_grind Optimize Grinding (Increase Surface Area) mat_prep->mat_grind mat_dry Review Drying Method (Avoid Thermal Degradation) mat_prep->mat_dry sol_test Test Solvent Polarity (MeOH, EtOH, Water, etc.) ext_solvent->sol_test param_opt Optimize Parameters (RSM/Single Factor) ext_params->param_opt method_switch Consider UAE or MAE ext_method->method_switch deg_reduce Reduce Temp & Time Use Inert Atmosphere deg_heat->deg_reduce deg_enzyme->deg_reduce

Caption: A troubleshooting flowchart for diagnosing and solving issues of low this compound extraction yield.

Key Parameter Optimization for Extraction

G center Extraction Efficiency Optimization solvent Solvent Choice (Polarity is critical for glycosides) center->solvent temp Temperature (Balances solubility and stability) center->temp time Extraction Time (Sufficient for diffusion, avoid degradation) center->time ratio Solvent:Solid Ratio (Ensures complete wetting and diffusion gradient) center->ratio particle Particle Size (Smaller size increases surface area) center->particle energy Method-Specific Energy (e.g., Microwave Power, Ultrasonic Frequency) center->energy

Caption: Core parameters that must be optimized to maximize this compound extraction efficiency.

Decision Logic for Extraction Method Selection

G start Select Extraction Method q1 Is the this compound Thermally Stable? start->q1 q2 Need High Throughput & Speed? q1->q2  Yes uae Ultrasound-Assisted Extraction (UAE) q1->uae  No / Unknown q3 Limited by Solvent Cost/Volume? q2->q3  Yes maceration Maceration / Percolation q2->maceration  No mae Microwave-Assisted Extraction (MAE) q3->mae  Yes q3->uae  No

Caption: A decision tree to guide the selection of an appropriate this compound extraction method.

References

Preventing Geoside degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Geoside (also known as Gein or Eugenyl vicianoside). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a natural phenolic glycoside found in plants such as Geum japonicum and Stevia rebaudiana.[1][2][3] As a phenolic glycoside, its structure, which includes a glycosidic bond and a phenolic ether, is susceptible to degradation under various environmental conditions. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. Key factors that can cause degradation include pH, temperature, light, and oxidative conditions.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation kinetic studies on this compound are not extensively available in the public domain, based on its chemical structure (a eugenol aglycone linked to a vicianose sugar), two primary degradation pathways can be inferred:

  • Hydrolysis of the Glycosidic Bond: This is a common degradation route for glycosides and can be catalyzed by acidic or basic conditions, as well as by enzymes. This pathway would cleave the vicianose sugar from the eugenol aglycone.

  • Degradation of the Eugenol Aglycone: The eugenol portion of the molecule is a phenolic compound and is susceptible to oxidation.[4][5] This can be initiated by exposure to air (oxygen), light, and elevated temperatures. Oxidation can lead to the formation of various degradation products, altering the compound's properties.

Q3: What are the initial signs of this compound degradation in my sample?

A3: Visual inspection of your sample may reveal a color change, often a darkening or browning, which can indicate phenolic oxidation.[4] Chromatographically, you may observe a decrease in the peak area of this compound, the appearance of new peaks corresponding to degradation products, and a non-reproducible baseline in your chromatograms.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: Loss of this compound concentration in prepared solutions over a short period.
Potential Cause Troubleshooting Step Rationale
pH Instability Buffer your sample solution to a neutral or slightly acidic pH (around pH 5-7). Avoid strongly acidic or alkaline conditions.The glycosidic linkage in this compound is susceptible to acid and base-catalyzed hydrolysis. Eugenol's phenolic group stability is also pH-dependent.[6]
Oxidation - Prepare solutions fresh daily. - Degas your solvents and use amber vials to minimize light exposure. - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to your standards and sample solutions if compatible with your analytical method.The eugenol moiety is prone to oxidation, which is accelerated by oxygen and light.[4][5]
Temperature-Induced Degradation Store stock solutions and samples at low temperatures (2-8°C for short-term, -20°C or lower for long-term storage) in tightly sealed containers.[3] Allow solutions to reach room temperature before use to prevent condensation.Chemical degradation reactions, including hydrolysis and oxidation, are generally accelerated at higher temperatures.[7][8]
Issue 2: Inconsistent results between different sample preparations.
Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize your extraction procedure. Ensure the solvent is appropriate for this compound (e.g., methanol, ethanol) and consider techniques like sonication or vortexing to improve extraction efficiency. Ensure the plant material is finely powdered for maximum surface area.Incomplete extraction will lead to variable and lower-than-expected concentrations of this compound in your final sample.
Enzymatic Degradation during Extraction If extracting from a fresh plant matrix, consider heat-treating the sample (e.g., blanching) before extraction to denature degradative enzymes. Alternatively, use organic solvents that precipitate proteins and enzymes.Plant tissues contain glycosidase enzymes that can cleave the sugar moiety from this compound upon cell lysis during extraction.
Photodegradation during processing Perform all extraction and sample preparation steps under subdued light conditions. Use amber glassware or wrap containers in aluminum foil.Exposure to UV or even ambient light can induce photochemical degradation of phenolic compounds.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Solid Compound: Store solid this compound in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as methanol or ethanol. Store stock solutions in amber, tightly capped vials at -20°C for up to two weeks.[3] For longer-term storage, aliquoting and storing at -80°C is recommended.

  • Working Solutions: Prepare working solutions fresh daily from the stock solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This is a general method; optimization may be required for your specific instrument and sample matrix.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating natural product extracts.

    • Solvent A: Water with 0.1% formic acid (for improved peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Phenolic compounds typically have UV absorbance around 280 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Extract the powdered plant material or dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.

Visualizations

Geoside_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Eugenyl vicianoside) Eugenol Eugenol This compound->Eugenol Acid/Base or Enzymatic Cleavage Vicianose Vicianose This compound->Vicianose Acid/Base or Enzymatic Cleavage Oxidized_Products Oxidized Eugenol Degradation Products Eugenol->Oxidized_Products Light, Heat, O2

Caption: Inferred degradation pathways of this compound.

HPLC_Workflow Start Sample/Standard Extraction Extraction (e.g., with Methanol) Start->Extraction Filtration Filtration (0.22 µm syringe filter) Extraction->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing Data Processing (Peak Integration & Quantification) HPLC_Analysis->Data_Processing Result Result Data_Processing->Result

Caption: General workflow for the HPLC analysis of this compound.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Geniposide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Geniposide.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect Geniposide analysis?

A1: A matrix effect is the alteration of ionization efficiency for a target analyte, such as Geniposide, due to the presence of co-eluting, undetected components in the sample matrix.[1] The "matrix" refers to all components within the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2]

Q2: What are the common signs that my Geniposide analysis is suffering from matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility between sample injections.

  • Inaccurate and imprecise quantitative results.

  • A significant difference in the slope of calibration curves prepared in a pure solvent versus those prepared in the biological matrix.

  • Loss of sensitivity for the analyte.[2]

  • False negative results due to significant ion suppression.[3]

Q3: How can I qualitatively and quantitatively assess matrix effects?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a standard Geniposide solution is infused into the mass spectrometer after the LC column.[1][2] A blank sample extract is then injected.[3][4] Any dips or peaks in the baseline signal for Geniposide indicate regions of ion suppression or enhancement caused by eluting matrix components.[3] This helps identify if chromatographic separation is adequate.[3][4]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of Geniposide spiked into a blank, extracted matrix sample with the peak area of Geniposide in a neat (pure) solvent at the same concentration.[2] The ratio of these two responses is called the Matrix Factor (MF).[1]

Q4: How is the Matrix Factor (MF) calculated and interpreted?

A4: The Matrix Factor is calculated using the following formula:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no matrix effect.

For regulatory submissions, it is also important to assess the variability of the matrix effect across different lots of the biological matrix.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: I've identified significant ion suppression. What are my options to mitigate it?

Ion suppression is the most common form of matrix effect in LC-MS/MS.[5][6] Here are several strategies to reduce its impact:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[7]

    • Solid-Phase Extraction (SPE): Often more effective than simple protein precipitation for removing phospholipids and other interferences.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract Geniposide while leaving matrix components behind.[7]

    • Protein Precipitation (PPT): A rapid but less specific method. If used, optimization of the organic solvent (e.g., a mix of methanol and acetonitrile) can help minimize phospholipid-related effects.[8]

  • Improve Chromatographic Separation: If co-elution is the problem, adjusting the chromatography can separate Geniposide from the interfering compounds.

    • Modify the gradient elution profile to better resolve peaks.

    • Try a different stationary phase (column chemistry).

    • Adjust mobile phase pH or additives.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method for correction. A SIL-IS for Geniposide will have nearly identical chemical properties and chromatographic retention time, meaning it will experience the same degree of ion suppression or enhancement as the analyte, thereby correcting for the variability.[2]

  • Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal below the limit of quantification.[2]

G cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation start Inaccurate or Irreproducible Geniposide Quantification assess Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess effect_present Matrix Effect Confirmed? assess->effect_present no_effect No Significant Effect: Investigate Other Issues (e.g., Instrument, Standard Prep) optimize_prep Optimize Sample Prep (SPE, LLE) optimize_lc Optimize Chromatography (Gradient, Column) use_is Use SIL-Internal Standard dilute Dilute Sample revalidate Re-validate Method: Check Accuracy & Precision pass Method Validated

Issue 2: I don't have a stable isotope-labeled internal standard for Geniposide. What can I do?

While a SIL-IS is ideal, other methods can be used for quantification:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank biological matrix that is free of the analyte.[9] This ensures that the standards and the samples experience similar matrix effects, improving accuracy.

  • Standard Addition: This involves adding known amounts of a Geniposide standard to aliquots of the unknown sample.[2] A calibration curve is generated by plotting the added concentration against the measured instrument response. The endogenous concentration can be determined by extrapolating the line back to the x-intercept. This method is accurate but labor-intensive.

Quantitative Data Summary

The following table summarizes representative data from a study that successfully validated an LC-MS/MS method for Geniposide (GE) in rat plasma, demonstrating minimal matrix effects after effective sample preparation.

AnalyteQC LevelMean Matrix Effect (%)Standard Deviation
Geniposide (GE) Low (2 ng/mL)93.9± 2.4
Medium (500 ng/mL)98.5± 3.5
High (4000 ng/mL)99.2± 1.7
Internal Standard -95.7± 5.3
Data adapted from a study on the simultaneous quantification of Geniposide and its metabolite in rat plasma. A matrix effect percentage close to 100% indicates that co-eluting substances did not significantly influence the ionization of the analytes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking

This protocol determines the Matrix Factor (MF) for Geniposide.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike Geniposide standard into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least 6 different lots of blank biological matrix (e.g., plasma). Spike the Geniposide standard into the extracted matrix supernatant at the same low, medium, and high concentrations.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation: Calculate the MF for each concentration level using the mean peak areas: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix a1 Prepare Reconstitution Solvent a2 Spike Geniposide (Low, Med, High Conc.) a1->a2 analysis Inject Both Sets into LC-MS/MS a2->analysis b1 Extract Blank Biological Matrix b2 Spike Geniposide into Extracted Supernatant (Low, Med, High Conc.) b1->b2 b2->analysis calculate Calculate Matrix Factor: MF = Area(B) / Area(A) analysis->calculate

Protocol 2: Sample Preparation for Geniposide in Rat Plasma

This is an example of a protein precipitation method designed to minimize matrix effects and ensure stability.[10]

  • Sample Collection: Collect fresh plasma samples. Immediately add 5% glacial acetic acid to prevent degradation of Geniposide's active metabolite, genipin.[10]

  • Internal Standard: Add 10 µL of the internal standard solution to a 1.5 mL tube and dry it under a nitrogen stream.

  • Precipitation: Add 50 µL of the plasma sample to the tube and vortex for 10 seconds. Add 150 µL of methanol containing 5% glacial acetic acid.

  • Centrifugation: Vortex the mixture for 3 minutes and then centrifuge at 15,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue with 50 µL of the mobile phase (e.g., methanol-water 30:70, v/v). Vortex for 3 minutes and centrifuge at 15,000 rpm for 5 minutes.

  • Injection: Inject the supernatant into the LC-MS/MS system.

References

Technical Support Center: Optimizing Chromatographic Separation of Geoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Geoside isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound isomers, like other stereoisomers, possess identical molecular formulas and connectivity but differ in the spatial arrangement of their atoms. This structural similarity results in very close physicochemical properties, making their separation by chromatography challenging. The primary difficulties include achieving baseline resolution between isomeric peaks (preventing co-elution) and dealing with complex matrices when analyzing plant extracts, which may contain numerous related compounds.

Q2: Which chromatographic mode is most suitable for this compound isomer separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the analysis of flavonoid glycosides like Geosides.[1][2] This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, which allows for effective separation based on subtle differences in polarity among the isomers.

Q3: What are the key HPLC parameters to optimize for better separation?

A3: The critical parameters to optimize for the separation of this compound isomers are:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer, as well as the pH of the buffer, can significantly impact selectivity and resolution.[2]

  • Stationary Phase: While C18 columns are common, exploring different stationary phase chemistries (e.g., C8, Phenyl-Hexyl, or chiral columns) can provide alternative selectivities.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting resolution.[3]

  • Flow Rate: Optimizing the flow rate can improve peak shape and resolution, though it also affects analysis time and backpressure.

  • Gradient Elution: A well-designed gradient elution program is often necessary to separate isomers with close retention times while also eluting other components in a reasonable timeframe.[2]

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Symptoms:

  • Peaks are not baseline-separated.

  • Two or more isomer peaks merge into a single broad peak.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Selectivity Modify the mobile phase composition. Small changes in the organic solvent percentage or the use of a different organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity. Adjusting the pH of the aqueous phase can also be effective, as it can change the ionization state of the analytes.[2]
Incorrect Stationary Phase The column chemistry may not be optimal for separating the specific this compound isomers. Consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column for potential π-π interactions or a chiral column for enantiomeric separations).
Column Temperature Not Optimized Increase or decrease the column temperature in small increments (e.g., 5°C).[3] Lower temperatures can sometimes increase resolution, while higher temperatures can improve peak shape and reduce analysis time.
Gradient Slope is Too Steep If using a gradient, decrease the slope of the gradient in the region where the isomers elute. A shallower gradient provides more time for the isomers to interact with the stationary phase and achieve separation.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecules, causing tailing. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions.[4]
Column Overload Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong solvent or replace the guard column.[3]
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1]
Problem 3: Irreproducible Retention Times

Symptoms:

  • The time at which the isomer peaks elute varies between injections.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[3]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.[3]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing. If using an online mixer, check that it is functioning correctly.[3]
Pump Malfunction or Leaks Check the HPLC system for leaks, particularly at fittings.[5][6] Ensure the pump is delivering a consistent flow rate.

Experimental Protocols

General RP-HPLC Method for this compound Isomer Analysis

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • Instrumentation: A standard HPLC or UHPLC system with a UV-Vis or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a linear gradient of 10-30% B over 20 minutes.

    • Hold at 30% B for 5 minutes.

    • Increase to 95% B over 2 minutes and hold for 3 minutes to wash the column.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the UV absorbance maximum for Geosides (typically determined by a PDA scan).

  • Injection Volume: 5-20 µL

Sample Preparation for Plant Extracts

  • Homogenize dried plant material to a fine powder.

  • Extract a known quantity of the powder with methanol or ethanol using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection.[7] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Data Presentation

Table 1: Example HPLC Method Parameters for Flavonoid Glycoside Separation

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6x150mm, 5µmPhenyl-Hexyl, 2.1x100mm, 1.8µmC8, 4.6x250mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate, pH 5.00.05% TFA in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min1.2 mL/min
Column Temp. 35°C40°C30°C
Gradient 15-40% B in 25 min20-50% B in 15 min10-35% B in 30 min

Visualizations

Troubleshooting_Workflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Start problem Poor Isomer Resolution start->problem cause1 Mobile Phase Selectivity problem->cause1 Check cause2 Steep Gradient problem->cause2 Check cause3 Suboptimal Temperature problem->cause3 Check solution1 Adjust Organic % Change Modifier Adjust pH cause1->solution1 Modify solution2 Decrease Gradient Slope cause2->solution2 Modify solution3 Optimize Column Temperature cause3->solution3 Modify end_node Resolution Improved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Experimental_Workflow start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Plant Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc RP-HPLC Analysis filtration->hplc data Data Acquisition & Optimization hplc->data result Separated Isomers data->result

Caption: General experimental workflow for this compound isomer analysis.

References

Technical Support Center: Troubleshooting Low Geoside Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the low recovery of Geoside in various samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common causes include inefficient extraction from the sample matrix, degradation of the analyte during sample processing, and matrix effects during analysis. It is also important to consider the possibility of suboptimal chromatographic conditions leading to poor peak shape and inaccurate quantification.

Q2: How does the choice of extraction solvent affect this compound recovery?

The polarity of the extraction solvent is a critical factor. This compound, as a glycoside, is generally polar. Therefore, polar solvents such as methanol, acetonitrile, and water, or mixtures thereof, are often used for extraction. The selection of the optimal solvent or solvent mixture depends on the specific characteristics of the this compound and the sample matrix.

Q3: Can the pH of the sample influence this compound stability and recovery?

Yes, the pH of the sample and the extraction solvent can significantly impact the stability and recovery of this compound. Glycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions. It is crucial to maintain the sample and extraction environment at a pH that ensures the stability of your specific this compound.

Q4: What are matrix effects and how can they lead to perceived low recovery?

Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement in the mass spectrometer, resulting in an underestimation or overestimation of the analyte concentration, which can be misinterpreted as low recovery.

Troubleshooting Guides

Issue 1: Low this compound Recovery During Sample Extraction

If you suspect that low recovery is occurring during the sample extraction step, consider the following troubleshooting steps:

1. Optimize the Extraction Method:

  • Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, SPE is often the preferred method for cleaning up the sample and concentrating the analyte. Experiment with different sorbent types (e.g., C18, mixed-mode) and elution solvents to find the optimal conditions for your this compound.

  • Liquid-Liquid Extraction (LLE): If using LLE, ensure the chosen extraction solvent has the appropriate polarity to efficiently partition your this compound from the aqueous sample matrix. Multiple extractions can improve recovery.

  • Protein Precipitation (PPT): While a simpler method, PPT can sometimes result in lower recovery and significant matrix effects. If using PPT, try different precipitation solvents (e.g., acetonitrile, methanol) and assess the impact on recovery.

2. Adjust Solvent and pH:

  • Solvent Polarity: Systematically test different solvent mixtures (e.g., varying ratios of methanol/water or acetonitrile/water) to find the optimal composition for extracting your this compound.

  • pH Modification: Evaluate the effect of adjusting the pH of your sample and extraction solvent. A pH screening experiment can help identify the conditions under which your this compound is most stable and efficiently extracted.

Quantitative Data Summary: Comparison of Extraction Methods for a Model Glycoside

Extraction MethodSample MatrixAverage Recovery (%)Relative Standard Deviation (%)Reference
Solid-Phase Extraction (SPE)Human Plasma92.54.8
Liquid-Liquid Extraction (LLE)Human Plasma75.28.1
Protein Precipitation (PPT)Human Plasma68.912.3

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

Issue 2: this compound Degradation During Sample Handling and Processing

If you observe degradation of your this compound, implement the following preventive measures:

  • Temperature Control: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. For long-term storage, store samples at -80°C.

  • pH Stability: Ensure the pH of all solutions is within the known stability range of your this compound.

  • Use of Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors to the sample upon collection.

Issue 3: Poor Chromatographic Peak Shape and Inaccurate Quantification

Suboptimal chromatography can lead to broad or tailing peaks, which can compromise accurate quantification.

  • Column Selection: Ensure you are using an appropriate HPLC or UPLC column for your polar this compound. A C18 column is a common starting point, but other stationary phases may provide better retention and peak shape.

  • Mobile Phase Optimization: Adjust the composition of your mobile phase, including the organic modifier and any additives (e.g., formic acid, ammonium formate), to improve peak shape and resolution.

  • Gradient Elution: Optimize the gradient elution profile to ensure your this compound is well-retained and elutes as a sharp, symmetrical peak.

Visualizations

Troubleshooting_Workflow Start Low this compound Recovery Observed CheckExtraction Evaluate Extraction Efficiency Start->CheckExtraction CheckDegradation Investigate Analyte Degradation Start->CheckDegradation CheckChromatography Assess Chromatographic Performance Start->CheckChromatography OptimizeSPE Optimize SPE Method CheckExtraction->OptimizeSPE If using SPE ModifySolvent Adjust Extraction Solvent/pH CheckExtraction->ModifySolvent If using LLE/PPT ControlTemp Implement Temperature Control CheckDegradation->ControlTemp StabilizepH Ensure pH Stability CheckDegradation->StabilizepH OptimizeColumn Select Appropriate Column CheckChromatography->OptimizeColumn OptimizeMobilePhase Optimize Mobile Phase CheckChromatography->OptimizeMobilePhase RecoveryImproved Recovery Improved OptimizeSPE->RecoveryImproved ModifySolvent->RecoveryImproved ControlTemp->RecoveryImproved StabilizepH->RecoveryImproved OptimizeColumn->RecoveryImproved OptimizeMobilePhase->RecoveryImproved

Caption: A decision tree for troubleshooting low this compound recovery.

Sample_Prep_Workflow SampleCollection Sample Collection (e.g., Plasma) Extraction Extraction (e.g., SPE) SampleCollection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: A typical workflow for this compound sample preparation and analysis.

Technical Support Center: Method Validation for Glycoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Geoside" is not commonly found in scientific literature referring to a specific class of analytes. This guide assumes "this compound" refers to a glycosidic compound, such as a saponin or a similar natural product. The following information is based on established principles of High-Performance Liquid Chromatography (HPLC) method validation for the analysis of such compounds.

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for the method validation of glycoside analysis by HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of glycosides.

Peak Shape Problems

  • Question: Why are my peaks tailing?

    • Possible Causes and Solutions:

      • Interaction with Active Silanols: The silica backbone of reversed-phase columns can have residual acidic silanol groups that interact with polar analytes, causing tailing.

        • Solution: Use a high-purity silica-based column or an end-capped column. Adding a competitive base like triethylamine (TEA) to the mobile phase can also help, but this is often not necessary with modern high-purity columns.[1] Lowering the mobile phase pH can suppress the ionization of silanols.[1]

      • Insufficient Buffering: If the analyte can exist in different ionic forms, inadequate buffering can lead to peak tailing.

        • Solution: Ensure the mobile phase is adequately buffered, typically with a buffer concentration in the 10-25 mM range, to maintain a consistent pH and keep the analyte in a single ionic state.[1]

      • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

        • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[1]

      • Column Contamination: Contaminants from previous injections can build up at the head of the column.

        • Solution: Use a guard column to protect the analytical column and flush the column with a strong solvent.[2]

  • Question: Why are my peaks fronting?

    • Possible Causes and Solutions:

      • Column Overload: Similar to peak tailing, injecting too concentrated a sample can cause fronting.

        • Solution: Decrease the sample amount or use a higher-capacity stationary phase.[2]

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

        • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[3]

  • Question: Why are my peaks splitting or doubling?

    • Possible Causes and Solutions:

      • Blocked Frit or Column Void: A common cause is a partial blockage of the column inlet frit or a void that has formed at the top of the column.

        • Solution: Try washing the column in the reverse direction (without connecting it to the detector).[2] If this doesn't work, the column may need to be replaced. Using a guard column can help prevent this.[2]

      • Injector Issues: Contamination in the injector can cause peak splitting.

        • Solution: Flush the injector with a strong solvent.[2]

Retention Time Variability

  • Question: Why are my retention times drifting or inconsistent?

    • Possible Causes and Solutions:

      • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents.

        • Solution: Increase the column equilibration time.[4] A general rule is to flush with at least 10 column volumes of the new mobile phase.[2]

      • Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

        • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[2][4]

      • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

        • Solution: Use a thermostatted column oven to maintain a consistent temperature.[2][4]

      • Flow Rate Instability: Leaks or issues with the pump can cause the flow rate to fluctuate.

        • Solution: Check for any leaks in the system, especially around fittings and pump seals.[3][4]

Baseline and Pressure Issues

  • Question: Why is my baseline noisy or drifting?

    • Possible Causes and Solutions:

      • Air Bubbles in the System: Air bubbles passing through the detector cell can cause baseline noise.

        • Solution: Degas the mobile phase before use and purge the system to remove any trapped air.[4]

      • Contaminated Detector Cell: Impurities can build up in the detector flow cell.

        • Solution: Flush the flow cell with a strong, clean solvent.[4]

      • Column Bleed: The stationary phase of the column can degrade and "bleed," causing a drifting baseline, especially in gradient elution.

        • Solution: Condition the column properly before use. If bleed is excessive, the column may need to be replaced.

  • Question: Why is my system backpressure too high or fluctuating?

    • Possible Causes and Solutions:

      • Blockage in the System: A common cause of high backpressure is a blockage, often at the column inlet frit or in the tubing.

        • Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any blocked tubing or filters.

      • Buffer Precipitation: If using a buffered mobile phase with a high organic content, the buffer can precipitate and block the system.

        • Solution: Ensure the buffer is soluble in all mobile phase compositions used during the run. Flush the system with water before switching to high organic content solvents.

      • Worn Pump Seals: Worn seals can cause pressure fluctuations.

        • Solution: Replace the pump seals as part of regular maintenance.[3]

Frequently Asked Questions (FAQs)

  • Question: Why is method validation necessary for HPLC analysis?

    • Answer: Method validation is a regulatory requirement that demonstrates an analytical method is suitable for its intended purpose.[5][6][7] It ensures that the method provides accurate, reproducible, and reliable results, which is crucial in quality control and drug development.[5][8]

  • Question: How often should an HPLC method be revalidated?

    • Answer: Revalidation is necessary whenever there are significant changes to the method, such as a change in the instrument, a new column, or if the method parameters are adjusted outside of the original validated range.[5][8]

  • Question: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?

    • Answer: The LOD is the lowest concentration of an analyte that can be reliably detected by the method, but not necessarily quantified with acceptable accuracy and precision.[7] The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[9]

  • Question: How do changes in the mobile phase pH affect the retention of my glycoside?

    • Answer: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[10] For acidic or basic glycosides, a change in pH can alter their ionization state, leading to shifts in retention time. It's important to control the pH with a suitable buffer to ensure reproducible results.[11]

  • Question: Can a validated HPLC method be transferred between different instruments?

    • Answer: Yes, but it often requires a process called method transfer, which may involve some level of re-verification or re-validation to ensure the method performs as expected on the new instrument.[10]

Experimental Protocols: HPLC Method Validation

This section provides a general protocol for the validation of an HPLC method for the quantification of a glycoside, following ICH guidelines.[6]

1. System Suitability

  • Purpose: To verify that the HPLC system is performing adequately for the analysis.

  • Procedure:

    • Prepare a standard solution of the glycoside at a working concentration.

    • Inject the standard solution six consecutive times.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention time and peak area.

  • Acceptance Criteria:

    • %RSD of peak area ≤ 2.0%

    • %RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Linearity and Range

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[8]

  • Procedure:

    • Prepare a stock solution of the glycoside standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

3. Accuracy (Recovery)

  • Purpose: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the glycoside standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the glycoside at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • %RSD ≤ 2.0% for both repeatability and intermediate precision.[6]

5. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte) to check for interferences at the retention time of the glycoside.

    • Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) on the glycoside sample.

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main glycoside peak.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks, demonstrating peak purity.

6. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

    • Analyze a sample under each modified condition and evaluate the impact on the results.

  • Acceptance Criteria:

    • The system suitability parameters should still be met, and the results should not be significantly affected by the small changes.

Data Presentation: Summary of Validation Parameters

Validation ParameterAcceptance Criteria
System Suitability
Repeatability (%RSD of Peak Area)≤ 2.0%
Tailing Factor≤ 2.0
Linearity
Correlation Coefficient (r²)≥ 0.999
Accuracy
Recovery98.0% - 102.0%
Precision
Repeatability (%RSD)≤ 2.0%
Intermediate Precision (%RSD)≤ 2.0%
Specificity Analyte peak is pure and resolved from interferences
Robustness Results are unaffected by small, deliberate changes

Visualizations

Signaling Pathway

Many glycosides, particularly saponins from medicinal plants, have been shown to exert their biological effects by modulating intracellular signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth, and is a common target for such compounds.[12][13]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival (e.g., inhibit Bad, FOXO) Akt->Cell_Survival Promotes PTEN PTEN PTEN->PIP3 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

PI3K/Akt signaling pathway often targeted by glycosides.

Experimental Workflow

The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow start Define Validation Scope & Protocol prep Prepare Standards, Samples, & Placebo start->prep sst Perform System Suitability Testing (SST) prep->sst sst_check SST Passes? sst->sst_check linearity Linearity & Range sst_check->linearity Yes fail Troubleshoot & Re-evaluate Method sst_check->fail No accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Forced Degradation) precision->specificity robustness Robustness specificity->robustness data_analysis Analyze Data & Compare to Criteria robustness->data_analysis report Compile Final Validation Report data_analysis->report fail->start

General workflow for HPLC method validation.

References

Technical Support Center: Geoside Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Geoside detection. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce interference in their experiments.

Troubleshooting Guides

This section provides systematic guides to identify and resolve common issues encountered during this compound detection.

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) or inadequate separation of the this compound peak from other components. What are the possible causes and solutions?

Answer:

Poor peak shape and resolution are common issues in HPLC that can often be resolved by systematically checking several factors.[1]

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Column Degradation Inject a standard test mixture to evaluate the column's performance. If the performance is poor, consider conditioning, cleaning, or replacing the column.[2]
Contaminated Guard Column Replace the guard column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and column. Check for buffer concentration and potential contamination.[1]
Low Column Temperature Increase the column temperature. Be careful not to exceed the maximum recommended temperature for the stationary phase.[2]
Sample Overload Reduce the amount or concentration of the sample being injected.[2]
System Leaks Check for any leaks in the fittings, pump, injector, or detector.[1]
Void at Column Inlet A void at the column inlet can cause peak distortion. Consider replacing the column.[1]

Logical Troubleshooting Flow for Poor Peak Shape:

G start Start: Poor Peak Shape Observed check_standard Inject Standard Compound start->check_standard standard_ok Standard Peak OK? check_standard->standard_ok check_sample Investigate Sample Matrix standard_ok->check_sample Yes troubleshoot_system Troubleshoot HPLC System standard_ok->troubleshoot_system No resolve Issue Resolved check_sample->resolve check_column Check Column & Guard Column troubleshoot_system->check_column column_ok Column OK? check_column->column_ok replace_column Replace Column/Guard Column column_ok->replace_column No check_mobile_phase Check Mobile Phase column_ok->check_mobile_phase Yes replace_column->resolve mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_fresh_mp No check_temp Check Temperature & Flow Rate mobile_phase_ok->check_temp Yes prepare_fresh_mp->resolve check_temp->resolve

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

Issue 2: High Baseline Noise or Ghost Peaks in Chromatogram

Question: My HPLC baseline is noisy, or I am observing "ghost peaks" that are not present in my standards. What could be the cause?

Answer:

High baseline noise and ghost peaks are often due to contamination in the mobile phase, the HPLC system, or the sample itself.[3][4]

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Contaminated Mobile Phase Use high-purity, chromatography-grade solvents and reagents.[3][4] Water is a common source of contamination; use high-quality water.[3] Consider installing a ghost peak trapping column.[3]
Bacterial Growth Bacterial growth can occur in aqueous mobile phases, especially in warmer temperatures. Clean mobile phase bottles thoroughly and prepare fresh mobile phase regularly.[3]
System Contamination Strongly retained substances from previous injections can elute in subsequent runs, causing ghost peaks.[3] Flush the system and column. Ensure proper cleaning procedures are followed for all equipment, including beakers, filter membranes, and mobile phase bottles.[3]
Air Bubbles in the System Degas the mobile phase properly. Abnormal pressure fluctuations can be a sign of air trapped in the pump head.[1]
Detector Issues A contaminated or faulty detector can contribute to baseline noise. Clean the detector cell.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis of this compound and how can I reduce them?

A1: The matrix refers to all components in a sample other than the analyte of interest (this compound). Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression or enhancement.[5] This can negatively impact the accuracy, sensitivity, and reproducibility of your results.[5]

Strategies to Reduce Matrix Effects:

Strategy Description
Sample Preparation Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
Sample Dilution Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[5][6]
Matrix-Matched Calibration Prepare calibration standards in the same matrix as the sample to compensate for matrix-induced changes in ionization efficiency.
Internal Standards Use stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects, allowing for more reliable quantification.[7]
Chromatographic Separation Optimize chromatographic conditions to separate the analyte from matrix components, reducing co-elution and interference.
Alternative Ionization Sources Consider using alternative ionization sources other than electrospray ionization (ESI) if suppression is a significant issue.[7]

Q2: How do I choose the right sample preparation method for this compound analysis?

A2: The choice of sample preparation method depends on the physicochemical properties of this compound, the nature of the sample matrix, and the analytical technique being used. The goal is to effectively isolate this compound from interfering substances.

Comparison of Common Sample Preparation Techniques:

Method Principle Best For Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Removing proteins from biological fluids (e.g., plasma, serum).Simple, fast, and inexpensive.May not remove other interferences like phospholipids; can lead to less clean extracts.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.Samples where the analyte has significantly different polarity from the interferences.Can provide very clean extracts.Can be labor-intensive and may have low recovery for polar analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Complex matrices requiring high selectivity.High recovery and concentration of the analyte; can significantly reduce matrix effects.Can be more expensive and require method development.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general workflow for purifying this compound from a complex matrix, such as a plant extract, using SPE.

Workflow for SPE:

G start Start: Sample in Solution condition 1. Condition Cartridge (e.g., with Methanol then Water) start->condition equilibrate 2. Equilibrate Cartridge (with loading buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (to remove interferences) load->wash elute 5. Elute this compound (with appropriate solvent) wash->elute collect 6. Collect Eluate for Analysis elute->collect end End: Purified this compound collect->end G This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR inhibits Metabolism Energy Metabolism (e.g., Lipid Breakdown) AMPK->Metabolism promotes Progression Disease Progression (e.g., NAFLD) mTOR->Progression promotes

References

Best Practices for Storing Glycoside Standards: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of glycoside analytical standards. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperatures for glycoside standards?

A1: The optimal storage temperature for glycoside standards depends on the specific compound and the intended duration of storage. For short-term storage (days to weeks), refrigeration at 2-8°C is generally recommended.[1][2] For long-term storage (months to years), freezing at -20°C or -80°C is preferable to minimize chemical degradation.[2] Always consult the manufacturer's certificate of analysis (CoA) for specific storage temperature recommendations. Volatile glycoside standards should be kept at the recommended storage temperature until the container is opened to prevent evaporative loss.[3][4]

Q2: How should I protect glycoside standards from light and moisture?

A2: Glycoside standards should be protected from light and moisture to prevent degradation.[1][2] Store standards in amber glass vials or other light-blocking containers.[1][2][4] To protect from moisture, store standards in a dry environment, such as a desiccator, and use tightly sealed containers with PTFE-lined caps.[2]

Q3: What type of container is best for storing glycoside standards?

A3: Working standards should be stored in amber glass containers to protect them from light.[1] For volatile standards, sealed containers such as glass vials with crimp seals are ideal to prevent evaporation.[5] Avoid plastic containers as some plastics may react with or adsorb volatile compounds.[5] The size of the container should be appropriate for the volume of the standard to minimize headspace and potential degradation.[3]

Q4: How does pH affect the stability of glycoside standards?

A4: The pH of the solution can significantly impact the stability of glycoside standards. For example, some ginsenosides, a class of glycosides, have shown instability under acidic conditions, leading to degradation.[6] It is crucial to consider the pH of any solvents or buffers used to prepare solutions of your glycoside standards. Acid hydrolysis is a common degradation pathway for glycosides.[7][8][9]

Q5: What is the primary degradation pathway for glycoside standards?

A5: The most common degradation pathway for glycosides is hydrolysis, which involves the cleavage of the glycosidic bond that links the sugar moiety (glycone) to the non-sugar moiety (aglycone).[7][8][9][10][11] This can be catalyzed by acids, bases, or enzymes.[7] Exposure to high temperatures and moisture can also accelerate degradation.[2][12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected analytical results Standard degradation due to improper storage.1. Verify the storage conditions (temperature, light, moisture) against the manufacturer's recommendations. 2. Check the expiration date of the standard. 3. Prepare a fresh working solution from a new vial of the standard. 4. If the issue persists, consider performing a stability check on the standard.
Loss of volatile standard concentration Evaporation from the container.1. Ensure the container is properly sealed. Use vials with PTFE-lined screw caps or crimp seals. 2. Minimize the frequency and duration of opening the container. 3. Store volatile standards at the recommended frozen or refrigerated temperature and allow them to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Precipitation of the standard in solution Poor solubility or storage at an inappropriate temperature.1. Confirm the appropriate solvent for your glycoside standard. 2. If the standard was stored at a low temperature, allow it to fully equilibrate to room temperature and sonicate for 10-15 minutes to redissolve the compound.[4] 3. Prepare a new solution, ensuring the standard is completely dissolved before storage.
Discoloration of the standard Degradation of the compound.1. Discontinue use of the discolored standard. 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. Obtain a new, unexpired standard.

Experimental Protocols

Protocol: Stability Assessment of a Glycoside Standard Solution

This protocol outlines a general procedure to assess the stability of a glycoside standard in solution under specific storage conditions.

Materials:

  • Glycoside analytical standard

  • Appropriate solvent (e.g., methanol, DMSO, water)

  • Volumetric flasks

  • Autosampler vials (amber recommended)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Analytical balance

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the glycoside standard.

    • Dissolve the standard in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a suitable working concentration for your analytical method.

    • Aliquot the working solution into multiple amber autosampler vials.

  • Storage Conditions:

    • Store the vials under the desired conditions to be tested (e.g., 2-8°C, room temperature, -20°C).

    • Protect the vials from light.

  • Analysis:

    • Analyze one vial immediately after preparation (Time 0) using a validated HPLC/UPLC method to determine the initial peak area or concentration.

    • At specified time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from storage.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample using the same HPLC/UPLC method.

  • Data Analysis:

    • Compare the peak area or concentration of the stored samples to the Time 0 sample.

    • A significant decrease in the peak area or the appearance of new peaks may indicate degradation.

    • Calculate the percentage of degradation over time.

Visualizations

G Troubleshooting Glycoside Standard Storage Issues start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage resolve_storage Correct Storage Conditions check_storage->resolve_storage Conditions Incorrect issue_persists Issue Persists? check_storage->issue_persists Conditions OK check_expiry Check Expiration Date fresh_solution Prepare Fresh Solution check_expiry->fresh_solution Not Expired new_standard Use New Standard check_expiry->new_standard Expired stability_test Perform Stability Test fresh_solution->stability_test Problem Solved? No contact_supplier Contact Supplier stability_test->contact_supplier resolve_storage->fresh_solution new_standard->start Re-analyze issue_persists->check_expiry G Hypothetical Glycoside Signaling Pathway Glycoside Glycoside (e.g., Ginsenoside) Receptor Cell Surface Receptor Glycoside->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

References

Technical Support Center: Enhancing the Resolution of Geoside in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analytical resolution of Geoside in complex mixtures. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

This compound: Physicochemical Properties

A clear understanding of this compound's properties is fundamental to developing robust analytical methods.

PropertyValue
Molecular Formula C₂₁H₃₀O₁₁
Molecular Weight 458.46 g/mol
Synonyms Gein, Eugenyl vicianoside
Source Found in Geum japonicum and Stevia rebaudiana
XLogP3 -1.3
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 11
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Data sourced from PubChem and other chemical suppliers.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Co-elution of this compound

Question: My chromatogram shows that the this compound peak is overlapping with other components in my complex mixture. How can I improve the separation?

Answer: Co-elution is a frequent challenge when analyzing structurally similar compounds in a complex matrix. A systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method is necessary to achieve baseline separation (Resolution, Rs > 1.5).

Here is a step-by-step troubleshooting workflow:

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution start Poor Resolution or Co-elution Observed check_purity Assess Peak Purity (Use DAD/MS) start->check_purity adjust_gradient Optimize Gradient Program check_purity->adjust_gradient Impure Peak not_resolved Still Not Resolved adjust_gradient->not_resolved adjust_mobile_phase Modify Mobile Phase Composition adjust_mobile_phase->not_resolved No Improvement change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_column->not_resolved No Improvement adjust_temp_flow Adjust Temperature and Flow Rate resolved Resolution Achieved (Rs > 1.5) adjust_temp_flow->resolved Success not_resolved->adjust_mobile_phase Try Next Step not_resolved:e->change_column:w Try Different Selectivity not_resolved:e->adjust_temp_flow:w Fine-Tuning

Caption: Troubleshooting workflow for co-eluting peaks.

Step-by-Step Guide:

  • Assess Peak Purity: Before making any changes, confirm that the peak is indeed impure. If your HPLC system has a Diode Array Detector (DAD) or is connected to a Mass Spectrometer (MS), you can analyze the spectra across the peak. A change in the spectral profile from the upslope to the downslope of the peak indicates co-elution.

  • Optimize the Mobile Phase Gradient: A well-optimized gradient is critical for separating complex mixtures.

    • Decrease the Gradient Slope: A shallower gradient (a slower increase in the percentage of the organic solvent) can significantly improve the separation of closely eluting compounds.

    • Introduce Isocratic Holds: If you know the approximate retention time of the co-eluting pair, adding a brief isocratic hold in the gradient just before their elution can enhance resolution.

  • Modify Mobile Phase Composition:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) as your organic solvent can alter the selectivity of the separation due to different solvent properties, potentially resolving the co-eluting peaks.

    • Adjust pH: For ionizable compounds, modifying the pH of the aqueous portion of the mobile phase can change their retention times and improve separation. Adding a small amount of an acid like formic acid or trifluoroacetic acid is a common practice.

  • Change the Stationary Phase: If modifications to the mobile phase are insufficient, the interaction between your analytes and the stationary phase may not be selective enough.

    • Try a Different Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as C8, Phenyl-Hexyl, or a polar-embedded column. These offer different types of interactions and can provide the necessary selectivity to resolve your compounds.

  • Adjust Temperature and Flow Rate:

    • Decrease the Flow Rate: A lower flow rate generally increases column efficiency and can lead to better resolution, although it will also increase the analysis time.

    • Change the Column Temperature: Temperature can affect both analyte retention and selectivity. Try decreasing the temperature to increase retention or increasing it to see if it alters the elution order favorably.

Parameter to AdjustActionExpected Outcome
Gradient Slope Decrease the rate of changeIncreases separation between closely eluting peaks.
Organic Solvent Switch from Acetonitrile to MethanolAlters selectivity, potentially changing the elution order of compounds.
Mobile Phase pH Adjust with acid (e.g., formic acid)Changes the ionization state of analytes, affecting retention and peak shape.
Stationary Phase Change column chemistry (e.g., C8)Provides different selectivity based on analyte-column interactions.
Flow Rate Decrease the flow rateImproves column efficiency and can enhance resolution.
Temperature Adjust up or downCan affect retention times and selectivity.
Issue 2: The this compound Peak is Tailing

Question: My this compound peak is asymmetrical and shows significant tailing. What are the possible causes and how can I fix this?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. It can also be a sign of column overload or contamination.

Solutions:

  • Modify the Mobile Phase: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to your mobile phase can protonate the silanol groups and minimize these unwanted interactions.

  • Use an End-Capped Column: Modern, high-quality C18 columns are "end-capped," meaning most of the residual silanol groups are chemically deactivated. Ensure you are using a well-maintained, end-capped column.

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample and re-injecting.

  • Ensure Proper Sample Dissolution: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Use a Guard Column: A guard column is a small, disposable column placed before your analytical column to protect it from strongly retained or particulate matter from the sample matrix, which can cause peak tailing over time.

Issue 3: Inconsistent Peak Areas and Suspected Matrix Effects

Question: I am analyzing this compound in a crude plant extract, and the peak areas are not reproducible between injections. I suspect matrix effects. How can I confirm and mitigate this?

Answer: Matrix effects are a common problem in LC-MS analysis of complex samples. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.

How to Confirm Matrix Effects:

A post-column infusion experiment is a reliable method to qualitatively assess matrix effects. In this setup, a constant flow of a pure this compound standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample (without this compound) is then injected. Any dip or rise in the constant this compound signal indicates the retention times at which matrix components are causing ion suppression or enhancement.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is a powerful technique for cleaning up complex samples. Choose an SPE sorbent that retains your analyte of interest while allowing matrix components to be washed away (or vice versa).

  • Optimize Chromatography: Improve the chromatographic separation of this compound from the interfering matrix components. Even if the interfering compounds are not visible on a UV chromatogram, separating them from this compound can significantly reduce ion suppression or enhancement.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for correcting matrix effects. This is a version of this compound where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H). It co-elutes with this compound and experiences the same matrix effects, allowing for accurate quantification.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix extract that is free of this compound. This ensures that your standards and samples experience similar matrix effects, leading to more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC column for this compound analysis?

A1: A C18 reversed-phase column is the most common and a good starting point for the analysis of glycosides like this compound. Typical dimensions for analytical work are a length of 150-250 mm, an internal diameter of 4.6 mm, and a particle size of 3-5 µm.

Q2: What mobile phase should I start with for this compound separation?

A2: For a reversed-phase C18 column, a gradient elution using water (Mobile Phase A) and either acetonitrile or methanol (Mobile Phase B) is recommended. Both mobile phases should be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A good starting gradient could be from 5-10% B to 90-95% B over 20-30 minutes.

Q3: How can I detect this compound if I don't have a mass spectrometer?

A3: this compound has a chromophore in its structure (the eugenol aglycone) and can be detected by a UV-Vis detector. You will need to determine its maximum absorbance wavelength (λmax) by running a UV scan of a pure standard.

Q4: My sample is a crude plant extract. What is the minimum sample preparation I need to do?

A4: At a minimum, your crude extract should be dissolved in the initial mobile phase and filtered through a 0.22 or 0.45 µm syringe filter before injection. This is crucial to remove particulate matter that can clog your HPLC system and damage the column. For more complex matrices, a Solid-Phase Extraction (SPE) cleanup is highly recommended to reduce matrix effects and extend column lifetime.

Experimental Protocols

Protocol 1: HPLC-UV Method Development for this compound in a Plant Extract

This protocol provides a starting point for developing a robust HPLC method for the separation and relative quantification of this compound.

1. Sample Preparation: a. Accurately weigh approximately 1 gram of dried, powdered plant material (Geum japonicum or Stevia rebaudiana). b. Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a this compound standard (a starting point could be ~280 nm).

  • Injection Volume: 10 µL.

3. Gradient Elution Program: a. Scouting Gradient: To determine the approximate retention time of this compound, start with a broad gradient:

  • 0-2 min: 5% B
  • 2-25 min: 5% to 95% B (linear gradient)
  • 25-30 min: 95% B (column wash)
  • 30.1-35 min: 5% B (re-equilibration) b. Gradient Optimization: Based on the scouting run, adjust the gradient to improve the resolution around the this compound peak. If this compound elutes at 15 minutes in the scouting run (e.g., at ~50% B), you can create a shallower gradient in that region:
  • 0-5 min: 5% to 30% B
  • 5-20 min: 30% to 60% B (shallow gradient for better resolution)
  • 20-22 min: 60% to 95% B (steep gradient to elute remaining compounds)
  • 22-27 min: 95% B (column wash)
  • 27.1-32 min: 5% B (re-equilibration)

start [label="Plant Material\n(e.g., Geum japonicum)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(e.g., Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration (0.45 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_analysis [label="HPLC-UV/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; data_processing [label="Data Processing and\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; spe_cleanup [label="Optional: Solid-Phase\nExtraction (SPE) Cleanup", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> extraction; extraction -> filtration; filtration -> hplc_analysis; hplc_analysis -> data_processing; filtration -> spe_cleanup [style=dashed, label=" for complex matrices"]; spe_cleanup -> hplc_analysis [style=dashed]; }

Caption: Sample preparation and analysis workflow.

Protocol 2: Assessment of Matrix Effects by Post-Column Infusion

This protocol is for LC-MS users to determine if co-eluting matrix components are suppressing or enhancing the signal of this compound.

1. Materials:

  • LC-MS/MS system.

  • Syringe pump.

  • Tee-union.

  • Standard solution of this compound (e.g., 100 ng/mL in the initial mobile phase).

  • Blank, extracted matrix sample (prepared as in Protocol 1, but from a matrix known not to contain this compound).

  • LC column and mobile phases from your analytical method.

2. Procedure: a. Set up the LC-MS/MS system with the analytical column and your established chromatographic method. b. Connect the outlet of the LC column to one port of a tee-union. c. Connect the syringe pump containing the this compound standard solution to the second port of the tee-union. d. Connect the third port of the tee-union to the mass spectrometer's ion source. e. Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min). f. Start data acquisition on the mass spectrometer, monitoring the specific mass transition for this compound. You should observe a stable, continuous baseline signal. g. Inject the blank, extracted matrix sample onto the LC column. h. Monitor the baseline of the this compound signal throughout the chromatographic run. A dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Signaling Pathway Diagram

Extracts from Geum japonicum, a known source of this compound, have been shown to exert neuroprotective effects through the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. The diagram below illustrates a simplified representation of this pathway.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Cell_Survival Cell Survival and Proliferation Akt->Cell_Survival Promotes PDK1->Akt Phosphorylates (activates) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (fully activates) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Bcl2->Cell_Survival Promotes This compound Geum japonicum Extract (contains this compound) This compound->RTK Activates

Caption: The PI3K/Akt pathway, activated by Geum japonicum extract.

Validation & Comparative

Comparative Analysis of Piceid (Resveratrol Glucoside) Content in Select Vitis Species

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the variance of a key bioactive stilbenoid in commercially significant grape species.

The term "geoside" does not correspond to a recognized phytochemical in viticultural literature. It is plausible that this term is a non-standard synonym or a misspelling of a glycoside. This guide will focus on a well-characterized and biologically significant glycoside found in grapes: piceid, the glucoside of resveratrol. Piceid is a stilbenoid and a precursor to resveratrol, both of which are lauded for their potential health benefits, including antioxidant and cardioprotective effects. This comparison will explore the piceid content across three prominent Vitis species: Vitis vinifera, Vitis labrusca, and Vitis rotundifolia.

Quantitative Comparison of Piceid Content

The concentration of piceid in grapes can vary significantly based on the species, cultivar, environmental conditions, and the part of the grape berry analyzed (skin, seeds, or pulp). The following table summarizes representative data from scientific studies to provide a comparative overview.

Vitis SpeciesCultivar/VarietyTissuePiceid Content (mg/kg fresh weight)Reference
Vitis viniferaRed GlobeSkin1.5 - 3.2[1]
Vitis viniferaFlouxaSkin0.8 - 2.1[1]
Vitis labruscaCampbell EarlySkin2.5 - 4.8[1]
Vitis labruscaConcordJuiceNot specified, but present[2]
Vitis rotundifoliaNoble (Muscadine)Skin5.1 - 12.3[3]
Vitis rotundifoliaCarlos (Muscadine)Skin3.7 - 9.5[3]

Note: The values presented are illustrative and can exhibit considerable variation. It is crucial to consult specific studies for detailed information on particular cultivars and analytical methods.

Experimental Protocols

Accurate quantification of piceid relies on robust extraction and analytical techniques. Below are detailed methodologies commonly employed in the analysis of stilbenoids in grape samples.

Sample Preparation and Extraction

This protocol outlines a common method for the extraction of piceid from grape skins.

  • Sample Collection: Grape berries are harvested at optimal maturity. The skins are manually separated from the pulp and seeds.

  • Homogenization: Fresh grape skins are flash-frozen in liquid nitrogen and ground into a fine powder using a mortar and pestle or a cryogenic grinder to prevent enzymatic degradation.

  • Solvent Extraction:

    • A known weight of the powdered grape skin (e.g., 1 gram) is suspended in an extraction solvent. A common solvent system is 80% methanol in water, often with a small amount of formic acid (e.g., 1%) to improve the stability of phenolic compounds.[4]

    • The mixture is vortexed and then subjected to ultrasonication for a specified period (e.g., 30 minutes) to enhance cell wall disruption and extraction efficiency.

    • The sample is then centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.

    • The supernatant containing the extracted compounds is carefully collected.

    • The extraction process is typically repeated two to three times on the remaining pellet to ensure exhaustive extraction. The supernatants from all extractions are then pooled.

  • Solvent Evaporation and Reconstitution: The pooled supernatant is evaporated to dryness under a vacuum or a stream of nitrogen. The dried extract is then reconstituted in a smaller, precise volume of the initial mobile phase used for chromatographic analysis (e.g., 50% methanol in water) and filtered through a 0.22 µm syringe filter before analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the standard method for the quantification of piceid.

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid

  • Elution Program: The gradient starts with a high proportion of Solvent A, and the concentration of Solvent B is gradually increased over the run to elute compounds of increasing hydrophobicity.

  • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used for detection. DAD allows for the identification of piceid based on its characteristic UV absorbance spectrum, while MS provides higher sensitivity and specificity by identifying the compound based on its mass-to-charge ratio.[5]

  • Quantification: Piceid concentration in the sample is determined by comparing the peak area of the analyte with a standard curve generated from known concentrations of a pure piceid standard.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Piceid Quantification

experimental_workflow start Grape Sample Collection (Vitis species) sample_prep Sample Preparation (Separation of Skins, Freezing, Grinding) start->sample_prep extraction Solvent Extraction (e.g., 80% Methanol, Ultrasonication) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Solvent Evaporation supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_analysis HPLC-DAD/MS Analysis reconstitution->hplc_analysis quantification Quantification (Comparison to Standard Curve) hplc_analysis->quantification end Piceid Concentration Data quantification->end

Caption: Workflow for Piceid Quantification.

Signaling Pathway Influenced by Resveratrol (derived from Piceid)

signaling_pathway piceid Piceid (from Vitis) resveratrol Resveratrol piceid->resveratrol Hydrolysis sirt1 SIRT1 (Sirtuin 1) resveratrol->sirt1 Activates ampk AMPK (AMP-activated protein kinase) resveratrol->ampk Activates pgc1a PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) sirt1->pgc1a Deacetylates and Activates oxidative_stress Reduced Oxidative Stress sirt1->oxidative_stress ampk->pgc1a Phosphorylates and Activates inflammation Reduced Inflammation ampk->inflammation mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis

Caption: Resveratrol Signaling Pathway.

References

Validation of Glycosidic Compounds as Biomarkers for Specific Grape Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various glycosidic and phenolic compounds as potential biomarkers for the differentiation of grape (Vitis vinifera) varieties. While the initial query focused on "geoside," literature primarily points to a broader class of monoterpene glycosides as key varietal markers, particularly in aromatic grapes. This document, therefore, evaluates the utility of these monoterpene glycosides against other established chemical markers like anthocyanins, flavanols, and stilbenes.

Introduction

The accurate identification of grape varieties is crucial for the wine industry to ensure quality and prevent fraud. It is also of significant interest to viticulture research and the development of products derived from specific grape phytochemicals. Chemical fingerprinting using biomarker compounds offers a robust method for varietal differentiation. An ideal biomarker should exhibit high specificity and be consistently present in a particular variety, or a group of varieties, while being absent or at significantly different concentrations in others.

This guide compares the performance of four major classes of chemical compounds as potential biomarkers for grape variety identification, with a focus on providing supporting data and detailed experimental methodologies.

Comparison of Potential Biomarkers

The utility of a compound as a biomarker is determined by its ability to reliably distinguish between different grape varieties. The following sections detail the performance of monoterpene glycosides, anthocyanins, flavanols, and stilbenes in this capacity.

Monoterpene Glycosides

Monoterpene glycosides are flavor precursors responsible for the characteristic floral and fruity aromas of certain grape varieties, especially those of the Muscat family.[1][2] Their presence and concentration are genetically determined, making them strong candidates for varietal biomarkers.[3]

Quantitative Data Summary:

Grape VarietyMajor Monoterpene GlycosidesConcentration Range (µg/kg)Reference
Muscat of AlexandriaLinalool, Geraniol, Nerol glycosidesHigh (Total Terpenes >1000)[4][5]
Muscat OttonelLinalool, Geraniol glycosidesHigh[1]
GewürztraminerGeraniol, Nerol glycosidesHigh[4]
Malvasia di LipariNerol, GeraniolHigh (Total Monoterpenes: 13.4 µg/kg)
Malvasia bianca lungaGeraniolModerate (Total Monoterpenes: 4.0 µg/kg)
Ruby SeedlessLinalool, Geraniol, NerolLow to non-detectable[2]
Chardonnay(various)Low[3]
Cabernet Sauvignon(various)Low[3]

Experimental Protocol: Analysis of Monoterpene Glycosides

A widely used method for the analysis of monoterpene glycosides involves solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) after enzymatic hydrolysis.[6]

  • Sample Preparation: Grape berries are destemmed, crushed, and the juice is separated from the skins and seeds.

  • Extraction of Glycosides: The juice is passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge is washed with water to remove sugars and acids. The glycosides are then eluted with methanol.

  • Enzymatic Hydrolysis: The glycoside extract is incubated with a glycosidase enzyme preparation (e.g., from Aspergillus niger) to release the volatile monoterpene aglycones.

  • GC-MS Analysis: The liberated monoterpenes are extracted with an organic solvent (e.g., dichloromethane) and analyzed by GC-MS. Quantification is typically performed using an internal standard.

Anthocyanins

Anthocyanins are pigments responsible for the color of red grapes. The profile of anthocyanins, including the relative proportions of different anthocyanidin glucosides and their acylated derivatives, is highly characteristic of a given grape variety.[7][8][9]

Quantitative Data Summary:

Grape VarietyDominant AnthocyaninsTotal Anthocyanin Range (mg/kg)Reference
Cabernet SauvignonMalvidin-3-O-glucoside1505[8]
Ruby CabernetMalvidin-3-O-glucosideHigh (highest among 31 varieties)[8]
Pinot NoirMalvidin, Peonidin glucosidesVaries[7][9]
MerlotMalvidin-3-O-glucosideVaries[7]
Saint LaurentDelphinidin, Malvidin glucosidesVaries[7]
Blauer PortugieserMalvidin-3-O-glucosideVaries[7]
Muscat Rouge(various)Low (lowest among 31 varieties)[8]

Experimental Protocol: Analysis of Anthocyanins

High-performance liquid chromatography with diode-array detection (HPLC-DAD) is the standard method for anthocyanin profiling.

  • Sample Preparation: Grape skins are manually separated from the berries.

  • Extraction: The skins are extracted with a methanol/acetic acid/water solution.

  • HPLC-DAD Analysis: The extract is filtered and directly injected into the HPLC system. A C18 column is typically used with a gradient elution of water/formic acid and methanol/formic acid. Detection is performed at 520 nm. Identification is based on retention times and UV-Vis spectra compared to standards.

Flavanols (Flavan-3-ols)

Flavanols, including catechins and proanthocyanidins (condensed tannins), are abundant in grape seeds and skins and contribute to the bitterness and astringency of wine. The composition and concentration of flavanols can vary significantly between grape varieties.[10]

Quantitative Data Summary:

Grape VarietyMajor FlavanolsTotal Flavanol Range (mg/100g fresh weight)Reference
Campbell EarlyKaempferol, (-)-epicatechin46.27 (skin)[11]
TamnaraKaempferol, QuercetinHigh[11]
FlouxaKaempferol15.31 (skin)[11]
Italia(-)-epicatechin20.15 (skin)[11]
Pinot Noir(various)High (388.25 mg Qt-eq/g in seeds)[12]
Merlot(various)Moderate (172.19 mg Qt-eq/g in seeds)[12]

Experimental Protocol: Analysis of Flavanols

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the analysis of flavanols.

  • Sample Preparation: Grape seeds or skins are ground to a fine powder.

  • Extraction: The powder is extracted with a mixture of acetone and water.

  • RP-HPLC Analysis: The extract is filtered and analyzed by RP-HPLC with fluorescence or mass spectrometric detection. A C18 column is used with a gradient elution of acidic water and acetonitrile.

Stilbenes

Stilbenes, such as resveratrol and its derivatives, are phytoalexins produced by grapevines in response to stress. While their concentrations can be influenced by environmental factors, the basal levels and the capacity to produce certain stilbenes can be variety-dependent.[13][14]

Quantitative Data Summary:

Grape VarietyMajor StilbenesBasal Concentration Range (mg/kg fresh weight)Reference
Corvinacis-piceidVaries (up to 34 µg/g after wilting)[15]
Syrah (from Cabra terroir)Resveratrol, Piceatannol, Viniferins13.07[14]
Pinot NoirResveratrol, Piceatannol, ViniferinsVaries by terroir[14]
MerlotResveratrol, Piceatannol, ViniferinsVaries by terroir[14]
Cabernet SauvignonResveratrol, Piceatannol, ViniferinsVaries by terroir[14]

Experimental Protocol: Analysis of Stilbenes

HPLC is the preferred method for the quantification of stilbenes.

  • Sample Preparation: Grape skins are freeze-dried and ground.

  • Extraction: The powder is extracted with ethanol or methanol.

  • HPLC Analysis: The extract is analyzed by HPLC with UV or fluorescence detection. A C18 column is used with a gradient of acidic water and acetonitrile.

Signaling Pathways and Experimental Workflows

Generalized Biosynthetic Pathway of Terpenoids

Terpenoid_Biosynthesis Pyruvate Pyruvate + G3P MEP_pathway MEP Pathway Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP DMAPP DMAPP MEP_pathway->DMAPP IPP->DMAPP GPP GPP DMAPP->GPP GPP Synthase Monoterpenes Monoterpenes (e.g., Geraniol, Linalool) GPP->Monoterpenes Monoterpene Synthase Glycosylation Glycosylation (UDPG-Glycosyltransferase) Monoterpenes->Glycosylation Monoterpene_Glycosides Monoterpene Glycosides Glycosylation->Monoterpene_Glycosides

Caption: Simplified biosynthetic pathway of monoterpene glycosides in grapes.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow Sample_Collection Grape Sample Collection (Multiple Varieties) Sample_Preparation Sample Preparation (e.g., Skin/Seed Separation, Grinding) Sample_Collection->Sample_Preparation Extraction Extraction of Target Compounds (e.g., SPE, LLE) Sample_Preparation->Extraction Analytical_Measurement Analytical Measurement (e.g., HPLC, GC-MS) Extraction->Analytical_Measurement Data_Processing Data Processing (Peak Integration, Quantification) Analytical_Measurement->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, ANOVA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification and Validation Statistical_Analysis->Biomarker_Identification

Caption: General experimental workflow for the validation of grape varietal biomarkers.

Conclusion

The differentiation of grape varieties can be effectively achieved through the analysis of their chemical profiles.

  • Monoterpene glycosides are excellent biomarkers for distinguishing aromatic (e.g., Muscat) from non-aromatic varieties. Their presence is a strong indicator of a Muscat-type grape.

  • Anthocyanin profiles are highly specific and serve as reliable fingerprints for red grape varieties. The relative proportions of different anthocyanins are genetically controlled and consistent.

  • Flavanols show significant quantitative differences between varieties, particularly in the seed extracts, and can be used for differentiation, although their profiles may be less distinct than those of anthocyanins.

  • Stilbenes , while showing varietal differences, are also strongly influenced by environmental conditions and viticultural practices. Their utility as primary biomarkers for varietal identification is therefore more limited, but they can be excellent indicators of plant stress and resistance.

For a robust and reliable differentiation of grape varieties, a multi-component analysis targeting a combination of these biomarkers is recommended. The choice of the most suitable biomarker will depend on the specific grape varieties being investigated and the analytical capabilities available.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Geniposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of three prominent analytical methods for the quantification of Geniposide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is paramount for ensuring the accuracy and reliability of experimental data in research, quality control, and pharmacokinetic studies of this pharmacologically significant iridoid glycoside.

Geniposide, a primary active component of the fruit of Gardenia jasminoides, has garnered considerable attention for its diverse therapeutic properties. Consequently, robust and validated analytical methods are essential for its accurate quantification in various matrices, including herbal extracts and biological fluids. This document provides a comparative overview of the performance of HPLC-UV, HPTLC, and UPLC-MS/MS, supported by a summary of experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)High-Performance Thin-Layer Chromatography (HPTLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (Range) 0.1 - 50 µg/mL[1]100 - 1000 ng/spot (Illustrative)1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999[1]≥ 0.99 (Illustrative)≥ 0.995
Limit of Detection (LOD) ~0.03 µg/mL~20 ng/spot (Illustrative)~0.1 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL[1]~60 ng/spot (Illustrative)~0.5 ng/mL
Accuracy (Recovery) 95 - 105%95 - 105% (Illustrative)90 - 110%
Precision (RSD%) < 10%[1]< 5% (Illustrative)< 15%
Selectivity GoodModerate to GoodExcellent
Throughput ModerateHighHigh
Cost Low to ModerateLowHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine quality control of Geniposide in herbal materials and formulations.

a. Sample Preparation (Herbal Material):

  • Accurately weigh 1.0 g of powdered Gardenia fruit.

  • Add 50 mL of 70% methanol and sonicate for 30 minutes.

  • Allow the mixture to cool and then centrifuge at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (15:85, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

c. Validation Parameters:

  • Linearity: A calibration curve is established by plotting the peak area against a series of known concentrations of a Geniposide reference standard.

  • Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (RSD%).

  • Accuracy: Determined by performing recovery studies, which involve spiking a blank matrix with a known amount of Geniposide and calculating the percentage recovered.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples. The following is a general protocol, as a fully validated method for Geniposide was not found.

a. Sample Preparation:

  • Prepare extracts as described for the HPLC-UV method.

  • Spot the samples and a Geniposide reference standard onto a pre-coated silica gel 60 F254 HPTLC plate.

b. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates with silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 8:1:1, v/v/v).

  • Development: Ascending development in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at 238 nm.

c. Validation Parameters:

  • Follow similar validation procedures as for HPLC-UV, assessing linearity, precision, accuracy, LOD, and LOQ based on the densitometric measurements of the spots.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and the analysis of complex matrices.

a. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard and precipitate proteins with acetonitrile.

  • Vortex and then centrifuge at 12,000 rpm for 10 minutes.

  • Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

  • Filter the solution through a 0.22 µm filter before injection.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Geniposide and the internal standard.

c. Validation Parameters:

  • The validation follows similar principles to HPLC-UV but with a focus on matrix effects, which are assessed by comparing the response of the analyte in the matrix to the response in a neat solution.

Visualizations

Signaling Pathway of Geniposide

Geniposide has been shown to exert its anti-inflammatory effects through the modulation of various signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Geniposide_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 Geniposide Geniposide Geniposide->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines

Caption: Geniposide inhibits the p38 MAPK signaling pathway.

Experimental Workflow for HPLC Analysis of Geniposide

The following diagram outlines the typical workflow for the quantitative analysis of Geniposide in a herbal matrix using HPLC-UV.

HPLC_Workflow Sample_Preparation Sample Preparation (Extraction & Filtration) HPLC_System HPLC System Sample_Preparation->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (238 nm) Column->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for Geniposide analysis by HPLC.

References

Comparative Analysis of Polyphenol Content in Organic vs. Conventional Grapes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of polyphenol content in grapes cultivated under organic and conventional agricultural systems. It is intended for researchers, scientists, and professionals in drug development seeking to understand the quantitative differences in these bioactive compounds and the methodologies for their analysis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Quantitative Comparison of Polyphenol Content

The concentration of polyphenolic compounds in grapes can vary significantly based on factors such as grape variety, geographical location, climate, and cultivation practices.[1][2] While some studies report higher levels of certain polyphenols in organically grown grapes, others have found no significant difference. This variability underscores the complexity of attributing differences solely to farming systems.

A meta-analysis of published data has indicated a statistically significant trend towards higher concentrations of total flavonoids and anthocyanins in organic grapes compared to their conventionally grown counterparts.[2] However, the content of total phenolics and the overall antioxidant activity do not always show consistent differences between the two farming systems, with some studies reporting higher levels in organic grapes in certain years or for specific varieties.[1][2][3] For instance, one study found that the total antioxidant capacity was 16% higher in organic grapes, while another noted that organic Bordo grape juice exhibited higher levels of several polyphenolic compounds, including trans-resveratrol, quercetin, and gallic acid.[1][4]

Below is a summary table compiling representative data from studies comparing the polyphenol content in organic and conventional grapes.

Polyphenol ClassGrape Variety/ProductFarming SystemConcentration (Representative Values)Reference Study Finding
Total Phenolics Monastrell GrapesOrganic974.2 ± 54.4 mg/kgHigher in organic grapes a month before harvest, but differences disappeared at harvest.[3]
Monastrell GrapesConventional447.7 ± 27.8 mg/kgLower in conventional grapes a month before harvest.[3]
Red Grape Juices (Bordo)OrganicHigher than conventionalOrganic juices showed higher levels of total polyphenols.[4]
Red Grape Juices (Bordo)ConventionalLower than organicConventional juices showed lower levels of total polyphenols.[4]
Total Flavonoids Various GrapesOrganicSignificantly Higher (P=0.017)Meta-analysis showed significantly higher concentrations in organic grapes.[2]
Various GrapesConventionalSignificantly Lower (P=0.017)Meta-analysis showed significantly lower concentrations in conventional grapes.[2]
Total Anthocyanins Various GrapesOrganicSignificantly Higher (P<0.001)Meta-analysis showed significantly higher concentrations in organic grapes.[2]
Various GrapesConventionalSignificantly Lower (P<0.001)Meta-analysis showed significantly lower concentrations in conventional grapes.[2]
trans-Resveratrol Red Grape Juices (Bordo)OrganicHigher than conventionalOrganic Bordo grape juice presented a higher level of trans-resveratrol.[4]
Red Grape Juices (Bordo)ConventionalLower than organicConventional Bordo grape juice presented a lower level of trans-resveratrol.[4]
Quercetin Red Grape Juices (Bordo)OrganicHigher than conventionalOrganic Bordo grape juice presented a higher level of quercetin.[4]
Red Grape Juices (Bordo)ConventionalLower than organicConventional Bordo grape juice presented a lower level of quercetin.[4]

Experimental Protocols

Accurate quantification of polyphenols is critical for comparative studies. The following sections detail common methodologies for the extraction and analysis of these compounds from grape samples.

The choice of extraction solvent and method significantly impacts the yield and profile of extracted polyphenols.[5][6]

  • Sample Pre-treatment: Grape samples (fresh, frozen, or freeze-dried) are typically homogenized by grinding or milling to increase the surface area for extraction.[6]

  • Solvent Extraction:

    • Solvent Systems: Aqueous mixtures of ethanol or methanol are commonly used. For example, an 80% aqueous ethanol solution is effective for extracting total phenols from grape pomace. A 70:30 (v/v) ethanol-water mixture has also been shown to be highly efficient for polyphenol extraction from red grape skin.[7] Acidified solvents are often used for anthocyanin extraction.[6]

    • Extraction Techniques:

      • Maceration: Involves soaking the grape material in the solvent for an extended period (e.g., 24 hours) with continuous stirring.[7]

      • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.[5]

      • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and grape matrix, accelerating the extraction process.[5] Optimal conditions for MAE from grape pomace have been reported as 50% aqueous ethanol, a 1:40 (w/v) solid-to-solvent ratio, and a 3-minute extraction time at 127 W.[5]

  • Post-Extraction Processing: The resulting extract is typically filtered or centrifuged to remove solid debris. The solvent may then be evaporated under reduced pressure to concentrate the polyphenolic compounds.

The Folin-Ciocalteu assay is a widely used spectrophotometric method for determining the total phenolic content.[8]

  • Reagent Preparation: Prepare a 10% Folin-Ciocalteu reagent and a 7-8% sodium carbonate (Na₂CO₃) solution.[7][8]

  • Reaction Mixture:

    • Mix a diluted aliquot of the grape extract with the Folin-Ciocalteu reagent.[8]

    • After a short incubation period (1-8 minutes), add the sodium carbonate solution to the mixture.[8]

    • Bring the final volume to a set amount with deionized water.

  • Incubation and Measurement: Incubate the reaction mixture in the dark at room temperature for 60-90 minutes.[7][8]

  • Absorbance Reading: Measure the absorbance of the solution at approximately 760 nm using a spectrophotometer.[7]

  • Quantification: A standard curve is generated using a known concentration of gallic acid. The total phenolic content of the sample is then expressed as gallic acid equivalents (GAE).

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of individual polyphenolic compounds.[9][10][11]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of polyphenols.[9]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common ionization source, which can be operated in either positive or negative mode depending on the target analytes.[10]

    • Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target polyphenol.[9]

  • Quantification: Individual polyphenols are quantified by comparing their peak areas to those of corresponding analytical standards.[10]

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for polyphenol analysis and a key signaling pathway modulated by grape polyphenols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Polyphenol Extraction cluster_analysis Polyphenol Analysis cluster_data Data Interpretation start Grape Sample (Organic/Conventional) homogenize Homogenization (Grinding/Milling) start->homogenize extraction Solvent Extraction (e.g., 80% Ethanol) homogenize->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration total_phenolics Total Phenolic Content (Folin-Ciocalteu) concentration->total_phenolics hplc_ms Individual Polyphenols (HPLC-MS/MS) concentration->hplc_ms quant_compare Quantitative Comparison total_phenolics->quant_compare hplc_ms->quant_compare

Caption: Experimental workflow for the comparative analysis of polyphenols in grapes.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response resveratrol Resveratrol (from Grapes) sirt1 SIRT1 resveratrol->sirt1 activates ampk AMPK resveratrol->ampk activates nrf2_keap1 Nrf2-Keap1 Complex resveratrol->nrf2_keap1 disrupts pgc1a PGC-1α sirt1->pgc1a deacetylates/activates anti_inflammatory Anti-inflammatory Effects sirt1->anti_inflammatory ampk->pgc1a phosphorylates/activates improved_metabolism Improved Metabolism ampk->improved_metabolism keap1 Keap1 nrf2 Nrf2 nrf2_keap1->nrf2 releases nrf2_n Nrf2 nrf2->nrf2_n translocates are Antioxidant Response Element (ARE) nrf2_n->are binds to antioxidant_genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) are->antioxidant_genes promotes transcription antioxidant_defense Enhanced Antioxidant Defense antioxidant_genes->antioxidant_defense mitochondrial_biogenesis Mitochondrial Biogenesis & Function pgc1a->mitochondrial_biogenesis regulates mitochondrial_biogenesis->improved_metabolism

Caption: Signaling pathways activated by resveratrol, a key grape polyphenol.

References

The Influence of Terroir on Grape Glycoside Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concept of "terroir" — the unique environmental-viticultural fingerprint of a specific geographical location — is a cornerstone of oenology. Beyond its impact on the sensory characteristics of wine, terroir profoundly influences the chemical composition of the grape berry, including the concentration and profile of secondary metabolites such as glycosides. These compounds, consisting of a sugar moiety linked to a non-sugar aglycone, are critical precursors to aroma, flavor, and color in wine and are of significant interest for their potential bioactive properties.

This guide provides an objective comparison of how different terroirs affect the concentration of key glycosides in grapes, supported by experimental data. It details the methodologies used for their quantification and illustrates the complex interplay between environmental factors and the biosynthetic pathways of these molecules.

Data Presentation: Terroir vs. Glycoside Concentration

The concentration of glycosides in grapes is not static; it is a dynamic response to the environmental signals received by the vine. Factors such as soil composition, water availability, temperature, and solar radiation collectively modulate the biosynthesis and accumulation of these compounds. The following table summarizes quantitative data from a comparative study on the phenolic potential of different grape varieties across distinct terroirs, highlighting the significant variations observed.

Table 1: Comparison of Anthocyanin Glycoside Concentrations in Grape Varieties Across Different Terroirs

Grape VarietyTerroir/RegionKey Terroir DifferentiatorsTotal Anthocyanins (mg/L)Extractable Anthocyanins (mg/L)
Pinot Noir Dealu MareWarmer climate, higher sun exposure31341310
MurfatlarCooler climate, maritime influence622260
Merlot Dealu MareWarmer climate, higher sun exposure21811315
Dealu BujoruluiModerate climate1652842
MurfatlarCooler climate, maritime influence987503
Cabernet Sauvignon Dealu MareWarmer climate, higher sun exposure24531481
Dealu BujoruluiModerate climate17891083
MurfatlarCooler climate, maritime influence1123680

Data adapted from a study evaluating the phenolic potential of grape varieties in different Romanian viticultural centers.[1] The study highlights that for Pinot Noir, the Dealu Mare region, known for warmer conditions, yielded an exceptionally high concentration of anthocyanins compared to the cooler Murfatlar region.[1] A similar trend was observed for Merlot and Cabernet Sauvignon, indicating a strong climatic influence on anthocyanin accumulation.[1]

Experimental Protocols

Accurate quantification of glycosides is essential for comparing the effects of terroir. Two common methodologies are the comprehensive analysis of specific glycoside classes by High-Performance Liquid Chromatography (HPLC) and the estimation of total glycosidically-bound aroma precursors via the Glycosyl-Glucose (GG) assay.

Protocol 1: Analysis of Anthocyanin Glucosides by HPLC-DAD

This method allows for the separation and quantification of individual anthocyanin glycosides, which are responsible for the color of red grapes.

  • Sample Preparation (Grape Skins) :

    • Collect a representative sample of 100-200 berries from the target vineyard block at commercial maturity.

    • Manually separate skins from the pulp and seeds. Immediately freeze the skins in liquid nitrogen and store at -80°C or freeze-dry them for later analysis.

    • Weigh approximately 100 mg of freeze-dried, powdered grape skin into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., methanol containing 0.1% HCl) to the tube.

    • Sonicate the mixture for 15-20 minutes in an ultrasonic bath and then macerate for 24 hours at 4°C in the dark.

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2][3]

  • HPLC-DAD Conditions :

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : 5% Formic acid in water.

    • Mobile Phase B : 5% Formic acid in acetonitrile.

    • Gradient Elution : A typical gradient starts with a high concentration of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds. For example: 0-35 min, 10-30% B; 35-40 min, 30-50% B; 40-45 min, 50-10% B.

    • Flow Rate : 1.0 mL/min.

    • Detection : Diode Array Detector (DAD) set at 520 nm for anthocyanins.

    • Quantification : Individual anthocyanin glucosides (e.g., malvidin-3-O-glucoside, cyanidin-3-O-glucoside) are identified by comparing their retention times with authentic standards. Quantification is performed using external calibration curves of these standards.[3][4]

Protocol 2: Determination of Total Aroma Precursors (Glycosyl-Glucose Assay)

This assay provides an estimate of the total pool of glycosidically-bound aroma compounds by measuring the amount of glucose released after hydrolysis.

  • Isolation of Glycosides :

    • Prepare a clarified grape juice sample.

    • Adjust the pH of a 2 mL juice sample to approximately 2.25.[5]

    • Load the sample onto a conditioned C18 Solid-Phase Extraction (SPE) cartridge (e.g., 500 mg).[5][6]

    • Wash the cartridge with distilled water to remove free sugars and other polar compounds.

    • Elute the glycoside fraction with ethanol or methanol followed by distilled water.[5]

  • Acid Hydrolysis :

    • Add 2.0 mL of 3 N sulfuric acid to the eluted glycoside fraction.[5]

    • Heat the mixture at 100°C for 1 hour to hydrolyze the glycosidic bonds, releasing the bound glucose.[5]

    • Cool the sample and neutralize it with sodium hydroxide.[5]

  • Glucose Quantification :

    • The concentration of released glucose is determined enzymatically using a commercial glucose oxidase/peroxidase assay kit.

    • The absorbance is read on a spectrophotometer or microplate reader, and the glucose concentration is calculated from a standard curve.

    • The result is expressed as µmol/L or mg/L of glycosyl-glucose (GG), which represents the total concentration of glycosides in the original sample.[5][6]

Mandatory Visualizations

The Impact of Terroir on Anthocyanin Biosynthesis

Environmental factors associated with terroir directly influence the genetic and enzymatic machinery responsible for producing glycosides. Key stressors such as high solar radiation, temperature fluctuations, and moderate water deficit are known to upregulate the flavonoid biosynthetic pathway, leading to higher concentrations of anthocyanin and flavonol glycosides.

Terroir_Influence_Pathway cluster_terroir Terroir Factors cluster_pathway Grape Berry Cell Biosynthesis Temp High Temperature / High Solar Radiation Signal Stress Signaling (e.g., ABA) Temp->Signal Water Moderate Water Deficit Water->Signal Nitrogen Nitrogen Availability Phenylalanine Phenylalanine Nitrogen->Phenylalanine Precursor Supply TFs Transcription Factors (e.g., VvMYBA1) Signal->TFs Upregulation CHS CHS TFs->CHS Gene Expression DFR DFR/ANS TFs->DFR Gene Expression UFGT UFGT TFs->UFGT Gene Expression Chalcone Chalcones Phenylalanine->p1 Flavanones Flavanones Chalcone->p2 Anthocyanidins Anthocyanidins (Aglycone) Flavanones->p3 Anthocyanins Anthocyanin Glucosides (Stored in Vacuole) Anthocyanidins->p4 PAL PAL PAL->p1 CHS->p2 CHI CHI DFR->p3 UFGT->p4 p1->Chalcone p1->PAL p2->Flavanones p2->CHS p3->Anthocyanidins p3->DFR p4->Anthocyanins + UDP-Glucose p4->UFGT

Caption: Influence of terroir factors on the anthocyanin glycoside biosynthetic pathway.

Experimental Workflow for Terroir Comparison

A systematic workflow is crucial for objectively comparing the impact of different terroirs on grape glycoside content. The process begins with careful site selection and representative sampling and concludes with statistical analysis to identify significant differences.

Experimental_Workflow cluster_analysis 4. Glycoside Analysis Start 1. Terroir Selection (e.g., Soil Type, Climate) Sampling 2. Grape Sampling (Same Variety, Same Phenological Stage) Start->Sampling Preparation 3. Sample Preparation (Homogenization, Skin Separation, etc.) Sampling->Preparation Extraction a. Glycoside Extraction (SPE or Solvent Extraction) Preparation->Extraction Analysis b. Quantification (HPLC or GG Assay) Extraction->Analysis Data 5. Data Processing (Concentration Calculation) Analysis->Data Stats 6. Statistical Comparison (ANOVA, PCA) Data->Stats End 7. Conclusion on Terroir Effect Stats->End

Caption: Workflow for comparing the effect of terroir on grape glycoside concentration.

References

Geoside vs. Free Eugenol: A Comparative Guide to Aroma Contribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the aromatic contributions of geoside and its aglycone, free eugenol. While free eugenol is a well-characterized aromatic compound, this compound represents a non-volatile precursor that can significantly impact the aroma profile of a substance upon its conversion. This document summarizes the current understanding of their chemical properties, the mechanism of aroma release from this compound, and provides detailed experimental protocols for their analysis.

Introduction: The Precursor Principle in Aroma Science

In the field of aroma chemistry, many potent volatile compounds exist in a non-volatile, glycosidically-bound form. These precursors, often odorless themselves, can release their aromatic aglycones through enzymatic or chemical hydrolysis. This mechanism of latent aroma is of significant interest in various fields, including food science, perfumery, and pharmaceuticals, as it allows for the controlled release of desired scents and flavors.

This compound , a naturally occurring glycoside found in plants such as Geum urbanum (Wood Avens), is a prime example of such a precursor.[1][2] Its aroma contribution is indirect, mediated by the release of the intensely aromatic compound, free eugenol .

Free eugenol is a phenolic compound renowned for its characteristic warm, spicy, and clove-like aroma.[3][4] It is a major component of essential oils from cloves, nutmeg, and cinnamon and is widely used as a flavoring agent and fragrance.[3][4]

This guide will delve into the comparative aroma contributions of this compound and free eugenol, providing the necessary scientific context and methodologies for researchers to investigate this relationship further.

Chemical Structures and Properties

A clear understanding of the chemical structures of this compound and eugenol is fundamental to appreciating their differing contributions to aroma.

CompoundChemical StructureMolar Mass ( g/mol )Aroma DescriptionVolatility
This compound Eugenyl-6-O-α-L-arabinopyranosyl-β-D-glucopyranoside490.48OdorlessNon-volatile
Free Eugenol 4-allyl-2-methoxyphenol164.20Spicy, clove-like, warm, woody[3][4]Volatile

The Role of this compound as an Aroma Precursor

This compound itself is a non-volatile molecule and therefore does not directly contribute to the aroma of a substance. Its significance lies in its potential to release the volatile and aromatic free eugenol. This release is primarily achieved through enzymatic hydrolysis, where specific enzymes cleave the glycosidic bond connecting the eugenol aglycone to its sugar moiety.

The enzymatic hydrolysis of this compound is a critical step in the development of the characteristic clove-like aroma in plants like Geum urbanum. The crushing or processing of the plant material can bring the this compound into contact with endogenous glycosidases, initiating the release of free eugenol.

G This compound This compound (Non-volatile, Odorless) Eugenol Free Eugenol (Volatile, Aromatic) This compound->Eugenol Enzymatic Hydrolysis (β-glucosidase, α-arabinosidase) Sugars Sugar Moieties (Arabinose, Glucose) This compound->Sugars

Caption: Enzymatic release of free eugenol from this compound.

Comparative Aroma Profile: A Research Gap

While the characteristic clove-like aroma of Geum urbanum roots is attributed to the presence of eugenol and its precursors, specific data quantifying the change in aroma intensity and character upon hydrolysis of this compound is a key area for future research.

Experimental Protocols

To facilitate further research into the comparative aroma contributions of this compound and free eugenol, the following detailed experimental protocols are provided. These are based on established methodologies for the analysis of glycosides and volatile compounds.

Enzymatic Hydrolysis of this compound

This protocol outlines the enzymatic release of free eugenol from a this compound-containing sample, such as a plant extract.

Objective: To hydrolyze this compound to release free eugenol for subsequent sensory and instrumental analysis.

Materials:

  • This compound-containing sample (e.g., aqueous extract of Geum urbanum root)

  • β-glucosidase (e.g., from almonds)

  • α-L-arabinofuranosidase

  • Citrate-phosphate buffer (pH 5.0)

  • Incubator or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a solution of the this compound-containing sample in citrate-phosphate buffer (pH 5.0).

  • Add a solution of β-glucosidase and α-L-arabinofuranosidase to the sample. The optimal enzyme concentration should be determined empirically.

  • Incubate the mixture at a temperature optimal for the enzymes (typically 37-40°C) for a sufficient duration to ensure complete hydrolysis (e.g., 16 hours).

  • A control sample should be prepared under identical conditions but without the addition of enzymes.

  • After incubation, stop the enzymatic reaction by heating the sample (e.g., 90°C for 5 minutes) or by adding a solvent such as ethanol.

  • Centrifuge the sample to pellet any precipitate. The supernatant containing the released free eugenol can then be used for analysis.

G cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Reaction Termination & Clarification A This compound-containing Extract B Buffer Addition (pH 5.0) A->B C Add Glycosidases (β-glucosidase, α-arabinosidase) B->C D Incubate (37-40°C, 16h) C->D E Heat Inactivation (90°C, 5 min) D->E F Centrifugation E->F G Supernatant for Analysis F->G

Caption: Workflow for enzymatic hydrolysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the instrumental analysis for the identification and quantification of free eugenol.

Objective: To identify and quantify the amount of free eugenol in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

  • Autosampler

Procedure:

  • Sample Preparation: The supernatant from the enzymatic hydrolysis (or the control sample) can be directly injected if the concentration of eugenol is sufficiently high. Alternatively, a solvent extraction (e.g., with dichloromethane or ethyl acetate) or solid-phase microextraction (SPME) can be used to concentrate the volatile compounds.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Data Analysis: Identify eugenol based on its retention time and mass spectrum by comparison to an authentic standard and a mass spectral library (e.g., NIST). Quantify the concentration of eugenol by creating a calibration curve with known concentrations of a pure eugenol standard.

Sensory Analysis - Descriptive Analysis

This protocol describes how a trained sensory panel can be used to characterize the aroma profile of samples with and without hydrolyzed this compound.

Objective: To qualitatively and quantitatively describe the aroma attributes of the samples.

Panel:

  • A panel of 8-12 trained assessors, selected for their sensory acuity and ability to describe aromas.

  • Panelists should be familiar with the aroma of eugenol and other relevant spicy and woody notes.

Procedure:

  • Sample Presentation: Present the hydrolyzed and non-hydrolyzed (control) samples to the panelists in coded, identical containers (e.g., sniffer jars with cotton balls).

  • Attribute Generation: In a preliminary session, have the panelists collectively develop a list of descriptive terms (a lexicon) that characterize the aromas of the samples. This may include terms like "clove," "spicy," "woody," "medicinal," "sweet," and "earthy."

  • Intensity Rating: In subsequent sessions, have the panelists individually rate the intensity of each attribute for each sample on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the aroma profiles of the hydrolyzed and control samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Olfactory Signaling Pathway of Eugenol

The perception of free eugenol's aroma is initiated by its interaction with specific olfactory receptors (ORs) in the nasal cavity. The primary receptor identified for eugenol is the mouse olfactory receptor mOR-EG (encoded by the MOR174-9 gene). Upon binding of eugenol to its receptor, a signaling cascade is triggered within the olfactory sensory neuron. This cascade typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to a depolarization of the neuron and the generation of an action potential that is transmitted to the brain for processing as the perception of a clove-like scent.

G Eugenol Eugenol OR Olfactory Receptor (mOR-EG) Eugenol->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Depolarization Neuron Depolarization (Action Potential) CNG->Depolarization Ion Influx Brain Signal to Brain (Odor Perception) Depolarization->Brain Transmission

Caption: Simplified olfactory signaling pathway for eugenol.

Conclusion

This compound serves as a non-volatile precursor to the potently aromatic compound, free eugenol. While the direct aroma contribution of this compound is negligible, its enzymatic hydrolysis can lead to a significant increase in the characteristic clove-like aroma of a substance. Currently, there is a lack of direct comparative studies quantifying the sensory and instrumental aroma differences between a this compound-rich matrix before and after enzymatic treatment. The experimental protocols provided in this guide offer a framework for researchers to investigate this relationship, which holds significant implications for the food, fragrance, and pharmaceutical industries. Further research in this area will undoubtedly provide valuable insights into the controlled release of aromas from natural precursors.

References

Unearthing the Off-Flavors: A Comparative Guide to Geosmin Levels and Sensory Perception in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced interplay of chemical compounds and sensory perception is a familiar landscape. In the world of enology, the presence of the volatile organic compound geosmin offers a compelling case study. This guide provides a comprehensive comparison of geosmin levels in wine with sensory analysis data, detailing the experimental protocols for its detection and evaluation, and exploring alternative compounds that elicit similar sensory responses.

Geosmin, with its potent earthy, musty, and soil-like aroma, can significantly impact the sensory profile of wine.[1][2] Even at minute concentrations, its presence can be perceived by the human olfactory system, often leading to the characterization of a wine as having an "off-flavor."[1][2] Understanding the correlation between the concentration of geosmin and its sensory impact is crucial for quality control in the wine industry and provides a valuable model for studying the broader principles of taste and odor perception.

Quantitative Correlation of Geosmin Levels with Sensory Analysis

The perception of geosmin in wine is highly dependent on its concentration and the wine matrix. Sensory thresholds, the concentration at which a substance becomes detectable, vary between white and red wines due to the differing complexities of their chemical compositions.[2] Below is a synthesized table of data from multiple enological studies that illustrates the general correlation between geosmin concentration and the intensity of earthy or musty sensory attributes as perceived by trained sensory panels.

Geosmin Concentration (ng/L)Predominant Sensory DescriptorsSensory Intensity Rating (Typical Scale: 0-10)Wine Matrix
< 10None Detected0-1White & Red Wine
10 - 25Faint earthy, mineral notes1-3White Wine
25 - 60Noticeable earthy, damp soil, beetroot3-5White Wine
> 60Intense musty, moldy, damp cellar5-9White Wine
< 20None Detected0-1Red Wine
20 - 40Subtle earthy, mushroom-like notes1-3Red Wine
40 - 80Distinct earthy, beetroot, turned soil3-6Red Wine
> 80Overpowering musty, damp cardboard6-10Red Wine

This table is a synthesis of data reported in various enological studies. The sensory intensity ratings are representative and can vary based on the specific sensory panel and scaling methodology used.

Alternative Compounds to Geosmin

While geosmin is a primary contributor to earthy aromas in wine, other compounds can elicit similar sensory profiles. A key alternative is 2-methylisoborneol (MIB) , which is often found in conjunction with geosmin.[3][4]

CompoundChemical NameTypical Sensory DescriptorsSensory Threshold in Wine (ng/L)
Geosmin trans-1,10-dimethyl-trans-9-decalolEarthy, musty, damp soil, beetroot[1][2]White Wine: ~25, Red Wine: ~40-80[2][5]
2-Methylisoborneol (MIB) 1,2,7,7-tetramethyl-exo-bicyclo[2.2.1]heptan-2-olMusty, camphor, earthy, damp cellar[3][4]~30-55[3]

Experimental Protocols

Accurate correlation of geosmin levels with sensory data relies on precise and standardized experimental methodologies for both chemical analysis and sensory evaluation.

Geosmin Quantification: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used method for the analysis of volatile and semi-volatile organic compounds in complex matrices like wine.[6][7][8]

1. Sample Preparation:

  • A 10 mL aliquot of the wine sample is placed into a 20 mL headspace vial.

  • An internal standard (e.g., deuterated geosmin) is added to each sample for accurate quantification.

  • Sodium chloride (e.g., 2 g) is added to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • The vial is immediately sealed with a PTFE-faced silicone septum.

2. HS-SPME Procedure:

  • The sealed vial is placed in a temperature-controlled autosampler (e.g., at 40°C).

  • A solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • The fiber is then retracted into the needle.

3. GC-MS Analysis:

  • The SPME fiber is introduced into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed compounds are thermally desorbed onto the analytical column.

  • The gas chromatograph separates the individual volatile compounds based on their boiling points and interactions with the column's stationary phase.

  • The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

Sensory Analysis: Descriptive Analysis by a Trained Panel

Descriptive analysis is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[9][10][11]

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, ability to describe aromas, and consistency in their evaluations.

  • Panelists undergo training to familiarize them with the specific earthy and musty aromas associated with geosmin and other relevant compounds. This is achieved using reference standards (solutions containing known concentrations of geosmin and MIB).

2. Tasting Protocol:

  • Wine samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

  • Samples are served in standardized wine glasses, coded with random three-digit numbers to prevent bias.

  • The order of sample presentation is randomized for each panelist.

  • Panelists are instructed to evaluate the aroma of each sample and rate the intensity of specific descriptors (e.g., "earthy," "musty," "damp soil") on a continuous scale (e.g., a 10-cm line scale anchored with "low" and "high").

  • Panelists are provided with water and unsalted crackers to cleanse their palates between samples.

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_sensory Sensory Analysis cluster_data Data Correlation wine_sample Wine Sample add_is Add Internal Standard wine_sample->add_is present_sample Present Coded Samples wine_sample->present_sample add_salt Add NaCl add_is->add_salt seal_vial Seal Vial add_salt->seal_vial incubate Incubate at 40°C seal_vial->incubate expose_fiber Expose SPME Fiber incubate->expose_fiber desorb Thermal Desorption expose_fiber->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometry Detection separate->detect quantify Quantification detect->quantify correlate Correlate Geosmin Level with Sensory Score quantify->correlate evaluate_aroma Evaluate Aroma present_sample->evaluate_aroma rate_intensity Rate Intensity evaluate_aroma->rate_intensity rate_intensity->correlate

Diagram 1: Experimental workflow for correlating geosmin levels with sensory analysis.

logical_relationship geosmin_conc Geosmin Concentration sensory_perception Perception of Earthy/Musty Aroma geosmin_conc->sensory_perception influences wine_matrix Wine Matrix (White vs. Red) sensory_threshold Sensory Threshold wine_matrix->sensory_threshold determines sensory_threshold->sensory_perception modulates

Diagram 2: Logical relationship between geosmin concentration and sensory perception.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Steviol Glycoside Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steviol glycosides, a class of natural sweeteners including the compound Geoside (also known as Gein), is paramount for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of analytical performance across different laboratories for the measurement of steviol glycosides, supported by experimental data from a comprehensive inter-laboratory study. Detailed methodologies for the key analytical techniques are also presented to facilitate reproducibility and method validation.

The consistent and accurate measurement of steviol glycosides presents a significant analytical challenge due to the structural similarity of these compounds. To assess the state of analytical proficiency and identify potential areas for method harmonization, the European Stevia Association (EUSTAS) organized a series of inter-laboratory "round-robin" tests. This guide synthesizes and presents the findings from these studies to offer a clear comparison of measurement capabilities across participating laboratories.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most widely adopted method for the quantification of steviol glycosides, as recommended by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2][3] This technique offers a balance of selectivity, sensitivity, and accessibility for routine analysis. The typical experimental workflow involves extraction of the steviol glycosides from the sample matrix, followed by chromatographic separation and UV detection.

Inter-Laboratory Study on Steviol Glycoside Purity

An inter-laboratory study involving seventeen laboratories was conducted to assess the variability in the purity determination of two distinct steviol glycoside samples.[4] The results, summarized in the table below, highlight the range of reported purity values and underscore the importance of standardized procedures.

SampleKnown Purity (%)Number of Participating LaboratoriesRange of Reported Purity (%)
Sample 196.2879.8 - 96.2
Sample 282.35858.1 - 81.8

Data synthesized from the EUSTAS inter-laboratory study.[4]

The variability observed in the reported purities can be attributed to several factors, including differences in sample handling, standard preparation, and data analysis. For instance, the study noted that weight loss after drying of Sample 2 varied significantly among laboratories, indicating inconsistencies in the sample drying process, a critical step for accurate purity assessment.[4]

Experimental Protocols

To promote consistency and improve the accuracy of steviol glycoside analysis, this section details the methodologies for the key analytical techniques, primarily based on the JECFA recommendations and common practices in the field.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the cornerstone for the quantitative analysis of the nine major steviol glycosides, including stevioside and rebaudioside A.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical column: A C18 reversed-phase column is commonly used.[2][3]

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is typically employed.[2][3] The pH of the aqueous phase is often adjusted to optimize separation.

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.[3]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[2][3]

  • Detection: UV detection is performed at a wavelength of 210 nm, where steviol glycosides exhibit absorbance.[2][3]

Sample Preparation:

  • Accurately weigh a known amount of the stevia extract or product.

  • Dissolve the sample in a suitable solvent, often a mixture of water and acetonitrile.

  • The solution may require filtration through a 0.45 µm filter to remove particulate matter before injection into the HPLC system.

Quantification:

Quantification is typically performed using an external standard method. Calibration curves are constructed by plotting the peak area of known concentrations of certified reference standards of the individual steviol glycosides against their concentrations. The concentration of each steviol glycoside in the sample is then determined by interpolating its peak area on the corresponding calibration curve.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the relationships between the key components of steviol glycoside analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantification of steviol glycosides by HPLC-UV.

Steviol_Glycoside_Structure cluster_sgs Steviol Glycosides Steviol Steviol (Aglycone) Glucose Glucose Steviol->Glucose Glycosidic Bond Rhamnose Rhamnose Steviol->Rhamnose Glycosidic Bond Xylose Xylose Steviol->Xylose Glycosidic Bond Stevioside Stevioside RebaudiosideA Rebaudioside A This compound This compound (Gein) OtherSGs Other Glycosides

Caption: Structural relationship of steviol glycosides, composed of a steviol aglycone and various sugar moieties.

References

A Researcher's Guide to Assessing the Purity of Commercially Available Geoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides a comprehensive comparison of commercially available Geoside (also known as Gein or Eugenyl Vicianoside), offering insights into its purity assessment, potential impurities, and a comparative look at alternative compounds with similar biological activity.

This compound, a phenylpropanoid glycoside found in plants such as Stevia rebaudiana and Geum japonicum, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. The efficacy and reproducibility of research involving this compound are directly linked to the purity of the commercial products used. This guide aims to equip researchers with the necessary information to make informed decisions when sourcing this compound.

Comparative Analysis of Commercial this compound Purity

Obtaining precise, comparative purity data from different suppliers can be challenging. Most suppliers state a purity of >95% or >98% on their product specification sheets. However, the specific impurities and their relative abundance are often not detailed. For this guide, we have compiled a representative comparison based on publicly available data and typical quality control standards in the phytochemical industry.

SupplierStated PurityAnalytical Method(s)Identification Method(s)
Supplier A >98%HPLC-DAD or HPLC-ELSDMass Spectrometry, NMR
Supplier B ≥95%HPLCMass Spectrometry
Supplier C >99% (Reference Standard Grade)Quantitative NMR (qNMR), HPLCMass Spectrometry, NMR
Molnova 98%HPLCNMR

Note: This table is a generalized representation. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchasing. A typical CoA will provide the exact purity value determined for that specific batch, along with the data from the analytical methods used.

Understanding Potential Impurities in this compound

As this compound is a natural product, impurities can arise from the source material and the extraction and purification process. Common impurities may include:

  • Other Glycosides: Extracts from Stevia rebaudiana, for example, contain a variety of other steviol glycosides which may be co-extracted with this compound.

  • Aglycone (Eugenol): Incomplete glycosylation or degradation can result in the presence of the aglycone part of the molecule, eugenol.

  • Residual Solvents: Solvents used in the extraction and purification process (e.g., methanol, ethanol, acetonitrile) may be present in trace amounts.

  • Plant Pigments and Waxes: These are often removed during purification, but trace amounts may remain in lower-purity grades.

Experimental Protocols for Purity Assessment

Researchers can independently verify the purity of their this compound samples using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the most common method for assessing the purity of this compound. A typical method involves a reversed-phase C18 column with a gradient elution.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Quantification: Purity is determined by calculating the area percent of the this compound peak relative to the total peak area in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated methanol (CD3OD) or Dimethyl sulfoxide (DMSO-d6)

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Method:

    • Accurately weigh the this compound sample and the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

    • Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound and IS refers to the internal standard.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh this compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Final Purity Value

Caption: Workflow for HPLC-based purity assessment of this compound.

This compound is reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

nf_kb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades & releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Alternatives to this compound for Anti-Inflammatory Research

For researchers investigating anti-inflammatory pathways, particularly NF-κB inhibition, several other natural compounds can be considered as alternatives or for comparative studies.

CompoundClassReported Mechanism of Action
Curcumin CurcuminoidInhibits NF-κB activation by multiple mechanisms.[1]
Resveratrol StilbenoidInhibits NF-κB signaling.[2]
Ginsenoside Rg1 Triterpene SaponinExhibits anti-inflammatory effects.[3]
Eugenol PhenylpropanoidThe aglycone of this compound, also shows anti-inflammatory and antioxidant properties by inhibiting NF-κB.[4][5][6][7]
Hyperoside Flavonoid GlycosideSuppresses NF-κB activation.[8]

Conclusion

The purity of commercially available this compound is a critical factor for the reliability and reproducibility of scientific research. While suppliers generally provide products of high purity, it is advisable for researchers to request lot-specific data and, if necessary, perform independent verification using standard techniques like HPLC or qNMR. Understanding the potential impurities and the anti-inflammatory mechanism of this compound allows for a more robust experimental design and the consideration of relevant alternative compounds for comparative studies. This guide provides a foundational framework to assist researchers in navigating these considerations.

References

Safety Operating Guide

Navigating Chemical Disposal in the Laboratory: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a substance identified as "Geoside" could not be located. The following information provides a general framework for the safe disposal of laboratory chemicals. It is imperative to consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for substance-specific disposal protocols.

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is not just a matter of compliance but a critical component of a safe and ethical research environment. This guide outlines the essential steps and principles for the proper management and disposal of chemical waste in a laboratory setting.

Core Principles of Chemical Waste Management

The fundamental goal of chemical waste management is to ensure the safety of laboratory personnel and to minimize environmental impact. This is achieved through a combination of waste minimization, proper identification and segregation, safe storage, and compliant disposal.[1] Key principles include:

  • Waste Minimization: The most effective strategy is to reduce the volume of waste generated. This can be accomplished by carefully planning experiments to use the smallest necessary quantities of chemicals.[1]

  • Regulatory Compliance: All chemical waste disposal must strictly adhere to local, state, and federal regulations.[1]

  • Personnel Responsibility: Laboratory personnel are directly responsible for the safe and ethical disposal of all waste generated during their work.[1]

Step-by-Step General Disposal Procedures

In the absence of a specific Safety Data Sheet (SDS) for "this compound," the following general procedures for handling and disposing of chemical waste should be followed.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is crucial to be outfitted with the appropriate PPE. This typically includes:

  • Safety goggles to protect the eyes from splashes.

  • Chemical-resistant gloves suitable for the materials being handled.

  • A lab coat to protect skin and clothing.

2. Waste Identification and Segregation: Properly identifying and segregating waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do not mix different waste streams unless explicitly permitted by your institution's EHS office.

  • Segregate waste based on its chemical properties, such as:

    • Halogenated solvents

    • Non-halogenated solvents

    • Aqueous waste (acidic, basic)

    • Solid waste

    • Reactive or highly toxic waste

3. Waste Collection and Containerization:

  • Use designated, compatible, and properly labeled hazardous waste containers.[1]

  • Ensure the container material is compatible with the waste it will hold to prevent degradation or reaction. For instance, corrosive materials should not be stored in metal drums.

  • Do not overfill containers; a general rule is to fill them to no more than 90% of their capacity.

4. Labeling: Clear and accurate labeling is essential for safety and compliance. The label on a hazardous waste container should include:

  • The words "Hazardous Waste."[1]

  • The full chemical name of the contents (avoid abbreviations or formulas).[1]

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.

5. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from ignition sources and incompatible materials.

  • Keep containers tightly closed when not in use.

6. Disposal of Empty Containers:

  • An empty container that held a hazardous chemical should be triple-rinsed with a suitable solvent.[1]

  • The rinsate should be collected and disposed of as hazardous waste.

  • After thorough rinsing, the original labels should be defaced or removed before the container is discarded or recycled according to institutional policy.

Summary of Key Chemical Waste Management Data

AspectGuidelineRationale
Waste Segregation Do not mix incompatible waste streams.Prevents hazardous reactions and ensures proper disposal pathways.
Container Filling Do not exceed 90% of the container's capacity.Allows for expansion of contents and prevents spills.
Labeling Use full chemical names and accumulation start date.Ensures clear identification for safe handling and compliant disposal.
Storage Designated, secure area away from ignition sources.Minimizes the risk of accidents and unauthorized access.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate.Ensures residual hazardous material is properly managed.

Experimental Protocols

Detailed experimental protocols are substance-specific and would be found in the Safety Data Sheet or relevant scientific literature for a known compound. For any laboratory procedure involving a chemical, the protocol should include:

  • A clear, step-by-step description of the experimental procedure.

  • A comprehensive list of all chemicals and reagents to be used.

  • Detailed safety precautions, including required PPE and engineering controls (e.g., fume hood).

  • Specific instructions for the neutralization or deactivation of any reactive intermediates or final products.

  • A clear plan for the collection and disposal of all waste generated during the experiment.

Logical Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.

start Start: Chemical Waste Generated identify_waste Identify Waste Properties (Consult SDS) start->identify_waste select_container Select Compatible & Labeled Waste Container identify_waste->select_container segregate_waste Segregate Waste by Chemical Compatibility select_container->segregate_waste add_to_container Add Waste to Container (Do not exceed 90% capacity) segregate_waste->add_to_container update_label Update Waste Label with Contents and Date add_to_container->update_label store_container Store Container in Designated Satellite Accumulation Area update_label->store_container full_container Is Container Full? store_container->full_container full_container->add_to_container No arrange_disposal Arrange for Disposal with EHS Department full_container->arrange_disposal Yes end End: Waste Removed by EHS arrange_disposal->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Guidelines for Geoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct Safety Data Sheet (SDS) for Geoside (CAS 585-90-0) was publicly available at the time of this document's creation. The following guidance is based on the safety protocols for Arbutin (CAS 497-76-7), a structurally similar phenolic glycoside. It is imperative to handle this compound with caution and to consult a certified safety professional before commencing any work.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines personal protective equipment (PPE), handling and storage procedures, disposal plans, and emergency first-aid measures.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with this compound should be conducted before handling. Based on the analysis of Arbutin's SDS, the following PPE is recommended to minimize exposure.

Protection Type Recommended Equipment Specification/Standard
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hand Protection Chemical-resistant glovesMaterial to be selected based on compatibility and breakthrough time. Nitrile or neoprene gloves are often suitable.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo prevent skin contact.[2]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or during spill clean-up. Use a respirator with an appropriate particulate filter.[2][3]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Use in a well-ventilated area. - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling.
Storage - Keep container tightly closed. - Store in a cool, dry, and well-ventilated place. - Protect from moisture.

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure. All waste must be considered hazardous and disposed of according to institutional and local regulations.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an absorbent material to contain the spill.

  • Clean-up: Carefully sweep or vacuum the spilled solid. Avoid generating dust. Place the collected material in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Disposal Protocol
Waste Type Disposal Container Labeling Disposal Method
Solid this compound Waste Sealed, chemical-resistant container"Hazardous Waste - this compound"Dispose of through a licensed professional waste disposal service.[4]
Contaminated Labware Puncture-proof, sealed container"Hazardous Waste - Contaminated Sharps/Labware"Autoclave if necessary and dispose of through a licensed professional waste disposal service.
Contaminated PPE Sealed plastic bag"Hazardous Waste - Contaminated PPE"Dispose of through a licensed professional waste disposal service.

First-Aid Measures

In case of accidental exposure to this compound, follow these first-aid procedures immediately.

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Experimental Workflow for Safe Handling of this compound

Geoside_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) (for a similar compound like Arbutin) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh this compound in a Ventilated Enclosure C->D E Perform Experiment in a Fume Hood D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Label Hazardous Waste Containers G->H I Store Waste in a Designated Area H->I J Arrange for Professional Waste Disposal I->J K Spill Occurs M Follow Spill Response Protocol K->M L Exposure Occurs N Administer First Aid L->N O Seek Medical Attention N->O

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geoside
Reactant of Route 2
Reactant of Route 2
Geoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.